molecular formula C32H39NO2 B1671034 Ebastine CAS No. 90729-43-4

Ebastine

Numéro de catalogue: B1671034
Numéro CAS: 90729-43-4
Poids moléculaire: 469.7 g/mol
Clé InChI: MJJALKDDGIKVBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ebastine is an organic molecular entity.
This compound is under investigation for the treatment of Irritable Bowel Syndrome (IBS). This compound has been investigated for the treatment of Urticaria.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one
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InChI

InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJALKDDGIKVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6046472
Record name Ebastine
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Molecular Weight

469.7 g/mol
Source PubChem
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CAS No.

90729-43-4
Record name Ebastine
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Record name Ebastine [USAN:INN:BAN]
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Record name Ebastine
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Record name EBASTINE
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Record name Ebastine
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ebastine on H1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of ebastine, a second-generation antihistamine, on the histamine H1 receptor. The content herein is curated for an audience with a professional background in pharmacology, drug development, and biomedical research.

Executive Summary

This compound is a potent and selective second-generation histamine H1 receptor antagonist.[1] It is a long-acting, non-sedating antihistamine that exerts its effects primarily through its active metabolite, carthis compound.[2][3] The primary mechanism of action involves competitive and reversible binding to the H1 receptor, preventing histamine-induced activation and the subsequent downstream signaling cascade responsible for allergic symptoms.[1] Evidence also suggests that this compound and carthis compound act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and reducing its basal activity.[4][5] This guide will delve into the quantitative aspects of this compound's and carthis compound's interaction with the H1 receptor, the intricacies of the H1 receptor signaling pathway, and the detailed experimental protocols used to elucidate these mechanisms.

Quantitative Analysis of this compound and Carthis compound Interaction with H1 Receptors

The affinity and potency of this compound and its active metabolite, carthis compound, at the histamine H1 receptor have been quantified through various in vitro assays. The data presented below summarizes key binding affinity (Ki) and functional potency (IC50/IC30) values, providing a comparative perspective on their antihistaminic activity.

Table 1: H1 Receptor Binding Affinities (Ki)
CompoundReceptorRadioligandKi (nM)Source
This compoundHistamine H1 (guinea pig cerebellum)[3H]-mepyramine7.1[4]
Carthis compoundHistamine H1 (guinea pig cerebellum)[3H]-mepyramine7.9[4]
This compoundHistamine H1Not Specified48 ± 6[4]
Carthis compoundHistamine H1Not Specified27 ± 4[4][6]
Carthis compoundHistamine H1[3H]-mepyramine75.86[6]
Table 2: Functional Antagonism and Inhibitory Concentrations
CompoundAssayParameterValue (µM)Source
Carthis compoundHistamine-induced contraction (isolated guinea pig trachea)IC500.12[7][8]
This compoundAnti-IgE-induced prostaglandin D2 (PGD2) and leukotriene C4/D4 (LTC4/D4) release (human nasal polyp cells)IC302.57 - 9.6[4][9]
Carthis compoundAnti-IgE-induced PGD2 release (human nasal polyp cells)IC308.14[4][9]

H1 Receptor Signaling Pathway and the Action of this compound

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical step in mediating the allergic response. This compound, by blocking the H1 receptor, prevents this signaling cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq_inactive Gq Protein (GDP) H1R_active->Gq_inactive Activates Gq_active Gq Protein (GTP) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces Allergic_Response Allergic Response Ca_release->Allergic_Response Leads to This compound This compound/ Carthis compound This compound->H1R_inactive Blocks (Antagonist/ Inverse Agonist)

Caption: H1 Receptor Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound and carthis compound with the H1 receptor.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., carthis compound) by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

Experimental Workflow:

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from CHO or HEK293 cells expressing human H1 receptor) reagents 2. Reagent Preparation - [3H]-mepyramine (Radioligand) - Carthis compound (Test Compound) - Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) - Non-specific binding control (e.g., high concentration of another H1 antagonist) prep->reagents incubation 3. Incubation Incubate membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of carthis compound. reagents->incubation separation 4. Separation Separate bound from free radioligand (e.g., rapid vacuum filtration through glass fiber filters). incubation->separation counting 5. Scintillation Counting Quantify the radioactivity trapped on the filters. separation->counting analysis 6. Data Analysis - Plot percentage of specific binding vs. log concentration of carthis compound. - Determine IC50. - Calculate Ki using the Cheng-Prusoff equation. counting->analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) stably expressing the human histamine H1 receptor.

  • Assay Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-mepyramine (a common H1 receptor radioligand) and a range of concentrations of the unlabeled test compound (carthis compound). Total binding is determined in the absence of the competitor, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled H1 antagonist.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit histamine-induced increases in intracellular calcium concentration ([Ca2+]i).

Experimental Workflow:

Calcium_Mobilization_Workflow cell_prep 1. Cell Preparation Plate H1 receptor-expressing cells (e.g., HEK293 or CHO cells) in a multi-well plate. dye_loading 2. Dye Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). cell_prep->dye_loading incubation 3. Compound Incubation Incubate cells with varying concentrations of this compound/carthis compound. dye_loading->incubation stimulation 4. Histamine Stimulation Stimulate the cells with a fixed concentration of histamine. incubation->stimulation measurement 5. Fluorescence Measurement Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. stimulation->measurement analysis 6. Data Analysis - Plot the change in fluorescence (proportional to [Ca²⁺]i) vs. time. - Determine the inhibitory effect of the test compound. - Calculate IC50. measurement->analysis Guinea_Pig_Ileum_Workflow tissue_prep 1. Tissue Preparation Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing physiological salt solution. equilibration 2. Equilibration Allow the tissue to equilibrate under a constant tension. tissue_prep->equilibration histamine_response 3. Histamine Response Obtain a cumulative concentration-response curve for histamine-induced contractions. equilibration->histamine_response antagonist_incubation 4. Antagonist Incubation Wash the tissue and incubate with a fixed concentration of carthis compound. histamine_response->antagonist_incubation histamine_response_post 5. Post-Antagonist Histamine Response Obtain a second histamine concentration-response curve in the presence of the antagonist. antagonist_incubation->histamine_response_post analysis 6. Data Analysis - Compare the histamine dose-response curves in the absence and presence of the antagonist. - Determine the dose ratio and calculate the pA2 value (a measure of antagonist potency). histamine_response_post->analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ebastine and its Derivatives for Research

This technical guide provides a comprehensive overview of the synthesis of this compound, a second-generation H1 antihistamine, and its derivatives. It includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways and biological mechanisms to support research and development efforts in medicinal chemistry and pharmacology.

Introduction to this compound

This compound is a selective, long-acting, and non-sedating H1 histamine receptor antagonist.[1][2][3] Its chemical name is 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone.[4] It is primarily used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[2][5] After oral administration, this compound is rapidly metabolized to its active metabolite, carthis compound, which is largely responsible for its therapeutic effects.[2][6] Due to its poor water solubility, it is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common industrial methods involve the condensation of key intermediates. Two primary pathways are outlined below.

Synthetic Pathway 1: Condensation with Diphenyl Methanol Derivative

This is a widely adopted method for preparing this compound.[7][8] The synthesis begins with the reaction of 1-(4-tert-butylphenyl)-4-chlorobutan-1-one with 4-hydroxy piperidine to form the intermediate, 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy piperidin-1-yl)butan-1-one. This intermediate is then reacted with a diphenylmethyl derivative, such as diphenylmethyl bromide or diphenyl methanol, to yield this compound.[7][8] A notable improvement in this process involves using diphenyl methanol in the presence of a dehydrating agent, which is considered more cost-effective and stable than using diphenylmethyl bromide.[7][8]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: this compound Synthesis cluster_2 Step 3: Purification A 1-(4-tert-butylphenyl)-4-chlorobutan-1-one C Intermediate (II): 1-[4-(1,1-dimethylethyl)phenyl]-4- (4-hydroxy piperidin-1-yl)butan-1-one A->C Base, Organic Solvent B 4-Hydroxy Piperidine B->C Coupling Reaction E This compound C->E Dehydrating Agent (e.g., p-TSA), Toluene, Reflux D Diphenyl Methanol D->E Condensation G This compound Fumarate Salt E->G Ethyl Acetate, Reflux F Fumaric Acid F->G H Pure this compound G->H Base (e.g., NaOH), Crystallization (Methanol)

Caption: General workflow for the synthesis and purification of this compound.

Synthetic Pathway 2: Alternative Condensation Route

An alternative synthesis route involves first preparing 4-benzhydryloxypiperidine.[9] This is achieved by the condensation of benzophenone with 4-hydroxy piperidine. The resulting intermediate is then condensed with 1-(4-tert-butylphenyl)-4-chlorobutan-1-one to produce this compound.[9] This method utilizes inexpensive benzophenone as a starting material, potentially lowering overall costs.[9]

Synthesis of this compound Derivatives

The synthesis of derivatives, particularly optically active analogues, has been explored to investigate stereoselectivity and enhance therapeutic properties.[10] Chiral centers can be introduced at the benzhydryl and/or the phenylbutyl portions of the molecule. For instance, the synthesis of 4-methylthis compound introduces a chiral center at the benzhydryl position, which has been shown to yield significant stereoselectivity for both antihistaminic and antimuscarinic activities.[10] The (-)-isomer of 4-methylthis compound demonstrated more than a tenfold increase in in-vitro antihistaminic potency compared to this compound.[10]

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is adapted from a patented, efficient synthesis method.[7][8]

Step 1: Synthesis of 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy piperidin-1-yl)butan-1-one (Intermediate II)

  • Charge a reaction vessel with 1-(4-tert-butylphenyl)-4-chlorobutan-1-one (100g, 0.42 mol), 4-hydroxy piperidine (63g, 0.62 mol), and potassium carbonate (115g, 0.83 mol) in methyl isobutyl ketone (500ml).

  • Heat the mixture to reflux temperature (approximately 115-120°C) and maintain for 24-26 hours, monitoring the reaction progress with HPLC.

  • After completion, cool the reaction mixture to 60-70°C and filter to remove inorganic salts. Wash the filter cake with methyl isobutyl ketone.

  • Distill the solvent from the filtrate completely under vacuum.

  • Dissolve the resulting residue in a mixture of ethyl acetate and n-hexane (1:5) to isolate the title compound.

  • Yield: 110g (87%). Melting Point: 63-65°C.

Step 2: Synthesis of this compound from Intermediate II

  • In a reaction flask, combine Intermediate II (100g, 0.33 mol) and p-toluene sulphonic acid monohydrate (69.0g, 0.36 mol) in toluene (500ml).

  • Heat the mixture to 100-110°C.

  • Add a solution of diphenyl methanol (60g, 0.32 mol) in toluene (80ml) to the reaction mixture over 1 hour at reflux, continuously removing water as an azeotrope using a Dean-Stark apparatus.

  • Maintain the reflux for 6-8 hours, monitoring progress by HPLC.

  • Cool the mixture to 50-55°C and add a 10% sodium hydroxide solution (500ml). Stir for 30 minutes.

  • Separate the organic layer and wash sequentially with water, 3N HCl solution, and 10% sodium bicarbonate solution.

  • Dry the organic layer with sodium sulphate.

Step 3: Purification via Fumarate Salt Formation

  • To the dried organic layer from the previous step, add fumaric acid (56g, 0.486 mol) and reflux.

  • Filter the resulting this compound fumarate precipitate, wash with ethyl acetate, and dry at 80-85°C.[7]

  • Suspend the this compound fumarate salt in ethyl acetate and a 10% sodium hydroxide solution and stir until a clear solution is obtained.

  • Separate the organic layer, wash with water until neutral pH, and distill the solvent completely under vacuum.

  • Crystallize the resulting residue from methanol.

  • Filter the pure this compound solid and dry at 60-65°C.[7]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring reaction progress and determining the purity of the final product.[7][11]

  • Column: C18 column (e.g., Phenomenex RP-C18).[11]

  • Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v).[11]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 262 nm.[11]

  • Retention Time: Approximately 6 minutes for this compound.[3]

Data Presentation

Table 1: Summary of Synthesis and Characterization Data
ParameterValueReference
Intermediate II
Yield87%[8]
Melting Point63-65°C[8]
Final Product (this compound)
Purity (by HPLC)>99.5%[11]
Melting Point80-82°C[9]
Linearity Range (HPLC)5-100 µg/ml[11]
Limit of Detection (HPLC)50 ng/ml[11]
Limit of Quantification (HPLC)100 ng/ml[11]
Table 2: In-vitro Activity of this compound and an Optically Active Derivative
CompoundAntihistaminic Potency (IC50)Antimuscarinic ActivitySelectivity for H1 ReceptorsReference
This compoundBaselinePresentBaseline[10]
(-)-4-methylthis compound>10-fold higher than this compoundMirror image steric preference to antihistaminic action>20-fold increase compared to this compound[10]

Mechanism of Action and Signaling Pathways

Primary Mechanism: Histamine H1 Receptor Antagonism

This compound functions as a selective antagonist of the histamine H1 receptor.[5][6] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms like itching, swelling, and increased mucus production.[6] this compound competitively blocks histamine from binding to these peripheral H1 receptors, thereby mitigating the allergic response.[5][6] Its high selectivity for peripheral H1 receptors and limited penetration of the blood-brain barrier account for its non-sedating properties.[2][6]

G cluster_0 Allergic Response Cascade cluster_1 This compound Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Triggers Histamine Histamine MastCell->Histamine Releases H1Receptor H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Itching, Swelling, etc.) H1Receptor->Symptoms Activates This compound This compound Block Blockade This compound->Block Block->H1Receptor Antagonizes

Caption: Mechanism of this compound as a histamine H1 receptor antagonist.

Additional Cellular Effects: ERK Signaling Pathway

Research has indicated that this compound may have effects beyond H1 receptor antagonism. One study demonstrated that this compound can induce the proliferation of human follicle dermal papilla cells (HFDPC).[12] This effect is mediated through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[12] this compound treatment was shown to increase the phosphorylation of AKT and ERK, promoting cell-cycle progression and suggesting a potential role in regulating hair growth.[12]

G This compound This compound EGFR EGFR Pathway This compound->EGFR Activates AKT AKT EGFR->AKT ERK ERK EGFR->ERK pAKT p-AKT (Active) AKT->pAKT pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation (HFDPC) pERK->Proliferation Promotes

Caption: this compound-induced activation of the ERK signaling pathway in HFDPC.

References

Pharmacological Profiling of Novel Ebastine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiling of novel analogs of Ebastine, a potent and selective second-generation histamine H1 receptor antagonist. This document details the mechanism of action of this compound, summarizes key pharmacological data for this compound and its analogs, and provides detailed experimental protocols for their evaluation. Visualizations of key pathways and workflows are included to facilitate understanding.

Introduction to this compound

This compound is a long-acting, non-sedating antihistamine used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] It functions as a selective antagonist of the peripheral histamine H1 receptors.[1][3] Following oral administration, this compound is rapidly absorbed and extensively metabolized by the cytochrome P450 (CYP) 3A4 enzyme system to its active carboxylic acid metabolite, carthis compound.[1][4] Carthis compound is primarily responsible for the therapeutic effects of the drug and possesses a long half-life, allowing for once-daily dosing.[1][3] The mechanism of action involves competitive binding to H1 receptors, preventing histamine from initiating the allergic response cascade, which includes symptoms like itching, swelling, and increased mucus production.[1][5]

Comparative Pharmacological Data

The development of novel this compound analogs aims to improve upon its pharmacological profile, including enhanced potency, selectivity, and pharmacokinetic properties. Below are tables summarizing available quantitative data for this compound, its active metabolite carthis compound, and selected analogs.

Table 1: In Vitro H1 Receptor Binding Affinity and Functional Potency

CompoundH1 Receptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, µM)Notes
This compound7.1 (guinea pig cerebellum)-Parent drug.
Carthis compound7.9 (guinea pig cerebellum), 75.860.12 (histamine-induced guinea pig trachea contraction)[6]Active metabolite of this compound.
(-)-4-methylthis compound->10-fold more potent than this compoundOptically active analog with increased potency and selectivity.[7]

Note: Data for novel analogs is often proprietary and not extensively published. The table will be updated as more information becomes publicly available.

Table 2: Comparative Pharmacokinetic Parameters of Second-Generation Antihistamines

DrugTmax (hours)Elimination Half-life (hours)Metabolism
This compound (to carthis compound)2.6 - 5.7[4]10.3 - 19.3 (carthis compound)[4]Extensively metabolized to carthis compound by CYP3A4.[1]
Cetirizine~1~6-10[1]Primarily excreted unchanged in urine.[1]
Fexofenadine~1-3~11-15Primarily excreted unchanged in feces.[1]
Loratadine~1~8 (loratadine), ~17-24 (metabolite)Extensively metabolized by CYP3A4 and CYP2D6.[8]
Desloratadine~3~27[1]Metabolized, but parent drug is also active.

Detailed Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Pyrilamine (also known as mepyramine), a potent H1 antagonist.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound analogs at various concentrations.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates, cell harvester, and scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-pyrilamine (at a concentration near its Kd), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-pyrilamine, and 50 µL of non-specific binding control.

    • Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]-pyrilamine, and 50 µL of test compound at varying concentrations.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

G prep Prepare Reagents: - Membrane homogenate - Radioligand ([³H]-pyrilamine) - Test compounds - Buffers plate Plate Setup (96-well): - Total Binding - Non-specific Binding - Competitive Binding prep->plate incubate Incubate at 25°C for 60 min plate->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the histamine-induced increase in intracellular calcium, a key event in H1 receptor signaling.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Histamine.

  • Test Compounds: this compound analogs at various concentrations.

  • Probenecid (optional): To prevent dye leakage from cells.

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (prepared in assay buffer, with or without probenecid). Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition: Add the test compounds (this compound analogs) at various concentrations to the wells and incubate for 15-30 minutes.

  • Baseline Reading: Place the plate in the fluorescence plate reader and record a baseline fluorescence for 10-20 seconds.

  • Agonist Stimulation: Add a pre-determined concentration of histamine (typically the EC80) to the wells and immediately begin recording the fluorescence intensity for 60-120 seconds.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the histamine response for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the analog to determine the IC50 value.

Experimental Workflow: Calcium Flux Assay

G plate_cells Plate H1R-expressing cells dye_load Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) plate_cells->dye_load add_compound Add Test Compounds (this compound Analogs) dye_load->add_compound baseline Read Baseline Fluorescence add_compound->baseline add_agonist Add Agonist (Histamine) baseline->add_agonist read_signal Read Fluorescence Signal (Kinetic) add_agonist->read_signal analyze Data Analysis: Determine IC50 values read_signal->analyze

Caption: Workflow for an intracellular calcium flux functional assay.

In Vivo Model of Ovalbumin-Induced Allergic Rhinitis

This protocol describes the induction and evaluation of allergic rhinitis in a mouse model to assess the in vivo efficacy of this compound analogs.

Animals:

  • BALB/c mice (female, 6-8 weeks old) are commonly used as they are prone to Th2-biased immune responses.[9]

Materials:

  • Allergen: Ovalbumin (OVA).

  • Adjuvant: Aluminum hydroxide (Alum).

  • Vehicle: Phosphate-buffered saline (PBS).

  • Test Compounds: this compound analogs.

Procedure:

  • Sensitization:

    • On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • Challenge:

    • From day 14 to day 21, challenge the mice intranasally (i.n.) with 10 µL of OVA solution (1% in PBS) per nostril once daily.

  • Treatment:

    • Administer the this compound analogs (at desired doses) orally or via another appropriate route one hour before each intranasal challenge. A vehicle control group and a positive control group (e.g., treated with this compound) should be included.

  • Evaluation of Allergic Symptoms:

    • On day 21, immediately after the final challenge, observe the mice for 15 minutes and count the number of sneezes and nasal rubbing movements.

  • Sample Collection and Analysis (optional):

    • Collect blood samples to measure serum levels of OVA-specific IgE.

    • Perform bronchoalveolar lavage (BAL) to analyze the cellular infiltrate (e.g., eosinophils).

    • Collect nasal tissue for histological analysis of inflammation.

Logical Relationship: In Vivo Allergic Rhinitis Model

G sensitization Systemic Sensitization (OVA + Alum, i.p.) challenge Intranasal Challenge (OVA, i.n.) sensitization->challenge evaluation Evaluation of Allergic Symptoms challenge->evaluation treatment Treatment (this compound Analogs) treatment->challenge Inhibition

Caption: Logical flow of the in vivo allergic rhinitis model.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[10] Upon binding of histamine, the receptor undergoes a conformational change, activating the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol.[3] The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular responses associated with an allergic reaction.

H1 Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., inflammation) PKC->Response Phosphorylates Downstream Targets

References

In Vitro Characterization of Ebastine's Anti-Inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebastine, a second-generation H1 receptor antagonist, is widely recognized for its efficacy in the management of allergic conditions. Beyond its primary antihistaminic activity, a growing body of in vitro evidence demonstrates that this compound possesses significant anti-inflammatory properties. These properties are attributed to its ability to modulate the release of pro-inflammatory mediators and interfere with key signaling pathways involved in the inflammatory cascade. This technical guide provides an in-depth overview of the in vitro characterization of this compound's anti-inflammatory effects, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Data Presentation: Quantitative Inhibition of Inflammatory Mediators

The anti-inflammatory effects of this compound and its active metabolite, carthis compound, have been quantified in various in vitro systems. The following tables summarize the inhibitory concentrations (IC) and percentage inhibition of key pro-inflammatory mediators.

MediatorDrugCell TypeStimulusIC30 (μmol/L)Reference(s)
Prostaglandin D2 (PGD2)This compoundHuman Dispersed Nasal Polyp Cellsanti-IgE2.57[1][2]
Prostaglandin D2 (PGD2)Carthis compoundHuman Dispersed Nasal Polyp Cellsanti-IgE8.14[1][2]
Leukotriene C4/D4 (LTC4/D4)This compoundHuman Dispersed Nasal Polyp Cellsanti-IgE9.6[1][2]
MediatorDrugCell TypeStimulus% InhibitionConcentrationReference(s)
Tumor Necrosis Factor-α (TNF-α)This compoundHuman Dispersed Nasal Polyp Cells-40%Not Specified[3]
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)This compoundHuman Dispersed Nasal Polyp Cells-35%Not Specified[3]
Interleukin-8 (IL-8)This compoundHuman Dispersed Nasal Polyp Cells-52%Not Specified[3]
Interleukin-4 (IL-4)This compoundActivated T Cellsanti-CD3/CD28SignificantNot Specified[4]
Interleukin-5 (IL-5)This compoundActivated T Cellsanti-CD3/CD28SignificantNot Specified[4]
Interleukin-6 (IL-6)This compoundActivated T Cellsanti-CD3/CD28SignificantNot Specified[4]
Tumor Necrosis Factor-α (TNF-α)This compoundActivated T Cellsanti-CD3/CD28SignificantNot Specified[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections provide comprehensive protocols for key experiments used to characterize this compound's anti-inflammatory properties.

Macrophage Anti-inflammatory Assay

This assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines by macrophages upon stimulation with lipopolysaccharide (LPS).

a. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

b. Sample Collection and Analysis:

  • Following incubation, collect the cell culture supernatants.

  • Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Anti-IgE Induced Histamine Release from Basophils

This protocol assesses the mast cell-stabilizing properties of this compound by measuring its ability to inhibit histamine release from basophils following stimulation with anti-IgE.

a. Basophil Isolation and Sensitization:

  • Isolate basophils from heparinized whole blood of allergic donors using a density gradient centrifugation method.

  • Wash the isolated basophils and resuspend them in a suitable buffer (e.g., HEPES buffer).

  • Sensitize the basophils by incubating them with human IgE for a specified period.

b. Histamine Release Assay:

  • Pre-incubate the sensitized basophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Induce histamine release by stimulating the cells with an optimal concentration of anti-IgE antibody.

  • Include a spontaneous release control (no anti-IgE) and a total histamine release control (cells lysed with perchloric acid or by freeze-thawing).

  • After a 30-60 minute incubation at 37°C, stop the reaction by placing the tubes on ice.

  • Centrifuge the tubes to pellet the cells and collect the supernatants.

  • Measure the histamine content in the supernatants using a fluorometric or an enzyme immunoassay.

  • Calculate the percentage of histamine release for each sample relative to the total histamine content.

Western Blot Analysis of Phosphorylated ERK (p-ERK) and p65 (p-p65)

This method is used to investigate the effect of this compound on the activation of the MAPK/ERK and NF-κB signaling pathways by detecting the phosphorylation status of key proteins.

a. Cell Culture, Treatment, and Lysis:

  • Culture appropriate inflammatory cells (e.g., macrophages, T cells) to near confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a suitable inflammatory agonist (e.g., LPS for macrophages, PMA/Ionomycin for T cells) for a short duration (e.g., 15-30 minutes).

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration.

b. Electrophoresis and Immunoblotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) or phosphorylated p65 (p-p65) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • To ensure equal protein loading, the membranes can be stripped and re-probed with antibodies against total ERK and total p65, as well as a housekeeping protein like β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and the experimental workflows used to study them.

Signaling Pathways

This compound's anti-inflammatory actions are, in part, attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF_kB_Pathway NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB P NF_kB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NF_kB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor This compound This compound This compound->IKK_complex Inhibition

Caption: Simplified NF-κB signaling pathway and the putative inhibitory action of this compound.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Activation MEK MEK Raf->MEK P ERK ERK MEK->ERK P ERK_n p-ERK ERK->ERK_n Translocation Transcription_Factors Transcription Factors (e.g., AP-1) ERK_n->Transcription_Factors Activation Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Growth_Factors_Cytokines Growth_Factors_Cytokines Growth_Factors_Cytokines->Receptor This compound This compound This compound->ERK Inhibition of Phosphorylation

Caption: Overview of the MAPK/ERK signaling cascade and a potential point of inhibition by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for key in vitro assays used to assess the anti-inflammatory properties of this compound.

Cytokine_Inhibition_Workflow Workflow for Cytokine Inhibition Assay Cell_Culture 1. Culture Inflammatory Cells (e.g., Macrophages, T Cells) Pre_treatment 2. Pre-treat with this compound (various concentrations) Cell_Culture->Pre_treatment Stimulation 3. Stimulate with Inflammatory Agent (e.g., LPS, anti-CD3) Pre_treatment->Stimulation Incubation 4. Incubate for 24-48 hours Stimulation->Incubation Supernatant_Collection 5. Collect Culture Supernatants Incubation->Supernatant_Collection ELISA 6. Measure Cytokine Levels (ELISA) Supernatant_Collection->ELISA Data_Analysis 7. Analyze Data (IC50, % Inhibition) ELISA->Data_Analysis

Caption: General experimental workflow for assessing this compound's effect on cytokine production.

Western_Blot_Workflow Workflow for Western Blot Analysis Cell_Treatment 1. Cell Culture, this compound Pre-treatment & Stimulation Lysis 2. Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblotting 5. Immunoblotting with Primary & Secondary Antibodies Transfer->Immunoblotting Detection 6. Chemiluminescent Detection Immunoblotting->Detection Analysis 7. Densitometry Analysis Detection->Analysis

Caption: Step-by-step workflow for analyzing signaling protein phosphorylation via Western blot.

Conclusion

The in vitro data presented in this technical guide highlight the multifaceted anti-inflammatory properties of this compound, extending beyond its established role as an H1 receptor antagonist. Through the inhibition of a range of pro-inflammatory mediators and the modulation of key signaling pathways such as NF-κB and MAPK/ERK, this compound demonstrates the potential to impact the broader inflammatory cascade. The detailed experimental protocols and visual workflows provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate and characterize the anti-inflammatory potential of this compound and related compounds. Further in vitro studies are warranted to elucidate the precise molecular targets and to expand the quantitative understanding of this compound's immunomodulatory effects.

References

Ebastine's Effect on Mast Cell Degranulation Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebastine, a second-generation H1 antihistamine, is a widely used therapeutic agent for allergic conditions. Its clinical efficacy is primarily attributed to its potent and selective antagonism of the histamine H1 receptor. However, emerging evidence reveals a broader mechanism of action that includes the stabilization of mast cells, thereby inhibiting the release of a spectrum of pro-inflammatory mediators. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on mast cell degranulation pathways. It delves into its inhibitory effects on the release of key allergic mediators, outlines the intricate signaling cascades involved in mast cell activation, and presents detailed experimental protocols for investigating these phenomena. This document is intended to serve as a valuable resource for researchers and professionals in the fields of allergy, immunology, and drug development.

Introduction: Beyond H1 Receptor Antagonism

This compound is a well-established second-generation antihistamine that undergoes rapid conversion to its active metabolite, carthis compound.[1] Both compounds exhibit high affinity and selectivity for the peripheral histamine H1 receptor, effectively blocking histamine-induced symptoms of allergic reactions.[2] Unlike first-generation antihistamines, this compound has minimal penetration of the central nervous system, resulting in a non-sedating profile.[2]

Beyond its primary role as an H1 receptor antagonist, this compound demonstrates significant mast cell-stabilizing properties.[3] Mast cells are pivotal effector cells in allergic inflammation, and their degranulation releases a cascade of pre-formed and newly synthesized mediators that drive the allergic response.[3] this compound and carthis compound have been shown to inhibit the release of not only histamine but also other crucial mediators such as leukotrienes and prostaglandins from mast cells.[4][5] This dual action—H1 receptor blockade and mast cell stabilization—positions this compound as a comprehensive therapeutic agent for managing allergic diseases.

Quantitative Analysis of this compound's Inhibitory Effects on Mediator Release

Several in vitro studies have quantified the inhibitory potency of this compound and its active metabolite, carthis compound, on the release of various pro-inflammatory mediators from mast cells. The following tables summarize these key findings, providing a comparative view of their efficacy.

Table 1: Inhibition of Prostaglandin D2 (PGD2) Release

CompoundCell TypeStimulusIC30 (μmol/L)Reference
This compoundHuman Nasal Polyp Cellsanti-IgE2.57[4]
Carthis compoundHuman Nasal Polyp Cellsanti-IgE8.14[4]

Table 2: Inhibition of Leukotriene C4/D4 (LTC4/D4) Release

CompoundCell TypeStimulusIC30 (μmol/L)Reference
This compoundHuman Nasal Polyp Cellsanti-IgE9.6[4]

Table 3: Inhibition of Histamine Release

CompoundCell TypeConcentration (μM)EffectReference
Carthis compoundRat Peritoneal Mast Cells30-100Suppression[6][7]
Carthis compoundHuman Basophils30-100Suppression[6][7]

Table 4: Inhibition of Histamine-Induced Contraction

CompoundTissueIC50 (μM)EffectReference
Carthis compoundIsolated Guinea Pig Trachea0.12Inhibition[6][7]

Mast Cell Degranulation: A Complex Signaling Cascade

The activation of mast cells and subsequent degranulation is a tightly regulated process initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface by allergens. This event triggers a cascade of intracellular signaling events, which can be broadly categorized into the following key steps:

  • FcεRI Cross-linking and Activation of Src Family Kinases: Allergen binding to IgE antibodies bound to FcεRI leads to receptor aggregation. This brings the Src family kinase, Lyn, into close proximity, leading to its activation and the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of FcεRI.

  • Recruitment and Activation of Syk: The phosphorylated ITAMs serve as docking sites for the spleen tyrosine kinase (Syk). Upon binding, Syk is activated and subsequently phosphorylates a number of downstream signaling molecules.

  • Formation of the LAT Signalosome: Activated Syk phosphorylates the linker for activated T cells (LAT), a critical scaffold protein. Phosphorylated LAT recruits a variety of signaling molecules, including phospholipase Cγ (PLCγ), Grb2, and Gads, forming a multi-protein complex known as the LAT signalosome.

  • Activation of PLCγ and Generation of Second Messengers: PLCγ, upon its activation within the LAT signalosome, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This initial release is followed by a sustained influx of extracellular Ca2+ through store-operated calcium entry (SOCE) channels.

  • Activation of Protein Kinase C (PKC) and MAP Kinases: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). Concurrently, other signaling pathways, including the mitogen-activated protein (MAP) kinase cascades, are activated.

  • Granule Exocytosis: The culmination of these signaling events leads to the translocation of cytoplasmic granules to the cell membrane and their fusion, resulting in the release of pre-formed mediators such as histamine and proteases. This is followed by the de novo synthesis and release of lipid mediators (prostaglandins and leukotrienes) and cytokines.

Mast_Cell_Degranulation_Pathway Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk recruits & activates Lyn->FceRI phosphorylates ITAMs LAT LAT Syk->LAT phosphorylates MAPK MAP Kinases Syk->MAPK activates PLCG PLCγ LAT->PLCG recruits & activates PIP2 PIP2 PLCG->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptors on PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Ca²⁺ Influx (SOCE) Ca_release->Ca_influx triggers Ca_release->PKC co-activates Granules Mediator Granules Ca_influx->Granules triggers fusion PKC->Granules promotes translocation MAPK->Granules promotes translocation Degranulation Degranulation (Mediator Release) Granules->Degranulation

Figure 1: IgE-Mediated Mast Cell Degranulation Signaling Pathway.

This compound's Putative Intervention Points in the Signaling Cascade

While the precise molecular targets of this compound and carthis compound within the mast cell degranulation pathway are not yet definitively elucidated, their established inhibitory effects on mediator release strongly suggest interference with one or more key signaling events. Based on the mechanisms of other mast cell-stabilizing second-generation antihistamines, several plausible points of intervention can be proposed:

  • Inhibition of Calcium Mobilization: A critical step for degranulation is the rise in intracellular calcium concentration. It is conceivable that this compound or carthis compound may directly or indirectly modulate calcium channels, thereby attenuating the influx of extracellular calcium or the release from intracellular stores. Some second-generation antihistamines have been shown to inhibit intracellular calcium ion levels.

  • Modulation of Protein Kinase C (PKC) Activity: PKC is a crucial enzyme in the signaling cascade leading to granule exocytosis. Interference with the activation of PKC isoforms could be a potential mechanism by which this compound exerts its mast cell-stabilizing effects.

  • Interference with Upstream Kinase Activity: Although less likely without direct evidence, this compound could potentially interfere with the activity of upstream tyrosine kinases such as Syk or other components of the LAT signalosome, thereby dampening the entire downstream signaling cascade.

Further research is warranted to precisely identify the molecular targets of this compound and carthis compound within the intricate network of mast cell activation pathways.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to assess the effects of compounds like this compound on mast cell degranulation.

IgE-Mediated Histamine Release from Rat Peritoneal Mast Cells

This assay is a classic method to evaluate the effect of a compound on antigen-induced degranulation.

Materials:

  • Male Wistar rats

  • Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)

  • Anti-dinitrophenyl (DNP) IgE antibody

  • DNP-human serum albumin (HSA)

  • This compound/Carthis compound stock solution (in a suitable solvent, e.g., DMSO)

  • Perchloric acid (PCA)

  • o-Phthaldialdehyde (OPT)

  • 96-well microplates

  • Fluorometer

Procedure:

  • Mast Cell Isolation: Euthanize rats and inject 10-15 mL of ice-cold Tyrode's buffer into the peritoneal cavity. Gently massage the abdomen for 2-3 minutes. Aspirate the peritoneal fluid and collect it in a centrifuge tube on ice.

  • Cell Washing: Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in fresh Tyrode's buffer. Repeat the washing step twice.

  • Cell Purity and Counting: Determine the purity of mast cells using toluidine blue staining and count the cells using a hemocytometer. Adjust the cell concentration to 1-2 x 10^5 mast cells/mL.

  • Sensitization: Incubate the mast cell suspension with an optimal concentration of anti-DNP IgE (e.g., 10 µg/mL) for 1-2 hours at 37°C.

  • Compound Incubation: Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE. Pre-incubate the cells with various concentrations of this compound, carthis compound, or vehicle control for 15-30 minutes at 37°C.

  • Antigen Challenge: Initiate degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the cell suspensions. For spontaneous release control, add buffer instead of antigen. For total histamine content, lyse a separate aliquot of cells with 0.5% Triton X-100.

  • Reaction Termination: After 30 minutes of incubation at 37°C, stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.

  • Histamine Measurement:

    • Collect the supernatant for released histamine measurement.

    • To the supernatant and the total histamine lysate, add PCA to a final concentration of 3% to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and add NaOH to neutralize.

    • Add OPT solution and incubate at room temperature.

    • Stop the reaction by adding H2SO4.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Data Analysis: Calculate the percentage of histamine release for each sample. Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Histamine_Release_Assay_Workflow Isolation Isolate Rat Peritoneal Mast Cells Washing1 Wash Cells Isolation->Washing1 Sensitization Sensitize with anti-DNP IgE Washing1->Sensitization Washing2 Wash Cells Sensitization->Washing2 Incubation Pre-incubate with This compound/Vehicle Washing2->Incubation Challenge Challenge with DNP-HSA Incubation->Challenge Termination Terminate Reaction (Ice & Centrifugation) Challenge->Termination Measurement Measure Histamine (Fluorometry) Termination->Measurement Analysis Data Analysis (% Inhibition, IC50) Measurement->Analysis

Figure 2: Experimental Workflow for IgE-Mediated Histamine Release Assay.
Measurement of Leukotriene and Prostaglandin Release from Human Nasal Polyp Cells

This ex vivo model provides a clinically relevant system to study the effects of drugs on mediator release from human mast cells in their native tissue environment.

Materials:

  • Freshly obtained human nasal polyp tissue

  • RPMI-1640 medium supplemented with antibiotics

  • Collagenase and hyaluronidase

  • Anti-IgE antibody

  • This compound/Carthis compound stock solution

  • Enzyme immunoassay (EIA) kits for LTC4/D4/E4 and PGD2

  • 96-well microplates

  • Plate reader

Procedure:

  • Tissue Dissociation: Mince the nasal polyp tissue into small fragments. Incubate the fragments in RPMI-1640 containing collagenase and hyaluronidase for 1-2 hours at 37°C with gentle agitation to obtain a single-cell suspension.

  • Cell Filtration and Washing: Filter the cell suspension through a nylon mesh to remove undigested tissue. Wash the cells twice with RPMI-1640 by centrifugation at 300 x g for 10 minutes.

  • Cell Counting and Resuspension: Resuspend the cells in fresh medium and determine the cell viability and count. Adjust the cell concentration as required.

  • Compound Incubation: Pre-incubate the dispersed nasal polyp cells with various concentrations of this compound, carthis compound, or vehicle control for 30 minutes at 37°C.

  • Stimulation: Add anti-IgE antibody (e.g., 1 µg/mL) to the cell suspensions to induce degranulation. Include a non-stimulated control.

  • Incubation and Supernatant Collection: Incubate the cells for 30-60 minutes at 37°C. Centrifuge the cell suspension to pellet the cells and carefully collect the supernatant.

  • Mediator Measurement: Quantify the concentrations of LTC4/D4/E4 and PGD2 in the supernatants using specific EIA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of mediator release for each concentration of the test compound and determine the IC30 or IC50 values.

Mediator_Release_Assay_Workflow Dissociation Dissociate Human Nasal Polyp Tissue Filtration Filter and Wash Cells Dissociation->Filtration Incubation Pre-incubate with This compound/Vehicle Filtration->Incubation Stimulation Stimulate with anti-IgE Incubation->Stimulation Collection Incubate and Collect Supernatant Stimulation->Collection Measurement Measure Mediators (LTC4/D4, PGD2) by EIA Collection->Measurement Analysis Data Analysis (% Inhibition, IC30/IC50) Measurement->Analysis

References

Investigating the pharmacokinetics of Ebastine's active metabolite, carebastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebastine is a second-generation H1 receptor antagonist widely used in the management of allergic conditions.[1] It functions as a prodrug, undergoing rapid and extensive first-pass metabolism to its pharmacologically active carboxylic acid metabolite, carthis compound.[1][2] This technical guide provides an in-depth exploration of the pharmacokinetics of carthis compound, the primary molecule responsible for the clinical efficacy of this compound. We will delve into its absorption, distribution, metabolism, and excretion, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Metabolic Transformation of this compound to Carthis compound

The conversion of this compound to its active metabolite, carthis compound, is a critical step in its mechanism of action. This biotransformation primarily occurs in the liver and involves a two-step process: hydroxylation followed by oxidation.[1] In vitro studies utilizing human liver microsomes have implicated cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the metabolism of this compound, although other enzymes may also be involved in the conversion to carthis compound.[2][3]

cluster_0 Hepatic Metabolism This compound This compound (Prodrug) Intermediate Hydroxythis compound This compound->Intermediate Hydroxylation (CYP450 Enzymes) Carthis compound Carthis compound (Active Metabolite) Intermediate->Carthis compound Oxidation

Caption: Metabolic pathway of this compound to carthis compound.

Pharmacokinetics of Carthis compound

The pharmacokinetic profile of carthis compound is characterized by its linear and dose-independent nature.[4] Following oral administration of this compound, plasma concentrations of the parent drug are negligible, while carthis compound reaches peak plasma concentrations that are proportional to the administered dose.[5]

Absorption and Distribution

Carthis compound is well-absorbed after oral administration of this compound, with peak plasma concentrations (Cmax) typically reached between 2.6 to 6 hours.[2][5] Food intake has been shown to enhance the bioavailability of carthis compound, with both Cmax and the area under the plasma concentration-time curve (AUC) being 40%-50% and 30%-40% higher, respectively, under fed conditions compared to fasting conditions.[6] The volume of distribution of carthis compound has been reported to be between 89.5 and 123 L.[2]

Metabolism and Excretion

Carthis compound itself is the active entity and its elimination is a key determinant of the duration of action of this compound. The elimination half-life (t1/2) of carthis compound ranges from 10 to 19.3 hours, supporting once-daily dosing.[2][4] The primary route of excretion for carthis compound is through the kidneys, with urinary excretion accounting for a small percentage of the administered dose.[2][5]

Quantitative Pharmacokinetic Parameters of Carthis compound

The following tables summarize the key pharmacokinetic parameters of carthis compound following single and multiple oral doses of this compound in healthy adult volunteers.

Table 1: Single Dose Pharmacokinetics of Carthis compound

Dose of this compoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
5 mg404-6-13.8 - 15.3
10 mg1122.6 - 5.71750 - 294010.3 - 19.3
20 mg1954-6-13.8 - 15.3
40 mg3884-6-13.8 - 15.3
50 mg---12.5 ± 1.9

Data compiled from multiple sources.[2][5][7]

Table 2: Steady-State Pharmacokinetics of Carthis compound (20 mg this compound once daily for 7 days)

ParameterValue
Cmax (ng/mL)360 - 396
Time to Steady StateDay 4

Data from a study in healthy male volunteers.[5]

Experimental Protocols: Quantification of Carthis compound in Plasma

Accurate quantification of carthis compound in biological matrices is crucial for pharmacokinetic studies. The most widely accepted method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology: LC-MS/MS Analysis

A common approach for the simultaneous determination of this compound and carthis compound in human plasma involves the following steps:

  • Sample Preparation:

    • Protein Precipitation: To a 200 µL aliquot of human plasma, an internal standard (e.g., deuterated carthis compound) is added. A protein precipitating agent, such as acetonitrile or methanol, is then added to precipitate plasma proteins.[1]

    • Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample clean-up and concentration. The plasma sample, after addition of an internal standard, is loaded onto an SPE cartridge. The cartridge is then washed, and the analytes are eluted with an appropriate solvent.[8][9]

  • Chromatographic Separation:

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

    • Separation is typically achieved on a reverse-phase column, such as a C18 column.[8][9]

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile) is commonly employed.[10][11]

  • Mass Spectrometric Detection:

    • The eluent from the chromatography system is introduced into a tandem mass spectrometer.

    • Detection is performed using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[9]

    • Specific precursor-to-product ion transitions are monitored for carthis compound and its internal standard to ensure selectivity and accurate quantification.

cluster_workflow LC-MS/MS Workflow start Plasma Sample (200 µL) is Add Internal Standard (e.g., Deuterated Carthis compound) start->is precip Protein Precipitation (e.g., Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Caption: Experimental workflow for LC-MS/MS analysis.

Mechanism of Action: H1 Receptor Antagonism

Carthis compound exerts its antihistaminic effects by acting as a selective and potent antagonist of the histamine H1 receptor.[1][12] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms such as itching, swelling, and increased mucus production.[3] Carthis compound competitively blocks histamine from binding to these receptors, thereby mitigating the allergic response.[3]

cluster_moa Mechanism of Action Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Symptoms Allergic Symptoms (itching, swelling, etc.) H1R->Symptoms Activates Carthis compound Carthis compound Carthis compound->H1R Blocks

Caption: Mechanism of action of carthis compound.

Conclusion

Carthis compound is the principal active metabolite of this compound, responsible for its therapeutic efficacy. The rapid and extensive conversion of this compound to carthis compound results in a favorable pharmacokinetic profile characterized by a long half-life, allowing for once-daily administration. A thorough understanding of the pharmacokinetics of carthis compound, from its formation to its elimination, is essential for optimizing its clinical use and for the development of future antiallergic therapies. The methodologies outlined in this guide provide a framework for the precise and accurate characterization of carthis compound in biological systems, facilitating further research and development in this area.

References

Preclinical Repurposing of Ebastine: A Technical Guide for Novel Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebastine, a second-generation antihistamine, is traditionally recognized for its selective antagonism of the H1 histamine receptor, a mechanism that has established its use in the management of allergic rhinitis and chronic idiopathic urticaria. Beyond its well-documented role in allergic conditions, a growing body of preclinical evidence suggests that this compound possesses therapeutic potential in diverse and complex disease areas, notably in oncology and neurodegenerative disorders. This technical guide provides an in-depth review of the preclinical evaluation of this compound in these novel therapeutic contexts. It summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the implicated signaling pathways to support further research and drug development efforts.

I. Oncology: Targeting Epigenetic and Kinase-Driven Malignancies

Recent preclinical investigations have repositioned this compound as a promising agent in cancer therapy. These studies highlight its ability to modulate key oncogenic pathways, thereby inhibiting tumor growth and progression in various cancer models.

A. Anticancer Efficacy: In Vitro and In Vivo Data

This compound has demonstrated significant anticancer effects across a range of cancer cell lines and in animal models of triple-negative breast cancer (TNBC), castration-resistant prostate cancer (CRPC), and osteosarcoma.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeEndpointThis compound ConcentrationResultCitation
C4-2Prostate CancerIC50Not specified, but effective at micromolar concentrationsDose-dependent growth inhibition[1]
MDA-MB-231Triple-Negative Breast CancerProtein ExpressionBelow 10µMDownregulation of EZH2 and H3K27me3[2][3]
DU145Prostate CancerProtein ExpressionBelow 10µMDownregulation of EZH2 and H3K27me3[2][3]
H146Lung CancerProtein ExpressionBelow 10µMDownregulation of EZH2 and H3K27me3[2][3]
L126Not SpecifiedProtein ExpressionBelow 10µMDownregulation of EZH2 and H3K27me3[2][3]
Osteosarcoma CellsOsteosarcomaIC500-30 µMConcentration-dependent reduction in cell viability[4]
TNBC CellsTriple-Negative Breast CancerCell Viability0-40 µMConcentration-dependent reduction in cell viability[5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer ModelAnimal ModelTreatment RegimenOutcomeCitation
TNBC PDX (BCM3887)Mice10mg/kg/day and 30mg/kg/daySignificant, dose-dependent reduction in tumor growth and weight; enhanced survival.[2]
SUM159 XenograftMiceNot specifiedReduced tumor growth and progression.[2]
CRPC PDXMiceNot specifiedReduced tumor growth and enhanced progression-free survival.[2][6]
OsteosarcomaNude Mice0.5 mg/day and 1 mg/dayInhibition of tumor growth and metastasis.[7]
TNBCMiceNot specifiedSignificantly impeded tumor burden, angiogenesis, and distant metastasis.[5]
B. Key Mechanisms of Action in Oncology

Preclinical studies have elucidated two primary mechanisms through which this compound exerts its anticancer effects: inhibition of the EZH2 epigenetic modifier and targeting of the FAK signaling pathway.

This compound acts as a novel inhibitor of EZH2, a histone methyltransferase that is often overexpressed in various cancers and is associated with poor prognosis.[1][2][6] Unlike enzymatic inhibitors of EZH2, this compound functions by targeting EZH2 transcription, leading to a downregulation of both EZH2 protein levels and the associated repressive histone mark, H3K27 trimethylation.[2][3] This action is independent of EZH2's methyltransferase activity.[1][2][6] The resulting gene expression profile of this compound-treated cancer cells closely resembles that of cells with EZH2 knockdown.[2][6]

EZH2_Inhibition_by_this compound cluster_effects Downstream Effects of EZH2 Inhibition This compound This compound EZH2_Promoter EZH2 Promoter This compound->EZH2_Promoter Inhibits Activity EZH2_Transcription EZH2 Transcription EZH2_Promoter->EZH2_Transcription EZH2_Protein EZH2 Protein EZH2_Transcription->EZH2_Protein PRC2 Polycomb Repressive Complex 2 (PRC2) EZH2_Protein->PRC2 Catalytic Subunit Cell_Cycle_Arrest G2/M Cell Cycle Arrest EZH2_Protein->Cell_Cycle_Arrest Inhibition leads to Autophagy Induction of Autophagy EZH2_Protein->Autophagy Inhibition leads to H3K27me3 H3K27 Trimethylation PRC2->H3K27me3 Mediates Gene_Repression Oncogenic Gene Repression H3K27me3->Gene_Repression Tumor_Progression Tumor Progression (Growth, Migration, Invasion) Gene_Repression->Tumor_Progression Leads to

This compound-mediated inhibition of the EZH2 signaling pathway.

In the context of triple-negative breast cancer, this compound has been shown to bind to the tyrosine kinase domain of Focal Adhesion Kinase (FAK), a critical mediator of cell adhesion, migration, and survival.[5] This interaction blocks the phosphorylation of FAK at key residues (Y397 and Y576/577), leading to the attenuation of downstream pro-survival signaling pathways, including MEK/ERK and JAK2/STAT3.[5] By targeting FAK, this compound can reduce the properties of breast cancer stem cells, induce apoptosis, and inhibit metastasis and angiogenesis.[5]

FAK_Signaling_Pathway_Inhibition_by_this compound This compound This compound FAK Focal Adhesion Kinase (FAK) This compound->FAK Binds to kinase domain Apoptosis Apoptosis This compound->Apoptosis Induces pFAK Phosphorylated FAK (Y397, Y576/577) FAK->pFAK Autophosphorylation FAK->Apoptosis Inhibition of FAK promotes Src Src pFAK->Src pSrc Phosphorylated Src Src->pSrc MEK_ERK MEK/ERK Pathway pSrc->MEK_ERK JAK2_STAT3 JAK2/STAT3 Pathway pSrc->JAK2_STAT3 BCSC_Properties Breast Cancer Stem Cell Properties MEK_ERK->BCSC_Properties JAK2_STAT3->BCSC_Properties Metastasis_Angiogenesis Metastasis & Angiogenesis BCSC_Properties->Metastasis_Angiogenesis

Inhibition of the FAK signaling pathway by this compound in TNBC.
C. Experimental Protocols in Oncology Research

The following are summaries of key experimental methodologies employed in the preclinical evaluation of this compound for cancer.

  • Cell Lines: A variety of cancer cell lines were used, including MDA-MB-231, PC3, DU145, C4-2, SUM159, and osteosarcoma cell lines.[1][2][4][5]

  • Treatment: Cells were treated with varying concentrations of this compound (typically in the micromolar range) for specified durations (e.g., 48-72 hours).[2][4]

  • Analysis: Cell viability was assessed using standard methods such as the CCK-8 assay.[4] The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of this compound.[1][4]

  • Purpose: To determine the effect of this compound on the protein expression levels of key signaling molecules.

  • Procedure: Cancer cells were treated with this compound, and total cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against targets such as EZH2, H3K27me3, FAK, p-FAK, and downstream effectors.[2][3][5] Loading controls like GAPDH or β-actin were used to ensure equal protein loading.[2][3]

  • Animal Models: Immunocompromised mice (e.g., nude mice) were used.[2][7]

  • Tumor Implantation: Human cancer cells (e.g., SUM159) or patient-derived xenograft (PDX) tissues were subcutaneously implanted into the mice.[2]

  • Treatment: Once tumors reached a specified size (e.g., 100mm³), mice were randomized into control (vehicle) and treatment groups receiving daily oral doses of this compound (e.g., 10 mg/kg and 30 mg/kg).[2]

  • Endpoints: Tumor volume and weight were measured regularly.[2] Survival analysis was performed to assess the impact of treatment on progression-free survival.[2][6] At the end of the study, tumors were excised for further analysis, such as Western blotting, to confirm the in vivo mechanism of action.[2]

II. Neurodegenerative Disease: A Potential Role in Parkinson's Disease

Preclinical evidence suggests that this compound may offer therapeutic benefits in Parkinson's disease by modulating neurotransmitter systems and mitigating neuroinflammation.

A. Efficacy in a Preclinical Model of Parkinson's Disease

A study utilizing a haloperidol-induced mouse model of Parkinsonism demonstrated that this compound can ameliorate motor deficits and neurochemical imbalances.

Table 3: Effects of this compound in a Haloperidol-Induced Parkinson's Disease Model

ParameterAnimal ModelTreatmentResultCitation
CatalepsyMice4 mg/kg this compoundSignificant improvement in cataleptic state[3]
Dopamine LevelsMice4 mg/kg this compoundSignificant improvement in dopamine levels[3]
Histamine Levels (Brain & Serum)Mice2 and 4 mg/kg this compoundDose-dependent decrease[3]
TNF-α Levels (Brain & Serum)Mice2 and 4 mg/kg this compoundDose-dependent decrease[3]
B. Proposed Mechanism of Action in Parkinson's Disease

The neuroprotective effects of this compound in the context of Parkinson's disease are thought to be multifactorial, involving the modulation of both histaminergic and dopaminergic systems, as well as the suppression of neuroinflammation. Studies suggest that this compound may act as a potent inhibitor of dopamine reuptake, thereby increasing dopaminergic neurotransmission.[3] Additionally, by blocking H1 receptors, this compound can counteract the detrimental effects of elevated histamine levels in the brain, which have been linked to the demise of dopaminergic neurons.[3] Furthermore, this compound has been shown to reduce the levels of the pro-inflammatory cytokine TNF-α in the brain and serum of a Parkinson's disease model, indicating an anti-inflammatory effect.[3]

Ebastine_Mechanism_in_Parkinsons This compound This compound Dopamine_Reuptake Dopamine Reuptake This compound->Dopamine_Reuptake Inhibits H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonizes TNF_alpha TNF-α Production This compound->TNF_alpha Reduces Dopaminergic_Neurotransmission Dopaminergic Neurotransmission Dopamine_Reuptake->Dopaminergic_Neurotransmission Inhibition increases Motor_Symptoms Amelioration of Motor Symptoms Dopaminergic_Neurotransmission->Motor_Symptoms Histamine_Effects Detrimental Histamine Effects H1_Receptor->Histamine_Effects Neuroprotection Neuroprotection of Dopaminergic Neurons Histamine_Effects->Neuroprotection Blockade promotes Neuroinflammation Neuroinflammation Neuroinflammation->Neuroprotection Reduction promotes TNF_alpha->Neuroinflammation

Proposed mechanisms of this compound in Parkinson's disease.
C. Experimental Protocols in Parkinson's Disease Research

  • Animal Model: Mice were used in this study.[3]

  • Induction of Parkinsonism: Haloperidol (1 mg/kg) was administered to induce a cataleptic state, mimicking motor deficits of Parkinson's disease.[3]

  • Treatment: Animals were treated with this compound at doses of 2 and 4 mg/kg.[3]

  • Behavioral Assessment: Behavioral tests such as the bar test were used to quantify the degree of catalepsy.

  • Neurochemical and Inflammatory Marker Analysis: After the behavioral assessments, brain and serum samples were collected to measure levels of dopamine, histamine, and TNF-α using appropriate analytical techniques (e.g., ELISA).[3]

III. Other Potential Therapeutic Areas

While the most substantial preclinical data for repurposing this compound lies in oncology and to a lesser extent in Parkinson's disease, its anti-inflammatory properties suggest potential applications in other inflammatory conditions. However, based on extensive literature searches, there is a lack of specific preclinical studies evaluating the efficacy of this compound in models of Alzheimer's disease, rheumatoid arthritis, or inflammatory bowel disease. Future research is warranted to explore the therapeutic potential of this compound in these and other inflammatory and neurodegenerative conditions.

Conclusion

The preclinical data presented in this technical guide strongly support the exploration of this compound for novel therapeutic applications beyond its current use as an antihistamine. In oncology, this compound demonstrates potent anticancer activity through the dual inhibition of the EZH2 and FAK pathways, suggesting its potential in treating aggressive and resistant cancers. In the context of neurodegenerative diseases, its ability to modulate dopaminergic and histaminergic systems, coupled with its anti-inflammatory effects, positions it as a candidate for further investigation in Parkinson's disease. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers and drug development professionals to design and execute further studies to translate these promising preclinical findings into clinical applications.

References

Ebastine's Off-Target Landscape: A Technical Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ebastine is a second-generation antihistamine, primarily recognized for its selective antagonism of the histamine H1 receptor, offering relief from allergic conditions with a favorable safety profile compared to first-generation agents.[1][2] While its on-target activity is well-characterized, a comprehensive understanding of a drug's potential off-target effects is paramount in modern drug development for predicting adverse events and identifying novel therapeutic applications. This technical guide provides an in-depth overview of the known and potential off-target effects of this compound in cellular models, intended for researchers, scientists, and drug development professionals.

Recent investigations have unveiled a surprising anti-cancer activity of this compound, independent of its antihistaminic properties. These studies have identified several novel off-target interactions, including the inhibition of key proteins involved in cancer progression such as Enhancer of Zeste Homolog 2 (EZH2), Focal Adhesion Kinase (FAK), and the E3 ligase MKRN1. These findings have opened new avenues for drug repurposing and underscore the importance of characterizing the broader pharmacological profile of established drugs.

This guide summarizes the available quantitative data on this compound's off-target interactions, details the experimental protocols used to elucidate these effects, and visualizes the involved signaling pathways. It is important to note that while specific off-target effects have been identified through targeted research, a comprehensive, publicly available broad-panel screening of this compound against a wide range of kinases, GPCRs, and other enzyme families is not currently available. This document therefore focuses on the consolidation of existing published literature.

Quantitative Data on Off-Target Effects

The following tables summarize the quantitative data regarding the off-target effects of this compound and its active metabolite, carthis compound, in various cellular models.

Table 1: Anti-Cancer and Other Off-Target Activities of this compound

Target/ProcessCell Line(s)Assay TypeEndpointConcentration/IC50Reference(s)
EZH2 Inhibition Multiple cancer cell linesWestern BlotDownregulation of EZH2 protein and H3K27 tri-methylation< 10 µM
C4-2 (prostate cancer)RNA SequencingGene expression profile similar to EZH2-knockdown8 µM
FAK Inhibition Triple-negative breast cancer (TNBC) cellsIn vitro kinase assayInhibition of FAK phosphorylation (Y397, Y576/577)Not specified
MKRN1 Inhibition HepG2 (liver cancer)Western BlotDestabilization and degradation of MKRN1 proteinNot specified
AMPK Activation Osteosarcoma cellsWestern BlotIncreased phosphorylation of AMPKIC30 and IC50 values
Cell Viability Osteosarcoma cells (MNNG, MG63, U2OS)CCK-8 assayIC5013.25 - 15.51 µM
TNBC cells (MDA-MB-231, BT549, 4T1)MTS assayIC50Not specified
Cell Cycle Arrest Osteosarcoma cellsFlow CytometryS-phase arrestIC30 and IC50 values
TNBC cellsFlow CytometryG2/M phase arrest10 - 20 µM
Apoptosis Induction Osteosarcoma cellsFlow CytometryIncreased apoptosisIC30 and IC50 values
TNBC cellsAnnexin V/PI assayIncreased early and late apoptosis10 - 20 µM
Autophagy Induction Osteosarcoma cellsWestern Blot, TEMIncreased LC3-II, autophagosome formationIC30 and IC50 values
Cell Migration T cellsTranswell assayInhibition of migrationNot specified
Cytokine Production T cellsELISAInhibition of IL-4, IL-5, IL-6, TNF-αNot specified
MacrophagesELISAInhibition of TNF-α, IL-6Not specified
Angiogenesis HUVEC, HPAECProliferation, migration, tube formation assaysInhibition of VEGF-induced angiogenesis10 - 30 µM (Carthis compound)

Table 2: Effects of this compound on Cardiac Ion Channels

Ion ChannelSpecies/Cell LineAssay TypeEndpointKd / IC50Reference(s)
IKr (hERG) Guinea pig ventricular myocytesPatch ClampKd for current suppression0.14 µM
Xenopus laevis oocytes (hERG-expressing)Patch ClampKd for current suppression0.3 µM
IKs Guinea pig ventricular myocytesPatch ClampKd for current suppression0.8 µM
Ito Rat ventricular myocytesPatch ClampIC50 for current suppression15.3 µM
IK1 Rat and guinea pig ventricular myocytesPatch Clamp% block at 3 µM15 ± 3%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the literature on this compound's off-target effects.

Cell Viability Assay (MTT/CCK-8)

This protocol is a generalized procedure for assessing the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • Adherent cancer cell lines (e.g., osteosarcoma or TNBC cell lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization buffer (for MTT assay, e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a range to determine the IC50 value (e.g., 0-50 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT/CCK-8 Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Modulation

This protocol outlines the general steps to assess the effect of this compound on the phosphorylation status and expression levels of proteins in key signaling pathways.

Materials:

  • Cell lines of interest

  • 6-well plates or larger culture dishes

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-FAK, anti-FAK, anti-EZH2, anti-H3K27me3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

hERG Potassium Channel Assay (Whole-Cell Patch Clamp)

This protocol provides a general overview of the whole-cell patch-clamp technique to measure the effect of this compound on hERG channel currents.

Materials:

  • Cells stably expressing hERG channels (e.g., HEK293 or CHO cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2)

  • This compound stock solution and perfusion system

Procedure:

  • Cell Preparation: Plate the hERG-expressing cells onto glass coverslips and allow them to adhere.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the intracellular solution.

  • Electrophysiological Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Voltage Protocol and Data Acquisition:

    • Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels (e.g., +20 mV) followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current.

    • Record the baseline hERG currents in the absence of the drug.

  • Drug Application: Perfuse the recording chamber with the extracellular solution containing different concentrations of this compound.

  • Data Analysis:

    • Measure the peak tail current amplitude in the presence and absence of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound's off-target activities and a general workflow for identifying such effects.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Characterization cluster_phenotypic Phenotypic Assessment in_silico In Silico Prediction (e.g., molecular docking) broad_panel Broad-Panel Screening (e.g., KinomeScan, GPCR panel) in_silico->broad_panel Prioritize binding_assay Binding Assays (e.g., SPR, ITC) broad_panel->binding_assay functional_assay Functional Assays (e.g., enzyme activity, second messenger) binding_assay->functional_assay cellular_assays Cellular Assays (e.g., Western Blot, Reporter Assays) functional_assay->cellular_assays viability Cell Viability/Proliferation (e.g., MTT, CCK-8) cellular_assays->viability migration Cell Migration/Invasion cellular_assays->migration cell_cycle Cell Cycle Analysis cellular_assays->cell_cycle apoptosis Apoptosis Assays cellular_assays->apoptosis

Caption: Experimental workflow for identifying and characterizing off-target effects.

EZH2_pathway This compound This compound EZH2_promoter EZH2 Promoter This compound->EZH2_promoter Inhibits EZH2_transcription EZH2 Transcription EZH2_promoter->EZH2_transcription EZH2_protein EZH2 Protein EZH2_transcription->EZH2_protein H3K27me3 H3K27 Tri-methylation EZH2_protein->H3K27me3 Catalyzes Cell_cycle_arrest Cell Cycle Arrest EZH2_protein->Cell_cycle_arrest Inhibition leads to Autophagy Autophagy EZH2_protein->Autophagy Inhibition leads to Gene_repression Target Gene Repression H3K27me3->Gene_repression Tumor_suppression Tumor Growth Inhibition Gene_repression->Tumor_suppression Relieves repression of tumor suppressor genes

Caption: this compound's off-target effect on the EZH2 signaling pathway.

FAK_pathway This compound This compound FAK FAK This compound->FAK Inhibits phosphorylation pFAK p-FAK (Y397, Y576/577) FAK->pFAK Autophosphorylation JAK2 JAK2 pFAK->JAK2 MEK MEK pFAK->MEK STAT3 STAT3 JAK2->STAT3 Phosphorylates Metastasis Metastasis & Angiogenesis STAT3->Metastasis BCSC BCSC Properties STAT3->BCSC ERK ERK MEK->ERK Phosphorylates ERK->Metastasis ERK->BCSC AMPK_pathway This compound This compound MKRN1 MKRN1 (E3 Ligase) This compound->MKRN1 Promotes self-ubiquitination and degradation AMPK AMPK This compound->AMPK Activates AMPK_destab AMPK Destabilization MKRN1->AMPK_destab Promotes AMPK_destab->AMPK Inhibits stability pAMPK p-AMPK AMPK->pAMPK Phosphorylation ULK1 ULK1 pAMPK->ULK1 Activates Apoptosis Apoptosis pAMPK->Apoptosis Metabolic_dysfunction Metabolic Dysfunction pAMPK->Metabolic_dysfunction Inhibits Autophagy Autophagy ULK1->Autophagy

References

Molecular Modeling of Ebastine's Interaction with the Histamine H1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico approach to understanding the binding mechanism of Ebastine, a second-generation antihistamine, to its therapeutic target, the histamine H1 receptor (H1R). By leveraging molecular modeling techniques, researchers can elucidate the structural basis of this interaction, paving the way for the rational design of novel and more potent antihistaminic agents. This document outlines the theoretical framework, experimental protocols, and data interpretation involved in such a study.

Introduction to this compound and the Histamine H1 Receptor

This compound is a potent and selective antagonist of the histamine H1 receptor, widely used in the treatment of allergic conditions such as rhinitis and urticaria. It is a prodrug that is rapidly metabolized to its active form, carthis compound, which exhibits high affinity for the H1 receptor.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the characteristic symptoms of an allergic response. By competitively blocking the binding of histamine to the H1R, this compound and carthis compound effectively mitigate these symptoms.[2]

Understanding the precise molecular interactions between this compound/carthis compound and the H1R is crucial for structure-based drug design. Molecular modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations, provide a powerful toolkit to investigate these interactions at an atomic level.

Quantitative Data: Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in drug development. For this compound and its active metabolite, carthis compound, the experimentally determined binding affinities for the histamine H1 receptor are summarized in the table below.

CompoundH1 Receptor Affinity (Ki)
This compound48 ± 6 nM
Carthis compound27 ± 4 nM

Data sourced from a 2009 review on the development of third-generation antihistamines.

Experimental Protocols for Molecular Modeling

The following sections outline a detailed, step-by-step protocol for the molecular modeling of this compound and carthis compound binding to the histamine H1 receptor. While specific studies on this compound are not publicly available, this protocol is adapted from established methodologies for modeling ligand interactions with GPCRs, particularly a study on the antihistamine cloperastine.[3]

Homology Modeling of the Histamine H1 Receptor

As the crystal structure of the H1 receptor in an unbound state may not be available or suitable, homology modeling is often the first step to generate a high-quality 3D model.

Protocol:

  • Template Selection: The crystal structure of the human histamine H1 receptor in complex with an antagonist, such as doxepin (PDB ID: 3RZE), serves as an excellent template.[3]

  • Sequence Alignment: The amino acid sequence of the human histamine H1 receptor is aligned with the sequence of the template structure.

  • Model Building: Using a homology modeling software such as MODELLER, a three-dimensional model of the H1 receptor is constructed based on the template's coordinates.[3]

  • Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK for Ramachandran plot analysis to ensure proper stereochemistry.[4]

Molecular Docking of this compound and Carthis compound

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.

Protocol:

  • Ligand Preparation: The 3D structures of this compound and carthis compound are generated and optimized using a chemistry software package.

  • Receptor Preparation: The homology model of the H1 receptor is prepared for docking by adding hydrogen atoms and assigning charges. The binding site is defined based on the location of the co-crystallized ligand in the template structure or through binding site prediction algorithms.

  • Docking Simulation: A docking program, such as AutoDock or Glide, is used to dock the prepared ligands into the defined binding site of the receptor. The program explores various conformations and orientations of the ligand, scoring them based on a defined scoring function.

  • Analysis of Docking Poses: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the detailed analysis of interactions over time.

Protocol:

  • System Setup: The docked complex of the H1 receptor with this compound or carthis compound is embedded in a lipid bilayer (e.g., POPC) and solvated with water molecules to mimic the cellular environment. Ions are added to neutralize the system.

  • Simulation Parameters: A force field (e.g., CHARMM27) is applied to describe the atomic interactions.[3] The system is then subjected to energy minimization, followed by a period of heating and equilibration.

  • Production Run: A production MD simulation is run for a significant duration (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation) and to identify key and persistent interactions between the ligand and specific amino acid residues of the receptor.

Predicted Interactions and Data Presentation

Based on the molecular modeling workflow, the following tables summarize the expected quantitative data and key interacting residues.

Predicted Binding Energies
LigandPredicted Binding Energy (kcal/mol)
This compound(Value to be determined by docking)
Carthis compound(Value to be determined by docking)
Key Amino Acid Residues in the Binding Site

While specific interactions for this compound are yet to be published, studies on other antihistamines like cloperastine have identified key residues within the H1R binding pocket. It is hypothesized that this compound and carthis compound will interact with a similar set of residues.

Interaction TypePotential Interacting Residues in H1R
Hydrogen BondingMET 183, THR 184, ILE 187
Hydrophobic(To be identified from simulation)
Aromatic (π-π)(To be identified from simulation)

Note: The listed residues are based on a study of cloperastine analogues and serve as a predictive starting point for this compound.[3]

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the molecular modeling process and the biological context.

G cluster_homology Homology Modeling cluster_docking Molecular Docking cluster_md Molecular Dynamics Template H1R Crystal Structure (e.g., 3RZE) Alignment Sequence Alignment Template->Alignment Sequence H1R Amino Acid Sequence Sequence->Alignment Model 3D Homology Model Alignment->Model Receptor Prepared H1R Model Model->Receptor Ligand This compound / Carthis compound Structure Docking Docking Simulation Ligand->Docking Receptor->Docking Pose Predicted Binding Pose Docking->Pose Complex Ligand-Receptor Complex Pose->Complex System System Setup (Membrane, Water) Complex->System Simulation MD Simulation System->Simulation Analysis Trajectory Analysis Simulation->Analysis

Caption: Experimental workflow for molecular modeling.

G This compound This compound / Carthis compound H1R Histamine H1 Receptor This compound->H1R Binds to & Blocks Gq Gq Protein H1R->Gq Activates (Inhibited by this compound) PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response Ca->Response PKC->Response

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

G Target Target Identification (Histamine H1 Receptor) Modeling Molecular Modeling (Homology, Docking, MD) Target->Modeling LeadGen Lead Generation & Optimization Modeling->LeadGen Structure-Based Drug Design Preclinical Preclinical Testing LeadGen->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical relationship of molecular modeling in drug discovery.

References

Structure-Activity Relationship of Ebastine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of ebastine analogs as histamine H1 receptor antagonists. This compound is a second-generation antihistamine that is rapidly converted in the body to its active metabolite, carthis compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this area.

Core Structure and Pharmacophore

This compound is a potent and selective H1-antihistamine characterized by a 4-substituted piperidine ring linked to a benzhydryl ether moiety and a phenylbutyl ketone group. The general pharmacophore for H1-antagonists includes two aromatic rings, a spacer, and a tertiary amine, all of which are present in the this compound scaffold. SAR studies on this compound and its analogs have focused on modifications of these key structural features to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data for this compound, its active metabolite carthis compound, and selected analogs. The data is primarily derived from in vitro radioligand binding assays and functional assays such as the histamine-induced guinea pig ileum contraction assay.

Compound/AnalogModificationAssay TypeQuantitative DataReference
This compound Parent DrugRadioligand Binding ([³H]mepyramine)IC₅₀ = 45 nM[1]
Carthis compound Active Metabolite (t-butyl group oxidized to carboxylic acid)Radioligand Binding ([³H]mepyramine)Kᵢ = 27 ± 4 nM[2]
(-)-4-Methylthis compound Methyl group on one of the benzhydryl phenyl ringsIn vitro antihistaminic activity (guinea pig ileum)>10-fold higher potency than this compound[3]
(S)-isomers (at phenylbutyl moiety) Chirality at the phenylbutyl groupIn vitro antihistaminic activitySlightly higher activity than (R)-isomers[3]

Key Structure-Activity Relationship Insights

  • Metabolism to Carthis compound: The in vivo activity of this compound is largely attributed to its rapid metabolism to carthis compound. The oxidation of the terminal tert-butyl group to a carboxylic acid in carthis compound generally maintains or slightly improves H1 receptor affinity.[4]

  • Role of the Benzhydryl Moiety: The diaryl substitution is crucial for significant H1 receptor affinity.[5] Introduction of a chiral center at the benzhydryl position can lead to stereoselectivity in binding. For instance, the (-)-isomer of 4-methylthis compound demonstrates significantly higher potency, suggesting that specific steric and electronic interactions of this region with the receptor are critical for high affinity.[3]

  • Influence of the Phenylbutyl Group: Chirality at the phenylbutyl portion of the molecule appears to have a less pronounced effect on antihistaminic activity, with (S)-isomers showing only slightly higher potency than their (R)-counterparts.[3]

  • The Piperidine Core: The tertiary amine within the piperidine ring is essential for activity, as it is expected to be protonated at physiological pH and interact with a key acidic residue (aspartate) in the H1 receptor binding pocket.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the antihistaminic properties of this compound analogs. The following are protocols for key in vitro assays.

Radioligand Binding Assay for Histamine H1 Receptor

This assay determines the binding affinity of a test compound to the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound analogs for the histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]mepyramine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

  • Test compounds (this compound analogs) at various concentrations.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of [³H]mepyramine and varying concentrations of the test compound.

  • For determining non-specific binding, incubate the membranes with the radioligand in the presence of the non-specific binding control.

  • Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Guinea Pig Ileum Contraction Assay

This functional assay measures the ability of a compound to antagonize the contractile response of guinea pig ileum smooth muscle to histamine.

Objective: To determine the potency of this compound analogs as functional H1 antagonists.

Materials:

  • Male guinea pig.

  • Tyrode's solution (physiological salt solution).

  • Histamine dihydrochloride stock solution.

  • Test compounds (this compound analogs) at various concentrations.

  • Isolated organ bath system with a force transducer and recording system.

  • Carbogen gas (95% O₂, 5% CO₂).

Procedure:

  • Humanely sacrifice a guinea pig and isolate a segment of the terminal ileum.

  • Clean the ileum segment by gently flushing it with Tyrode's solution.

  • Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the tissue to equilibrate under a resting tension (e.g., 0.5-1 g) for at least 30-60 minutes, with periodic washing.

  • Establish a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the bath and recording the contractile responses until a maximum response is achieved.

  • Wash the tissue to return to baseline.

  • Incubate the tissue with a known concentration of the test compound (this compound analog) for a predetermined period.

  • In the presence of the antagonist, re-establish the histamine concentration-response curve.

  • Analyze the data to determine the type of antagonism (competitive or non-competitive) and calculate the pA₂ value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve), which is a measure of the antagonist's potency.

Signaling Pathways and Workflows

Understanding the molecular mechanisms of action is fundamental in drug development. The following diagrams illustrate the key signaling pathway for the H1 receptor and a general workflow for screening antihistamines.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response Triggers PKC->Cellular_Response Contributes to

Caption: Histamine H1 Receptor Signaling Pathway.

Antihistamine_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library This compound Analog Library Binding_Assay H1 Receptor Binding Assay (Determine Ki) Compound_Library->Binding_Assay Functional_Assay Functional Assay (e.g., Guinea Pig Ileum, Ca²⁺ flux) (Determine Potency/Efficacy) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (Other receptors: M, α, 5-HT) Functional_Assay->Selectivity_Assay Hit_Compounds Hit Compounds Selectivity_Assay->Hit_Compounds Animal_Models Animal Models of Allergy (e.g., Allergic Rhinitis) Hit_Compounds->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Animal_Models->PK_PD Safety_Tox Safety & Toxicology PK_PD->Safety_Tox Lead_Candidate Lead Candidate Safety_Tox->Lead_Candidate

Caption: General Workflow for Antihistamine Drug Discovery.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Ebastine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ebastine is a second-generation H1 histamine receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Following oral administration, this compound is rapidly metabolized to its pharmacologically active metabolite, carthis compound.[1][2] Monitoring the plasma concentrations of this compound and its metabolite is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in human plasma. The method is simple, accurate, and precise, making it suitable for routine analysis in a research or clinical laboratory setting.

Materials and Methods

Chemicals and Reagents

  • This compound reference standard (purity ≥99.8%)

  • Internal Standard (IS), e.g., Terfenadine or a deuterated analog of this compound

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium acetate

  • Formic acid

  • Human plasma (drug-free, with K2EDTA as anticoagulant)

Instrumentation

  • HPLC system with a UV or a mass spectrometric (MS/MS) detector

  • Reversed-phase C18 column (e.g., 50 mm × 4.6 mm, 5 µm)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column BDS Hypersil C18, 50 mm × 4.6 mm, 5µm
Mobile Phase Acetonitrile: 5 mM Ammonium Acetate (50:50, v/v)
Flow Rate 0.6 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detector UV at 254 nm or MS/MS
Run Time 10 minutes

Note: For MS/MS detection, the ion transitions would be monitored in multiple reaction-monitoring (MRM) mode. For this compound, a possible transition is m/z 470.7→167.1.[3]

Experimental Protocols

1. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the Internal Standard in 10 mL of methanol to prepare individual stock solutions.[4][5]

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create working standard solutions at concentrations ranging from 5 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL) by spiking drug-free human plasma with the appropriate working standard solutions.

2. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and efficient method for extracting this compound from plasma samples.[6][7]

  • To 200 µL of plasma sample (blank, standard, QC, or unknown), add 50 µL of the Internal Standard working solution and vortex for 10 seconds.[8]

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[3]

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed method was validated according to the US FDA guidelines for bioanalytical method validation, which include assessments of selectivity, accuracy, precision, recovery, and stability.[9][10][11]

Data Presentation

Table 1: Calibration Curve for this compound Quantification

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
5 (LLOQ)0.02598.58.2
100.051101.26.5
500.25899.84.1
1000.515100.53.5
2501.28099.22.8
5002.550100.82.1
1000 (ULOQ)5.11099.51.9
Linearity was established over the concentration range of 5-1000 ng/mL with a correlation coefficient (r²) > 0.999.[4]

Table 2: Intra-day and Inter-day Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low (15) 4.5102.36.8101.5
Medium (150) 3.198.95.299.6
High (800) 2.5100.74.1100.2
The intra- and inter-day precision did not exceed 15%, and the accuracy was within ±15% of the nominal values, which is in accordance with regulatory guidelines.[12]

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low (15) 88.595.2
Medium (150) 91.298.1
High (800) 90.597.5
The recovery of this compound from plasma was consistent and reproducible. The matrix effect was found to be negligible.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard (50 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation (10,000 rpm) protein_precipitation->centrifugation evaporation Evaporation (Nitrogen) centrifugation->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution injection Injection (20 µL) reconstitution->injection separation Chromatographic Separation (C18 Column) detection Detection (UV/MS-MS) peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification in plasma.

validation_parameters cluster_method_validation Bioanalytical Method Validation core_validation Core Validation Parameters selectivity Selectivity core_validation->selectivity accuracy Accuracy core_validation->accuracy precision Precision core_validation->precision linearity Linearity & Range core_validation->linearity recovery Recovery core_validation->recovery stability Stability core_validation->stability

Caption: Key parameters for bioanalytical method validation.

The HPLC method described in this application note is suitable for the quantification of this compound in human plasma. The method is straightforward, employing a simple protein precipitation step for sample preparation, and demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery. This validated protocol can be readily implemented in laboratories conducting pharmacokinetic and bioequivalence studies of this compound.

References

Validated LC-MS/MS Protocol for the Quantitative Analysis of Carebastine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document outlines a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carebastine, the active metabolite of this compound, in human plasma. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and validated bioanalytical method for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Carthis compound is the pharmacologically active carboxylic acid metabolite of this compound, a non-sedating H1 antihistamine.[1][2] Following oral administration, this compound undergoes extensive first-pass metabolism to form carthis compound, which is primarily responsible for the antihistaminic effect.[1][2] Accurate and reliable quantification of carthis compound is therefore crucial for assessing the pharmacokinetic profile of this compound. The described method has been validated in accordance with international guidelines, ensuring data integrity and reliability for clinical and research applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated LC-MS/MS methods for carthis compound analysis.

Table 1: Linearity and Range

AnalyteMatrixLinearity Range (ng/mL)
Carthis compoundHuman Plasma1.013 - 1005.451[3][4]
Carthis compoundHuman Plasma1.00 - 300[5][6]
Carthis compoundHuman Plasma0.2 - 200[6][7][8]

Table 2: Precision and Accuracy

AnalyteMatrixPrecision (%CV)Accuracy (%)
Carthis compoundHuman Plasma< 15[8]85 - 115[8]
Carthis compoundHuman Plasma< 12.5[7]> 88[7]

Table 3: Limit of Detection and Quantification

AnalyteMatrixLLOQ (ng/mL)LOD (ng/mL)
Carthis compoundHuman Plasma1.0[9]-
Carthis compoundHuman Plasma0.2[7][8]0.2[7]

Experimental Workflow

References

Application Notes and Protocols for In Vivo Animal Models of Allergic Rhinitis for Ebastine Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by a complex interplay of immune cells and inflammatory mediators. The development of effective therapeutics, such as the second-generation antihistamine Ebastine, relies on robust preclinical evaluation in relevant animal models. These models are essential for elucidating drug efficacy, dose-response relationships, and underlying mechanisms of action. This document provides detailed application notes and protocols for utilizing in vivo animal models to test the efficacy of this compound in allergic rhinitis.

This compound is a potent and selective histamine H1 receptor antagonist.[1] Its primary mechanism of action involves blocking the effects of histamine, a key mediator released from mast cells during an allergic reaction, thereby alleviating symptoms such as sneezing, nasal itching, and rhinorrhea.[1] Furthermore, preclinical and clinical studies suggest that this compound and its active metabolite, carthis compound, may possess additional anti-inflammatory properties, including the inhibition of inflammatory mediator release.[2][3]

This guide details two commonly employed animal models for inducing allergic rhinitis: the Ovalbumin (OVA)-induced model in mice and the Toluene Diisocyanate (TDI)-induced model in rats. It provides comprehensive experimental protocols, methods for assessing therapeutic outcomes, and a summary of available quantitative data on the efficacy of this compound.

Animal Models of Allergic Rhinitis

The choice of animal model is critical for the successful evaluation of therapeutic agents for allergic rhinitis. The models described below have been widely used to study the pathophysiology of the disease and to screen potential drug candidates.

Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice

The OVA-induced model is a classic and widely used T-helper 2 (Th2)-driven model that mimics the key features of human allergic rhinitis.[4] BALB/c mice are a commonly used strain due to their propensity to mount strong Th2-type immune responses.

Toluene Diisocyanate (TDI)-Induced Allergic Rhinitis in Rats

The TDI-induced model is a chemically induced model of allergic rhinitis that is particularly relevant for studying occupational asthma and rhinitis.[5] Wistar or Sprague-Dawley rats are often used in this model.

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound in animal models of allergic rhinitis and related assays.

Table 1: Efficacy of this compound in Animal Models of Allergic Rhinitis

Animal ModelSpecies/StrainAllergen/InducerThis compound DoseEfficacy EndpointResultCitation
Experimental Allergic RhinitisGuinea PigNot SpecifiedED50: 0.29 mg/kg (oral)Inhibition of Allergic Rhinitis SymptomsDose-dependent inhibition[5]
Experimental Allergic RhinitisRatNot SpecifiedED50: 0.29 mg/kg (oral)Inhibition of Allergic Rhinitis SymptomsDose-dependent inhibition[5]
Histamine-induced Skin ReactionRatHistamineED50: 1.10 mg/kg (oral)Inhibition of skin reactionDose-dependent inhibition[5]

Table 2: In Vitro Efficacy of this compound and Carthis compound on Inflammatory Mediator Release

Cell TypeSpeciesStimulusCompoundParameterResult (IC30/IC50)Citation
Human Nasal Polyp CellsHumananti-IgEThis compoundProstaglandin D2 (PGD2) releaseIC30: 2.57 µmol/L[2]
Human Nasal Polyp CellsHumananti-IgEThis compoundLeukotriene C4/D4 (LTC4/D4) releaseIC30: 9.6 µmol/L[2]
Human Nasal Polyp CellsHumananti-IgECarthis compoundProstaglandin D2 (PGD2) releaseIC30: 8.14 µmol/L[2]
Isolated Guinea Pig TracheaGuinea PigHistamineCarthis compoundInhibition of contractionIC50: 0.12 µM[5]
Rat Peritoneal Mast CellsRatNot SpecifiedCarthis compoundHistamine release suppression30-100 µM[5]
Human BasophilsHumanNot SpecifiedCarthis compoundHistamine release suppression30-100 µM[5]

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in BALB/c Mice

This protocol is adapted from established methods for inducing allergic rhinitis in mice.[4][6]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile phosphate-buffered saline (PBS)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

Procedure:

  • Sensitization Phase (Days 0 and 7):

    • Prepare the sensitization solution by emulsifying 100 µg of OVA and 2 mg of aluminum hydroxide in 200 µL of sterile PBS per mouse.

    • Administer 200 µL of the OVA/alum suspension via intraperitoneal (i.p.) injection on day 0 and day 7.

  • Challenge Phase (Days 14-21):

    • From day 14 to day 21, challenge the mice daily by intranasal (i.n.) instillation of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril (total volume 20 µL).

    • Lightly anesthetize the mice before each intranasal challenge to ensure proper administration.

  • Treatment Protocol:

    • Randomly divide the sensitized mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle orally (e.g., by gavage) daily, starting one hour before the first OVA challenge on day 14 and continuing throughout the challenge phase.

  • Assessment of Allergic Rhinitis Symptoms (Day 21):

    • Thirty minutes after the final OVA challenge, observe each mouse individually for 15 minutes.

    • Count the number of sneezes and the frequency of nasal rubbing movements.

  • Sample Collection and Analysis (Day 22):

    • Euthanize the mice 24 hours after the final OVA challenge.

    • Blood Collection: Collect blood via cardiac puncture for serum analysis of OVA-specific IgE and histamine levels using ELISA kits.

    • Nasal Lavage Fluid (NALF) Collection: Lavage the nasal cavity with PBS to collect NALF for analysis of inflammatory cells (e.g., eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IFN-γ) by ELISA.

    • Nasal Tissue Collection: Harvest the nasal tissue for histopathological analysis. Fix the tissue in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) staining for goblet cell hyperplasia.

Protocol 2: Toluene Diisocyanate (TDI)-Induced Allergic Rhinitis in Wistar Rats

This protocol is based on established methods for inducing chemical-sensitizer-induced rhinitis.[5]

Materials:

  • Male Wistar rats (200-250 g)

  • Toluene diisocyanate (TDI) (Sigma-Aldrich)

  • Ethyl acetate

  • Olive oil

  • This compound

  • Vehicle for this compound

  • Anesthetic

Procedure:

  • Sensitization Phase (Days 1-5 and 8-12):

    • Prepare a 10% TDI solution in a 1:1 mixture of ethyl acetate and olive oil.

    • On days 1-5 and 8-12, apply 10 µL of the 10% TDI solution to the nasal vestibule of each rat once daily.

  • Challenge Phase (Day 22):

    • On day 22, challenge the sensitized rats by intranasal instillation of 10 µL of a 1% TDI solution in ethyl acetate.

  • Treatment Protocol:

    • Randomly divide the sensitized rats into treatment groups.

    • Administer this compound or vehicle orally daily, starting from day 15 until the day of challenge.

  • Assessment of Allergic Rhinitis Symptoms (Day 22):

    • Observe the rats for 30 minutes immediately after the TDI challenge.

    • Record the number of sneezes and the duration of nasal rubbing.

  • Sample Collection and Analysis (Day 23):

    • Euthanize the rats 24 hours after the TDI challenge.

    • Blood Collection: Collect blood for serum analysis of total IgE and histamine levels.

    • Nasal Tissue Collection: Harvest nasal tissue for histopathological examination of inflammatory cell infiltration.

Visualizations

Signaling Pathway of Allergic Rhinitis

Allergic_Rhinitis_Pathway cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Allergen Allergen (e.g., OVA) APC Antigen Presenting Cell (APC) Allergen->APC Uptake & Processing Th0 Naive T-cell (Th0) APC->Th0 Presentation Th2 T-helper 2 (Th2) Cell Th0->Th2 Differentiation (IL-4) B_cell B-cell Th2->B_cell Activation (IL-4, IL-13) Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation IgE IgE Antibodies Plasma_cell->IgE Production Mast_cell_s Mast Cell IgE->Mast_cell_s Binding to FcεRI Mast_cell_a Activated Mast Cell Mast_cell_s->Mast_cell_a Degranulation Allergen_re Allergen Allergen_re->Mast_cell_s Cross-linking of IgE Mediators Mediators (Histamine, Leukotrienes, Prostaglandins) Mast_cell_a->Mediators Cytokines Cytokines (IL-4, IL-5, TNF-α) Mast_cell_a->Cytokines Symptoms Early Phase Symptoms (Sneezing, Itching, Rhinorrhea) Mediators->Symptoms Inflammation Late Phase Reaction (Eosinophil & Neutrophil Infiltration, Nasal Congestion) Cytokines->Inflammation This compound This compound This compound->Mediators Blocks H1 Receptor

Caption: Allergic Rhinitis Pathophysiology and this compound's Mechanism.

Experimental Workflow for this compound Testing in OVA-Induced Allergic Rhinitis

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Sensitization Sensitization: Day 0 & 7 (OVA + Alum, i.p.) Challenge Challenge: Days 14-21 (OVA, i.n.) Sensitization->Challenge Treatment_Admin Daily Oral Administration: Days 14-21 (Vehicle or this compound) Symptom_Obs Symptom Observation: Day 21 (Sneezing & Nasal Rubbing) Treatment_Admin->Symptom_Obs Sample_Collection Sample Collection: Day 22 (Blood, NALF, Nasal Tissue) Symptom_Obs->Sample_Collection ELISA ELISA: (IgE, Histamine, Cytokines) Sample_Collection->ELISA Histo Histopathology: (Cell Infiltration) Sample_Collection->Histo Cell_Counts Cell Counts in NALF Sample_Collection->Cell_Counts

Caption: Workflow for this compound Efficacy Testing in Mice.

Logical Relationship of Key Events in Allergic Rhinitis

Logical_Relationship Allergen_Exposure Allergen Exposure IgE_Production IgE Production Allergen_Exposure->IgE_Production Mast_Cell_Sensitization Mast Cell Sensitization IgE_Production->Mast_Cell_Sensitization Mediator_Release Mediator Release (e.g., Histamine) Mast_Cell_Sensitization->Mediator_Release Re-exposure Symptom_Onset Clinical Symptoms Mediator_Release->Symptom_Onset Ebastine_Intervention This compound (H1 Receptor Antagonist) Mediator_Release->Ebastine_Intervention Symptom_Reduction Symptom Reduction Ebastine_Intervention->Symptom_Reduction Blocks Histamine Action

Caption: Key Events in Allergic Rhinitis and this compound's Role.

References

Application Notes: Measuring Ebastine's Effect on Cytokine Release in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ebastine is a second-generation antihistamine that primarily acts as a selective and potent antagonist of the histamine H1 receptor.[1][2] Beyond its well-established role in alleviating allergic symptoms by blocking histamine-mediated responses, emerging evidence suggests that this compound also possesses anti-inflammatory properties, in part through the modulation of cytokine release.[3][4] Cytokines are small proteins crucial for cell signaling, particularly in the immune system, and their dysregulation is a hallmark of inflammatory and allergic conditions. Understanding the effect of therapeutic agents like this compound on cytokine production is therefore of significant interest to researchers in immunology, pharmacology, and drug development.

These application notes provide detailed protocols for in vitro cell culture assays designed to quantify the inhibitory effect of this compound on the release of key pro-inflammatory and Th2-type cytokines from peripheral blood mononuclear cells (PBMCs) and mast cells.

Scientific Background

The allergic inflammatory response is a complex cascade of events involving various immune cells and mediators. Upon allergen exposure, mast cells and basophils, sensitized with IgE antibodies, degranulate and release a host of inflammatory mediators, including histamine. Histamine, by binding to H1 receptors on various cell types, triggers the characteristic symptoms of allergy. The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving the activation of phospholipase C (PLC).[5] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). A critical downstream consequence of this pathway is the activation of the transcription factor NF-κB, which plays a pivotal role in the expression of genes encoding pro-inflammatory cytokines.[6]

This compound, by blocking the H1 receptor, is thought to interfere with this signaling cascade, thereby attenuating NF-κB activation and subsequent cytokine production.[3] Studies have demonstrated that this compound can inhibit the release of several key cytokines, including:

  • Th2-type cytokines: IL-4, IL-5, which are central to the allergic response.[4]

  • Pro-inflammatory cytokines: IL-6, TNF-α, and granulocyte-macrophage colony-stimulating factor (GM-CSF), which contribute to the amplification and maintenance of inflammation.[4][7]

The following protocols describe methods to stimulate cytokine release in relevant immune cell populations and quantify the modulatory effects of this compound.

Data Presentation

The following tables present example data summarizing the inhibitory effect of this compound on cytokine release.

Table 1: Inhibitory Concentration (IC) of this compound on Mediator Release

MediatorCell TypeStimulantIC30 (µM)IC50 (µM)Reference
Prostaglandin D2 (PGD2)Human Nasal Polyp Cellsanti-IgE2.57-[7]
Leukotriene C4/D4 (LTC4/D4)Human Nasal Polyp Cellsanti-IgE9.6-[7]
Various CytokinesOsteosarcoma Cells-9.956 - 11.59213.254 - 15.505[8]

Table 2: Percent Inhibition of Cytokine Release by this compound

CytokineCell TypeStimulantThis compound Concentration% Inhibition (Mean)Reference
PGD2Human Nasal Polyp Cellsanti-IgEClinically Relevant50%[3]
LTC4/D4Human Nasal Polyp Cellsanti-IgEClinically Relevant33%[3]
TNF-αHuman Nasal Polyp Cellsanti-IgEClinically Relevant40%[3]
GM-CSFHuman Nasal Polyp Cellsanti-IgEClinically Relevant35%[3]
IL-8Human Nasal Polyp Cellsanti-IgEClinically Relevant52%[3]

Table 3: Typical Cytokine Concentrations from Stimulated PBMCs (24h)

CytokineStimulant (Concentration)Median Concentration (pg/mL)Range (pg/mL)
IL-2PHA (10 µg/mL)2,500500 - 10,000+
IFN-γPHA (10 µg/mL)8,0001,000 - 20,000+
TNF-αPHA (10 µg/mL)1,500200 - 5,000
IL-6LPS (1 µg/mL)10,000+2,000 - 20,000+
IL-10PHA (10 µg/mL)800100 - 2,000

Note: These values are illustrative and can vary significantly based on donors, cell preparation, and specific experimental conditions.

Experimental Protocols

Protocol 1: Measuring this compound's Effect on Cytokine Release from Stimulated Human PBMCs

This protocol details the isolation of human Peripheral Blood Mononuclear Cells (PBMCs), their stimulation with Phytohemagglutinin (PHA) to induce cytokine release, treatment with this compound, and subsequent quantification of cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human whole blood from healthy donors

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phytohemagglutinin (PHA-M)

  • This compound

  • DMSO (vehicle control)

  • 96-well flat-bottom cell culture plates

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-10)

  • Phosphate Buffered Saline (PBS)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.

    • Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • Cell Seeding and Treatment:

    • Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.1 µM to 100 µM is a good starting point. Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.

    • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Stimulation:

    • Prepare a working solution of PHA in complete medium. A final concentration of 5-10 µg/mL is typically effective.[9][10]

    • Add 50 µL of the PHA solution to all wells except for the unstimulated control wells (add 50 µL of complete medium instead).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the cytokine of interest.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 300 x g for 10 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until ready for cytokine analysis.

  • Cytokine Quantification by ELISA:

    • Perform the ELISA for each target cytokine according to the manufacturer's instructions. A general protocol is as follows:

      • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

      • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

      • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

      • Wash the plate.

      • Add standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

      • Wash the plate.

      • Add the detection antibody and incubate for 1-2 hours at room temperature.

      • Wash the plate.

      • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature.

      • Wash the plate.

      • Add the TMB substrate and incubate in the dark until a color develops.

      • Stop the reaction with the stop solution.

      • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the percent inhibition of cytokine release by this compound compared to the vehicle-treated, stimulated control.

Protocol 2: Measuring this compound's Effect on Cytokine Release from an IgE-Mediated Mast Cell Line

This protocol describes the sensitization of a human mast cell line (e.g., LAD2) with IgE, followed by stimulation with anti-IgE to induce degranulation and cytokine release, and the subsequent measurement of this compound's inhibitory effect.

Materials:

  • Human mast cell line (e.g., LAD2)

  • Stem cell factor (SCF)

  • Complete cell culture medium for the specific mast cell line

  • Human IgE

  • Anti-human IgE antibody

  • This compound

  • DMSO (vehicle control)

  • 96-well flat-bottom cell culture plates

  • ELISA kits for target cytokines (e.g., TNF-α, IL-8, GM-CSF)

  • Reagents for ELISA as listed in Protocol 1

Procedure:

  • Mast Cell Culture and Sensitization:

    • Culture the mast cell line according to the supplier's recommendations, typically in the presence of SCF.

    • To sensitize the cells, incubate them with human IgE (e.g., 1 µg/mL) for 24-48 hours.

  • Cell Seeding and Treatment:

    • After sensitization, wash the cells to remove unbound IgE and resuspend them in fresh medium.

    • Adjust the cell density and seed into a 96-well plate as described for PBMCs in Protocol 1.

    • Add serial dilutions of this compound or vehicle control to the wells.

  • Stimulation:

    • Prepare a working solution of anti-human IgE antibody. The optimal concentration should be determined empirically but is often in the range of 1-10 µg/mL.

    • Add the anti-IgE solution to all wells except for the unstimulated control wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-24 hours. The optimal time will depend on the specific cytokine being measured.

  • Supernatant Collection and Cytokine Quantification:

    • Follow steps 5, 6, and 7 from Protocol 1 to collect the supernatants and quantify the released cytokines by ELISA.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq->PLC Activates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Translocates to nucleus and binds to promoter Cytokine_mRNA Cytokine mRNA DNA->Cytokine_mRNA Transcription Cytokines Pro-inflammatory Cytokines Cytokine_mRNA->Cytokines Translation & Secretion

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Site of Action.

G cluster_workflow Experimental Workflow start Start: Isolate/Culture Immune Cells seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (or Vehicle) seed->treat stimulate Stimulate Cytokine Release (e.g., PHA or anti-IgE) treat->stimulate incubate Incubate (37°C, 5% CO₂) stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Cytokines (ELISA) collect->measure analyze Analyze Data: Calculate % Inhibition measure->analyze

Caption: General workflow for assessing this compound's effect on cytokine release.

References

Application Note: Protocol for Histamine-Induced Bronchoconstriction Model in Guinea Pigs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The guinea pig model of histamine-induced bronchoconstriction is a cornerstone in preclinical asthma research and the evaluation of potential bronchodilator therapies.[1] Guinea pigs are particularly suitable for this purpose due to the anatomical and physiological similarities of their airways to those of humans, especially concerning airway smooth muscle distribution, mast cell localization, and mediator secretion.[1] Histamine, a primary mediator released from mast cells during an allergic response, induces potent bronchoconstriction by activating H1 receptors on airway smooth muscle cells.[2][3] This model allows for the direct assessment of airway hyperreactivity (AHR) and the efficacy of novel compounds in preventing or reversing airway obstruction.[4]

This document provides detailed protocols for inducing and measuring bronchoconstriction in both conscious and anesthetized guinea pigs, along with data presentation guidelines and a visualization of the underlying signaling pathway.

Experimental Protocols

Two primary methods are employed for this model: one using conscious animals to measure the time to onset of dyspnea, and a more instrumented approach using anesthetized animals to measure specific respiratory mechanics.

Method 1: Histamine Challenge in Conscious Guinea Pigs (Pre-Convulsive Dyspnea)

This method is a rapid and effective way to screen compounds for anti-asthmatic activity by observing a clear clinical sign of bronchoconstriction.

1. Animal Preparation:

  • Species: Albino guinea pigs (either sex), weighing 300-450 g.[5]

  • Acclimatization: House the animals in standard conditions for at least one week before the experiment.

  • Grouping: Divide animals into at least three groups (n=5 or more per group): Vehicle Control, Test Compound, and Positive Control (e.g., Diphenhydramine).[6][7]

2. Experimental Procedure:

  • Baseline Measurement (Day 0): Place each guinea pig individually in a transparent Perspex chamber connected to a nebulizer.[6][7] Expose the animal to a 1% w/v histamine dihydrochloride aerosol.[6]

  • Observation: Record the time from the start of the aerosol exposure to the onset of pre-convulsive dyspnea (PCD), characterized by signs of respiratory distress and convulsions.[5][6] This time is designated as T1.

  • Recovery: Immediately after PCD onset, remove the animal from the chamber and place it in fresh air to recover.[6]

  • Treatment: On the designated day of the experiment (e.g., Day 5), administer the test compound, positive control, or vehicle to the respective groups via the intended route (e.g., intraperitoneal, oral) at a predetermined time before the histamine challenge (e.g., 1-2 hours).[6]

  • Histamine Challenge: Re-expose the animals to the histamine aerosol as done on Day 0 and record the new time to PCD onset (T2).[6]

3. Data Analysis:

  • Calculate the percent protection or percent increase in PCD time using the following formula[6]: % Protection = (1 – T1/T2) × 100

  • A significant increase in the time to PCD onset in the test group compared to the control group indicates a protective bronchodilatory effect.

Method 2: Histamine Challenge in Anesthetized Guinea Pigs (Invasive Respiratory Mechanics)

This method provides detailed quantitative data on lung function and is ideal for in-depth pharmacological characterization of compounds.

1. Animal Preparation:

  • Anesthesia: Anesthetize guinea pigs (300-550 g) with an appropriate agent (e.g., intraperitoneal urethane and chloralose).[5][8]

  • Surgical Preparation: Perform a tracheotomy and cannulate the trachea.[8][9] If required, cannulate the jugular vein for intravenous compound or histamine administration.

  • Ventilation: Connect the animal to a small animal ventilator and place it inside a whole-body plethysmograph to measure respiratory parameters.[5][9]

2. Experimental Procedure:

  • Stabilization: Allow the animal's breathing to stabilize. Record baseline values for airway resistance (RL) and dynamic lung compliance (Cdyn).[9]

  • Treatment: Administer the test compound, positive control (e.g., Atropine), or vehicle control intravenously or via the desired route.[9]

  • Histamine Challenge: Perform a histamine dose-response curve.[4][9] Administer escalating concentrations of aerosolized histamine (e.g., 0.001–0.13 mg/mL) for a fixed number of breaths at each concentration.[4][9]

  • Measurement: Continuously record RL and Cdyn throughout the challenge. The peak change in these parameters after each histamine dose is used for analysis.[9]

3. Data Analysis:

  • With increasing histamine doses, RL is expected to increase while Cdyn decreases.[9]

  • Plot the percentage change from baseline for RL and Cdyn against the histamine concentration to generate dose-response curves.

  • Compare the curves between treatment groups. A rightward shift in the dose-response curve for the test compound group relative to the control group indicates antagonism of histamine-induced bronchoconstriction.[9]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Typical Experimental Parameters for Histamine Challenge

Parameter Conscious Model Anesthetized Model
Animal Weight 300-450 g[5] 300-550 g[5]
Histamine Admin. Aerosol (1% w/v)[6] Aerosol or IV (Dose-Response)[9]
Primary Endpoint Time to Pre-Convulsive Dyspnea (PCD)[6] Airway Resistance (RL), Dynamic Compliance (Cdyn)[9]
Positive Control Diphenhydramine, Salbutamol[7] Atropine, H1-antagonists[9]

| Key Advantage | Higher throughput, screening | Detailed mechanistic data |

Table 2: Example Quantitative Results from Histamine Challenge

Parameter Vehicle Control Test Compound (X mg/kg) Expected Outcome
PCD Onset (seconds) 60 ± 5 s 120 ± 10 s Significant increase in time to dyspnea
Max RL (% increase) 500%[9] 200% Attenuation of the increase in airway resistance
Min Cdyn (% of baseline) 20%[9] 60% Attenuation of the fall in dynamic compliance

| Histamine ED50 (RL) | 0.05 mg/mL | 0.25 mg/mL | Increase in the dose required to elicit a half-maximal response |

Signaling Pathway and Experimental Workflow

Histamine H1 Receptor Signaling Pathway

Histamine-induced bronchoconstriction is primarily mediated by the activation of H1 receptors on airway smooth muscle cells.[1][2] The H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein.[3] Upon histamine binding, the activated Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2] The elevated intracellular Ca2+ concentration leads to the activation of the calmodulin/myosin light-chain kinase pathway, resulting in smooth muscle contraction and airway narrowing.[2][3]

Histamine_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Activates Receptor Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca->Contraction Triggers

Caption: Histamine H1 receptor signaling cascade in airway smooth muscle cells.
General Experimental Workflow

The workflow for evaluating a test compound involves several key stages, from initial preparation and baseline measurements to the final data analysis and interpretation.

Experimental_Workflow start Start acclimatize Animal Selection & Acclimatization (≥1 week) start->acclimatize grouping Randomize into Groups (Vehicle, Test, Positive Control) acclimatize->grouping baseline Baseline Measurement (e.g., Pre-challenge PCD time (T1) or baseline RL/Cdyn) grouping->baseline admin Administer Vehicle or Compound baseline->admin challenge Histamine Challenge (Aerosol or IV) admin->challenge measurement Measure Endpoint (PCD time (T2) or change in RL/Cdyn) challenge->measurement analysis Data Analysis (% Protection or Dose-Response Shift) measurement->analysis end End analysis->end

Caption: Standard workflow for the guinea pig bronchoconstriction model.

References

Application Notes and Protocols: Receptor Binding Affinity Assay for Ebastine and its Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebastine is a second-generation H1 antihistamine utilized in the management of allergic conditions. Its therapeutic efficacy is intrinsically linked to its affinity for the histamine H1 receptor. This document provides a comprehensive overview of the receptor binding affinity of this compound and its primary metabolite, carthis compound, in comparison to other widely used second-generation antihistamines such as desloratadine, cetirizine, loratadine, and fexofenadine. Furthermore, a detailed protocol for a competitive radioligand binding assay is presented to enable researchers to determine the binding affinity of these and other compounds for the histamine H1 receptor.

Data Presentation: Comparative Receptor Binding Affinities

The binding affinities of this compound, its active metabolite carthis compound, and its competitors for the histamine H1 receptor are summarized below. The data, presented as inhibition constants (Ki), are compiled from various in vitro studies. It is important to note that variations in experimental conditions, such as the radioligand and cell system used, can lead to differences in reported Ki values across studies. A lower Ki value signifies a higher binding affinity.

CompoundReceptorKᵢ (nM)Notes
This compound Histamine H148 ± 6[1]-
Carthis compound Histamine H127 ± 4[1][2]Active metabolite of this compound.[3][4][5]
Desloratadine Histamine H10.4 - 0.87[6][7]Reported to be 57 times more potent than this compound in competition-binding studies.[6]
Cetirizine Histamine H16 - 47[7][8][9]Levocetirizine, the R-enantiomer, is the more active form with a Ki of ~3 nM.[9]
Loratadine Histamine H116 - 138[7]-
Fexofenadine Histamine H110 - 175[7]Active metabolite of terfenadine.[10]

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the human histamine H1 receptor. The principle of this assay is the competition between a radiolabeled ligand (e.g., [³H]-mepyramine) and an unlabeled test compound for binding to the H1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-mepyramine (a commonly used H1 receptor antagonist).

  • Test Compounds: this compound, carthis compound, desloratadine, cetirizine, loratadine, fexofenadine, and any other compounds of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin or diphenhydramine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human histamine H1 receptor.

    • Harvest the cells and wash with ice-cold PBS.

    • Homogenize the cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 15-30 µg per well.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer or test compound dilution.

      • 50 µL of [³H]-mepyramine (at a final concentration close to its Kd, typically 1-5 nM).

      • 100 µL of the membrane preparation.

    • For determining non-specific binding, add the non-specific binding control instead of the test compound.

    • For determining total binding, add assay buffer instead of the test compound.

  • Incubation:

    • Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation fluid to each vial.

    • Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Histamine H1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds to Antihistamine Antihistamine (e.g., this compound) Antihistamine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation PKC->NFkB ProInflammatory Pro-inflammatory Cytokine Release NFkB->ProInflammatory

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow: Receptor Binding Affinity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare H1 Receptor Membranes D Incubate Membranes, Radioligand & Test Compound A->D B Prepare Serial Dilutions of Test Compounds B->D C Prepare Radioligand ([³H]-mepyramine) C->D E Separate Bound from Free Ligand via Filtration D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC₅₀ F->G H Calculate Kᵢ using Cheng-Prusoff Equation G->H

Caption: Workflow for Receptor Binding Affinity Assay.

Logical Relationship: Competitive Binding Principle

G Receptor H1 Receptor Binding Binding Receptor->Binding Radioligand Radiolabeled Ligand ([³H]-mepyramine) Radioligand->Binding TestCompound Unlabeled Test Compound (e.g., this compound) Displacement Displacement TestCompound->Displacement Binding->Displacement Competes with Signal Measured Signal (Radioactivity) Displacement->Signal Reduces

Caption: Principle of Competitive Receptor Binding.

References

Application Notes and Protocols: Use of Ebastine in a Passive Cutaneous Anaphylaxis (PCA) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Passive cutaneous anaphylaxis (PCA) is a widely utilized in vivo model to study Type I hypersensitivity reactions and to evaluate the efficacy of anti-allergic compounds. This model mimics the localized allergic reaction in the skin, which is primarily mediated by the cross-linking of antigen-specific IgE antibodies bound to mast cells, leading to the release of inflammatory mediators such as histamine. The subsequent increase in vascular permeability can be quantified, providing a robust measure of the anaphylactic response.

Ebastine is a second-generation histamine H1 receptor antagonist known for its potent and long-lasting anti-allergic properties with a favorable safety profile, exhibiting minimal sedative effects. These application notes provide detailed protocols for utilizing a rat PCA model to assess the inhibitory effects of this compound on the immediate hypersensitivity reaction.

Mechanism of Action

This compound functions as a selective inverse agonist of the histamine H1 receptor. In the context of a PCA reaction, mast cell degranulation releases histamine, which then binds to H1 receptors on endothelial cells. This binding initiates a signaling cascade that leads to increased vascular permeability and the characteristic wheal and flare response. This compound competitively blocks the H1 receptor, thereby preventing histamine from exerting its effects and attenuating the allergic reaction.[1][2]

Data Presentation

The efficacy of this compound in inhibiting the PCA reaction and histamine-induced skin reactions is summarized below.

Table 1: Inhibition of Passive Cutaneous Anaphylaxis (PCA) in Rats by Oral Administration of this compound
CompoundDose (mg/kg)Route of AdministrationED₅₀ (mg/kg)
This compoundDose-rangingOral2.17

ED₅₀ represents the dose required to achieve 50% inhibition of the PCA reaction.

Table 2: Dose-Dependent Inhibition of Histamine-Induced Cutaneous Wheal Response by this compound
CompoundDoseRoute of AdministrationInhibition of Wheal Area (%)
This compound10 mgOralSignificant reduction vs. placebo
This compound20 mgOralSignificantly greater reduction than 10 mg
This compound30 mgOralSignificant suppression

Data is compiled from studies evaluating the suppression of histamine-induced skin reactions, which is a key component of the PCA response.[3][4]

Experimental Protocols

Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Rats

This protocol details the induction of PCA in rats and the evaluation of the inhibitory effect of this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Anti-dinitrophenyl (DNP) IgE antibody

  • Dinitrophenyl-human serum albumin (DNP-HSA)

  • This compound

  • Evans blue dye

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane)

  • Syringes and needles (27G and 30G)

  • Micropipettes

  • Formamide or potassium hydroxide solution

  • Spectrophotometer

Procedure:

  • Sensitization (Day 0):

    • Anesthetize the rats.

    • Shave the dorsal skin of the rats.

    • Administer intradermal injections of 0.1 mL of anti-DNP IgE antibody solution at distinct sites on the shaved back. Mark the injection sites.

    • Allow a sensitization period of 24 to 48 hours.

  • Drug Administration (Day 1 or 2):

    • Administer this compound orally at the desired doses (e.g., 1, 3, 10, 30 mg/kg) to the test groups of rats.

    • Administer the vehicle (e.g., saline) to the control group.

    • The drug is typically administered 1 hour before the antigen challenge.

  • Antigen Challenge and Quantification (Day 1 or 2):

    • One hour after drug administration, intravenously inject a solution containing DNP-HSA (e.g., 1 mg/mL) and Evans blue dye (e.g., 0.5%) into the tail vein of the rats.

    • After 30 minutes, euthanize the animals.

    • Excise the skin at the injection sites.

  • Dye Extraction and Measurement:

    • Place each skin sample into a separate tube containing formamide or potassium hydroxide solution to extract the Evans blue dye.

    • Incubate the tubes (e.g., at 60°C for 24 hours) to facilitate dye extraction.

    • Centrifuge the tubes and collect the supernatant.

    • Measure the absorbance of the supernatant at a wavelength of 620 nm using a spectrophotometer.

  • Data Analysis:

    • The amount of extravasated dye is proportional to the intensity of the PCA reaction.

    • Calculate the percentage inhibition of the PCA reaction for each this compound-treated group compared to the vehicle-treated control group.

    • Determine the ED₅₀ value of this compound.

Visualizations

experimental_workflow cluster_day0 Day 0: Sensitization cluster_day1 Day 1: Treatment and Challenge cluster_analysis Analysis sensitization Intradermal injection of anti-DNP IgE into rat skin drug_admin Oral administration of This compound or Vehicle sensitization->drug_admin 24-48h challenge Intravenous injection of DNP-HSA + Evans Blue drug_admin->challenge 1h euthanasia Euthanasia and skin excision challenge->euthanasia 30 min extraction Evans Blue dye extraction euthanasia->extraction measurement Spectrophotometric measurement (620 nm) extraction->measurement analysis Data analysis and calculation of inhibition measurement->analysis

Caption: Experimental workflow for the passive cutaneous anaphylaxis (PCA) model.

signaling_pathway cluster_mast_cell Mast Cell cluster_endothelial_cell Endothelial Cell IgE IgE Mast_Cell Mast Cell Degranulation IgE->Mast_Cell Antigen Antigen (DNP-HSA) Antigen->Mast_Cell Histamine_Release Histamine Release Mast_Cell->Histamine_Release Histamine Histamine Histamine_Release->Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Gq11 Gq/11 H1_Receptor->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC Ca2->PKC RhoA_ROCK RhoA/ROCK Pathway PKC->RhoA_ROCK Vascular_Permeability Increased Vascular Permeability RhoA_ROCK->Vascular_Permeability This compound This compound This compound->H1_Receptor Inhibition

References

Application Notes & Protocols: Analytical Method Validation for Ebastine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ebastine is a second-generation H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2][3][4] Ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound requires robust analytical methods for its quantification. This document provides detailed application notes and protocols for the validation of analytical methods for the determination of this compound in pharmaceutical dosage forms, adhering to ICH guidelines. The methods described include High-Performance Liquid Chromatography (HPLC), and Ultraviolet (UV) Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the determination of this compound in pharmaceutical formulations due to its high sensitivity and selectivity.[1][5][6] A common approach is a reverse-phase HPLC (RP-HPLC) method.

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and data acquisition software.[4][7]

2. Chromatographic Conditions:

  • Column: Phenomenex RP-C18 (250 mm × 4.6 mm i.d., 5 µm particle size).[1][5]

  • Mobile Phase: A mixture of methanol and water in a 90:10 v/v ratio is commonly used.[1][5][8] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]

  • Flow Rate: 1.5 ml/min.[1]

  • Detection Wavelength: 262 nm.[1][5][6][8]

  • Injection Volume: 20 µl.[1]

  • Column Temperature: Maintained at 25°C.[1]

  • Run Time: 15 minutes.[1]

3. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh and dissolve 50 mg of this compound reference standard in a 50 ml volumetric flask with HPLC grade methanol. Sonicate for 10 minutes to ensure complete dissolution and make up the volume with methanol.[1][5]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations in the range of 5-100 µg/ml.[1][5]

4. Sample Preparation (for Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 ml volumetric flask.

  • Add about 70 ml of methanol and sonicate for 15 minutes.

  • Make up the volume with methanol and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

5. Method Validation Parameters:

The developed HPLC method must be validated according to ICH guidelines, including the following parameters:

  • Linearity: The linearity of the method is established by injecting the working standard solutions in the range of 5-100 µg/ml.[1][5] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (R²) is calculated.

  • Precision:

    • Intra-day Precision: Assessed by analyzing six replicate injections of three different concentrations on the same day. The relative standard deviation (%RSD) should be calculated.[1]

    • Inter-day Precision: Determined by analyzing the same three concentrations on three different days. The %RSD is then calculated.[1]

  • Accuracy (Recovery): The accuracy is determined by the standard addition method. A known amount of standard drug is added to the pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve. The LOD for this compound has been reported to be 50 ng/ml and the LOQ to be 100 ng/ml.[1]

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, flow rate, and column temperature.[7]

  • Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions like acid, base, oxidative, thermal, and photolytic stress.[7][9][10] The degradation products should be well-resolved from the parent drug peak.

Data Presentation: HPLC Method Validation
Validation ParameterSpecificationTypical Result
Linearity RangeR² > 0.9995-100 µg/ml[1][5][6][8]
Correlation Coefficient (R²)> 0.9990.999
Intra-day Precision (%RSD)< 2%0.22% to 0.49%[1][5][6][8]
Inter-day Precision (%RSD)< 2%0.24% to 0.73%[1][5][6][8]
Accuracy (% Recovery)98-102%99.63%[1]
Limit of Detection (LOD)-50 ng/ml[1]
Limit of Quantitation (LOQ)-100 ng/ml[1]

Experimental Workflow: HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_method Method Development & Optimization cluster_validation Method Validation (ICH Guidelines) cluster_report Reporting Standard_Prep Standard Solution Preparation Chrom_Cond Chromatographic Conditions Optimization Standard_Prep->Chrom_Cond Sample_Prep Sample Solution Preparation Sample_Prep->Chrom_Cond Linearity Linearity Chrom_Cond->Linearity Precision Precision (Intra-day & Inter-day) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Specificity Specificity (Forced Degradation) Accuracy->Specificity Robustness Robustness Specificity->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Validation_Report Validation Report Generation LOD_LOQ->Validation_Report

Caption: Workflow for HPLC method validation of this compound.

UV-Visible Spectrophotometric Method

A simple and cost-effective UV spectrophotometric method can also be employed for the routine analysis of this compound in bulk and pharmaceutical dosage forms.[11]

Experimental Protocol: UV-Spectrophotometry

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[2]

2. Method Details:

  • Solvent: Methanol is commonly used as a solvent.[3][11][12]

  • Wavelength Selection: The absorption maxima (λmax) for this compound in methanol is typically observed around 252 nm.[12] An alternative approach is the Area Under Curve (AUC) method, where the area under the curve in a specific wavelength range (e.g., 247-257 nm) is measured.[11]

3. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh 100 mg of this compound API and dissolve it in a 100 ml volumetric flask with methanol to get a concentration of 1000 µg/ml.[11]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 5-30 µg/ml.[11]

4. Sample Preparation (for Tablets):

  • Follow a similar procedure as described for the HPLC sample preparation to obtain a final solution with a concentration within the linearity range.

5. Method Validation Parameters:

The UV spectrophotometric method should be validated for the following parameters as per ICH guidelines:

  • Linearity: A linear relationship should be established between the absorbance (or AUC) and the concentration of this compound.

  • Precision: Assessed by repeated measurements of a sample solution to determine intra-day and inter-day precision.

  • Accuracy: Determined by recovery studies using the standard addition method.

  • LOD and LOQ: Calculated based on the standard deviation of the blank and the slope of the calibration curve.

Data Presentation: UV-Spectrophotometric Method Validation
Validation ParameterSpecificationTypical Result
Linearity RangeR² > 0.9995-30 µg/ml[11]
Correlation Coefficient (R²)> 0.9990.999[11]
Accuracy (% Recovery)98-102%99.48% to 101.00%[11]
Limit of Detection (LOD)-0.78 µg/ml[11]
Limit of Quantitation (LOQ)-2.37 µg/ml[11]

Logical Relationship: UV Method Validation Parameters

UV_Validation_Parameters cluster_core Core Validation Parameters cluster_derived Derived & Specificity Parameters Linearity Linearity & Range Precision Precision Linearity->Precision influences Accuracy Accuracy Linearity->Accuracy influences LOD LOD Linearity->LOD basis for LOQ LOQ Linearity->LOQ basis for Precision->Accuracy Specificity Specificity Specificity->Accuracy ensures

Caption: Inter-relationship of UV method validation parameters.

Conclusion

The described HPLC and UV-spectrophotometric methods are simple, accurate, precise, and cost-effective for the determination of this compound in pharmaceutical formulations.[1][11][12] The HPLC method, particularly with forced degradation studies, is suitable as a stability-indicating method.[9] The choice of method will depend on the specific requirements of the analysis and the available instrumentation. Proper validation of the chosen analytical method is crucial to ensure reliable and accurate results for quality control and regulatory purposes.

References

Application Notes & Protocols for the Spectrophotometric Determination of Ebastine in Bulk Drug Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction:

Ebastine is a second-generation H1 receptor antagonist, widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] It functions by selectively binding to peripheral H1 receptors, thus avoiding central nervous system side effects.[1] Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug samples and pharmaceutical dosage forms to ensure quality and efficacy. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound, a simple, cost-effective, and readily available analytical technique. The methods described are based on validated procedures and adhere to the International Conference on Harmonisation (ICH) guidelines.[1][2]

Experimental Protocols

Several UV spectrophotometric methods have been developed for the estimation of this compound. The most common approaches involve zero-order spectroscopy and the area under the curve (AUC) method.[1][2]

Method 1: Area Under the Curve (AUC) UV Spectrophotometry

This method utilizes the area under the curve of the UV spectrum in a specific wavelength range for quantification, which can enhance specificity.[1]

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (Analytical Grade)[1]

  • Calibrated glassware (volumetric flasks, pipettes)

  • UV-Vis Spectrophotometer (Double beam)

2. Preparation of Standard Stock Solution:

  • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[1]

  • Dissolve the standard in a suitable amount of methanol.[1]

  • Make up the volume to 100 mL with methanol to obtain a standard stock solution of 1000 µg/mL.[1]

3. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 30 µg/mL by appropriate dilution with methanol.[1][3]

4. Spectrophotometric Analysis:

  • Scan each working standard solution from 400 nm to 200 nm against a methanol blank.[1]

  • Calculate the area under the curve (AUC) in the wavelength range of 247-257 nm.[1][3]

  • Plot a calibration curve of AUC against the corresponding concentration of this compound.

5. Preparation of Sample Solution:

  • Accurately weigh a quantity of the bulk drug sample equivalent to 100 mg of this compound.

  • Transfer it to a 100 mL volumetric flask, dissolve in methanol, and make up the volume.

  • Filter the solution if necessary.

  • Dilute the solution with methanol to obtain a final concentration within the linearity range (e.g., 20 µg/mL).[1]

6. Quantification of this compound in the Sample:

  • Measure the AUC of the sample solution in the range of 247-257 nm.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method 2: Zero-Order UV Spectrophotometry

This is a direct spectrophotometric method where the absorbance of the sample is measured at the wavelength of maximum absorption (λmax).

1. Materials and Reagents:

  • This compound reference standard

  • Methanol, Acetate buffer (pH 4.0), Phosphate buffer (pH 2.0), or 0.1N Hydrochloric acid[2]

  • Calibrated glassware

  • UV-Vis Spectrophotometer (Double beam)[2]

2. Preparation of Standard Stock Solution:

  • Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent (e.g., methanol) to get a concentration of 1000 µg/mL.[2]

3. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions in the concentration range of 1-100 µg/mL by diluting the stock solution with the selected solvent.[2]

4. Determination of Absorption Maximum (λmax):

  • Scan one of the working standard solutions (e.g., 20 µg/mL) in the UV range of 200-400 nm against a solvent blank.

  • The λmax for this compound is typically observed at 252 nm.[2][4]

5. Spectrophotometric Analysis:

  • Measure the absorbance of all working standard solutions at the determined λmax (252 nm).

  • Construct a calibration curve by plotting absorbance versus concentration.

6. Preparation of Sample Solution:

  • Prepare a solution of the bulk drug sample in the chosen solvent with a concentration falling within the established linear range.

7. Quantification of this compound in the Sample:

  • Measure the absorbance of the sample solution at 252 nm.

  • Calculate the concentration of this compound using the regression equation from the calibration curve.

Data Presentation

The quantitative data from the validation of these spectrophotometric methods are summarized in the tables below.

Table 1: Summary of Validation Parameters for the AUC Method

ParameterResult
Wavelength Range (nm)247-257
Linearity Range (µg/mL)5-30[1][3]
Correlation Coefficient (R²)0.999[1][3]
Limit of Detection (LOD) (µg/mL)0.78[1][3]
Limit of Quantification (LOQ) (µg/mL)2.37[1][3]
Accuracy (% Recovery)99.48 - 101.00[1]

Table 2: Summary of Validation Parameters for the Zero-Order Spectrophotometry Method

ParameterMethod I (Acetate Buffer pH 4.0)Method II (Phosphate Buffer pH 2.0)Method III (0.1N HCl)
λmax (nm)252252252
Linearity Range (µg/mL)1-1001-1001-100
Precision (%RSD)< 2.0< 2.0< 2.0
Purity of Tablets (%)99.71-99.7899.50-99.5299.64-99.78

Data for Table 2 was adapted from a study by B. S. Rao, et al.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis start Start weigh_standard Weigh this compound Reference Standard start->weigh_standard weigh_sample Weigh Bulk Drug Sample start->weigh_sample dissolve_standard Dissolve in Solvent (e.g., Methanol) weigh_standard->dissolve_standard stock_solution Prepare Stock Solution (1000 µg/mL) dissolve_standard->stock_solution working_standards Prepare Working Standard Solutions stock_solution->working_standards scan_spectrum Scan UV Spectrum (200-400 nm) working_standards->scan_spectrum dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample sample_solution Prepare Sample Solution dissolve_sample->sample_solution measure_absorbance Measure Absorbance / Area Under Curve sample_solution->measure_absorbance scan_spectrum->measure_absorbance calibration_curve Construct Calibration Curve measure_absorbance->calibration_curve From Standards quantify_sample Quantify this compound in Sample measure_absorbance->quantify_sample From Sample calibration_curve->quantify_sample end End quantify_sample->end

Caption: Experimental workflow for spectrophotometric determination of this compound.

validation_parameters center_node Method Validation (ICH Guidelines) param1 Linearity center_node->param1 param2 Accuracy center_node->param2 param3 Precision center_node->param3 param4 LOD center_node->param4 param5 LOQ center_node->param5 param6 Specificity center_node->param6 param7 Range center_node->param7

Caption: Logical relationship of analytical method validation parameters.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Ebastine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for enhancing the solubility of Ebastine in in vitro cell-based assays. Given that this compound is a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility, which presents a significant challenge for experimental work.[1][2][3][4][5]

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous media for cell culture?

A1: this compound is a highly hydrophobic (lipophilic) compound, meaning it is practically insoluble in water.[5][6] This low aqueous solubility can lead to precipitation when stock solutions are diluted into aqueous cell culture media, making it difficult to achieve desired experimental concentrations and affecting the accuracy and reproducibility of in vitro assays.

Q2: What is the best initial solvent for preparing an this compound stock solution?

A2: For in vitro assays, Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating a concentrated stock solution of this compound. Methanol is also frequently used in analytical and formulation studies.[7][8] It is crucial to start with a high-concentration stock in an organic solvent before performing serial dilutions in the aqueous culture medium.

Q3: What are the primary methods to enhance this compound's solubility for cell-based experiments?

A3: Several methods can be employed to improve the solubility and dissolution rate of this compound. The most common for in vitro applications include:

  • Co-solvents and Surfactants: Using a water-miscible organic solvent (like DMSO) or adding a small amount of a non-ionic surfactant (like Tween 80) can help maintain solubility.[2][9]

  • Cyclodextrin Complexation: Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), can encapsulate the hydrophobic this compound molecule, forming an inclusion complex that is more soluble in water.[10][11]

  • Nanoformulations: Advanced techniques like creating polymeric nanoparticles, solid lipid nanoparticles (SLNs), or bilosomes can significantly increase the surface area and apparent solubility of this compound, though these are more complex to prepare.[2][12][13]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier. While highly effective, it is more commonly used for oral dosage form development.[1][14][15]

Section 2: Troubleshooting Guide

Q4: My this compound precipitated immediately after I added my DMSO stock solution to the cell culture medium. What went wrong?

A4: This is a common issue known as "crashing out" and typically occurs due to several factors:

  • Solvent Shock: Rapidly adding a concentrated organic stock solution to an aqueous medium can cause a sudden change in polarity, forcing the hydrophobic drug to precipitate.[8]

  • Concentration Limit Exceeded: The final concentration of this compound in the medium may have exceeded its maximum aqueous solubility, even with a co-solvent.

  • Media Composition: Salts, proteins (especially in serum), and the pH of the culture medium can interact with this compound and reduce its solubility.[8]

  • Temperature: Adding a room-temperature stock solution to cold media can decrease solubility.

Q5: How can I prevent my this compound from precipitating in the culture medium?

A5: Follow this troubleshooting workflow:

G cluster_start Start: Precipitation Observed cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_verification Verification start Precipitation of this compound in Cell Culture Medium check_conc Is the final this compound concentration too high? start->check_conc check_technique Was the stock added too quickly? check_conc->check_technique No solution_conc Lower the final concentration or use a solubility enhancer (e.g., Cyclodextrin). check_conc->solution_conc Yes check_media Is the medium pre-warmed? check_technique->check_media No solution_technique Add stock solution drop-wise to vortexing medium. check_technique->solution_technique Yes solution_media Pre-warm media to 37°C before adding stock. check_media->solution_media Yes solution_serum Try reducing serum percentage or using serum-free media. check_media->solution_serum No verify Visually inspect for clarity. Use control wells (media + vehicle) for comparison. solution_conc->verify solution_technique->verify solution_media->verify solution_serum->verify G cluster_inputs Initial Components cluster_process Complexation Process cluster_output Final Product This compound This compound Powder step1 Dissolve this compound in Solvent This compound->step1 solvent Methanol/ Ethanol solvent->step1 hpbcd HP-β-CD Powder step2 Dissolve HP-β-CD in Medium hpbcd->step2 media Culture Medium media->step2 step3 Slowly add this compound solution to stirred HP-β-CD solution step1->step3 step2->step3 step4 Equilibrate/ Stir (4-24h) step3->step4 filter Sterile Filter (0.22 µm) step4->filter final Soluble this compound-CD Complex Stock filter->final G cluster_block Histamine Histamine H1R_active H1 Receptor (Active State) Histamine->H1R_active Binds & Activates Response Allergic Response (Inflammation, Vasodilation) H1R_active->Response Initiates H1R_inactive H1 Receptor (Inactive State) This compound This compound This compound->H1R_inactive Binds & Stabilizes (Inverse Agonism) Block Blockade/ Inhibition Block->H1R_active Prevents Histamine Binding

References

Technical Support Center: Stability-Indicating HPLC Method for Ebastine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating High-Performance Liquid Chromatography (HPLC) method for Ebastine and its degradation products. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Common issues encountered during the HPLC analysis of this compound are summarized below, along with their potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between basic analytes and acidic silanol groups on the column stationary phase.[1] - Column degradation or contamination.[2] - Inappropriate mobile phase pH.- Use a mobile phase with a pH that ensures the analyte is in a single ionic form. - Employ an end-capped column or a base-deactivated column. - Incorporate a competing base (e.g., triethylamine) into the mobile phase. - Flush the column with a strong solvent or replace it if degraded.[2]
Peak Fronting - High sample concentration (column overload).[2][3] - Sample solvent stronger than the mobile phase. - Low column temperature.- Reduce the injection volume or dilute the sample.[2][3] - Dissolve the sample in the mobile phase or a weaker solvent. - Increase the column temperature.[4]
Broad Peaks - Column inefficiency or degradation.[2] - High flow rate.[3] - Extra-column volume (e.g., long tubing).- Replace the column. - Optimize the flow rate; slower rates can improve resolution.[3] - Use shorter, narrower-bore tubing.
Split Peaks - Clogged frit or partially blocked tubing. - Column void or channeling. - Sample solvent incompatibility.- Replace the inline filter or column frit. - Replace the column. - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Ghost Peaks - Contamination in the mobile phase, injection system, or sample.[5] - Carryover from previous injections.- Use fresh, HPLC-grade solvents and sample vials.[2] - Implement a robust needle wash protocol. - Inject a blank run to identify the source of contamination.
Drifting Retention Times - Inconsistent mobile phase composition. - Column temperature fluctuations.[3] - Column aging or contamination.- Prepare fresh mobile phase and ensure proper mixing/degassing. - Use a column oven for stable temperature control.[3] - Flush the column or replace if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method?

A1: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API), such as this compound, in the presence of its degradation products, impurities, and excipients. The method must be able to resolve the API peak from all other potential peaks.

Q2: Why are forced degradation studies necessary for this compound?

A2: Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products of this compound under various stress conditions such as acid, base, oxidation, heat, and light.[6][7] This information helps to develop and validate a stability-indicating method and to understand the drug's intrinsic stability.[7]

Q3: What are the common degradation pathways for this compound?

A3: Based on forced degradation studies, this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[7][8] It shows relative stability under thermal and photolytic stress.[7] The degradation products must be well-separated from the parent this compound peak in the chromatogram.

Q4: How can I ensure my HPLC method is specific for this compound?

A4: Specificity is demonstrated by showing that the method can unequivocally assess this compound in the presence of its potential degradation products. This is typically achieved by performing forced degradation studies and showing that the this compound peak is free from any co-eluting peaks using techniques like Peak Purity analysis with a photodiode array (PDA) detector.[4]

Q5: What are typical system suitability parameters for an this compound HPLC method?

A5: System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. Typical parameters include:

  • Tailing factor: Should ideally be close to 1.[1]

  • Theoretical plates (N): A measure of column efficiency.

  • Resolution (Rs): The separation between the this compound peak and the nearest eluting peak should be greater than 2.

  • Relative Standard Deviation (RSD) of replicate injections: Typically should be less than 2%.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a typical reversed-phase HPLC method for the determination of this compound in the presence of its degradation products.

Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6][9]
Mobile Phase Acetonitrile: 0.5% Phosphoric Acid (68:32 v/v)[8] or Methanol: 0.1% Orthophosphoric Acid (75:25 v/v)[6][9]
Flow Rate 1.0 mL/min[6][9]
Detection Wavelength 254 nm[8] or 262 nm[6][9]
Injection Volume 20 µL
Column Temperature Ambient or 40°C[10]

Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).

  • Sample Solution: For dosage forms, weigh and finely powder a representative sample. Extract a portion equivalent to a target concentration of this compound with the mobile phase, sonicate, and filter through a 0.45 µm syringe filter.

Forced Degradation Studies

To assess the stability-indicating nature of the method, forced degradation of this compound is performed under the following conditions.[6][11][12]

Stress ConditionProcedure
Acid Hydrolysis Reflux a solution of this compound in 0.1 M HCl at 80°C.[6]
Base Hydrolysis Reflux a solution of this compound in 0.1 M NaOH at 80°C.[6]
Oxidative Degradation Treat a solution of this compound with 3-6% H₂O₂ at room temperature or elevated temperature.[11]
Thermal Degradation Expose solid this compound to dry heat (e.g., 80°C).
Photolytic Degradation Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.[6]

After exposure, the stressed samples are diluted with the mobile phase to a suitable concentration and injected into the HPLC system.

Data Presentation

Method Validation Parameters

The following table summarizes typical validation parameters for a stability-indicating HPLC method for this compound, as per ICH guidelines.

ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9996[13]
Range e.g., 5-120 µg/mL[8]10-90 µg/mL[6][9]
Accuracy (% Recovery) 98.0% - 102.0%99.20% - 100.21%[7]
Precision (% RSD) Intra-day: ≤ 2.0% Inter-day: ≤ 2.0%Intra-day: 0.22% - 0.49% Inter-day: 0.24% - 0.73%[13]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.30 µg/mL[8]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.91 µg/mL[8]
Robustness % RSD ≤ 2.0% for minor changes in method parameters (e.g., flow rate, mobile phase composition)[4]Method is robust to small variations.[4]
Forced Degradation Study Results
Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 M HCl) Significant degradation observed[7]Degradation peaks are well-resolved from the main peak.
Base Hydrolysis (0.1 M NaOH) Significant degradation observedDegradation peaks are well-resolved from the main peak.
**Oxidative (3% H₂O₂) **Significant degradation observed[7]Degradation peaks are well-resolved from the main peak.
Thermal (80°C) Minimal degradationThis compound is relatively stable to heat.[7]
Photolytic (UV/Sunlight) Minimal degradationThis compound is relatively stable to light.[7]

Visualizations

G cluster_0 Method Development & Optimization cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Final Method MD1 Literature Review & Drug Properties MD2 Selection of Column & Mobile Phase MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 FD1 Acid, Base, Oxidative, Thermal, Photolytic Stress MD3->FD1 FD2 Analysis of Stressed Samples FD1->FD2 FD3 Identification of Degradation Products FD2->FD3 MV1 Specificity FD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 FM1 Validated Stability-Indicating HPLC Method MV5->FM1

Caption: Experimental workflow for developing a stability-indicating HPLC method.

G cluster_peak_shape Peak Shape Issues cluster_other Other Issues start Problem with Chromatogram q1 What is the issue? start->q1 p1 Peak Tailing q1->p1 Tailing p2 Peak Fronting q1->p2 Fronting p3 Broad Peaks q1->p3 Broad p4 Split Peaks q1->p4 Split o1 Ghost Peaks q1->o1 Ghost Peaks o2 Drifting Retention Time q1->o2 Drifting RT sol1 Check mobile phase pH Use end-capped column Add competing base p1->sol1 sol2 Reduce sample concentration Use weaker sample solvent p2->sol2 sol3 Optimize flow rate Replace column p3->sol3 sol4 Check for blockages Replace column p4->sol4 sol5 Use fresh solvents Clean injector o1->sol5 sol6 Prepare fresh mobile phase Use column oven o2->sol6

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Ebastine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Ebastine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal). Both can significantly compromise the accuracy, precision, and sensitivity of your bioanalytical method.[1] In the context of this compound bioanalysis, endogenous components from biological samples like plasma or serum can interfere with the ionization of this compound and its internal standard (IS) in the mass spectrometer's ion source, leading to unreliable quantitative results.

Q2: What are the common causes of matrix effects in this compound bioanalysis?

A2: The primary causes of matrix effects are endogenous components of the biological matrix that co-elute with this compound. Key culprits include:

  • Phospholipids: Abundant in plasma and serum, phospholipids are a major source of ion suppression.[2]

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also interfere with the ionization process.

  • Metabolites: Endogenous metabolites present in the sample can co-elute and cause interference.

Exogenous substances introduced during sample collection and preparation, such as anticoagulants (e.g., K2EDTA), can also contribute to matrix effects.[3]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The most common method is the post-extraction spike method to calculate the Matrix Factor (MF). This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the peak response of the analyte in a neat solution (e.g., mobile phase).

Matrix Factor (MF) Calculation: MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

For a reliable assessment, it is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: A suitable internal standard is crucial for compensating for matrix effects. An ideal IS for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d6). A SIL-IS co-elutes with the analyte and is affected by matrix components in the same way, thus providing a reliable means to correct for variations in ionization efficiency.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects during this compound bioanalysis.

Problem 1: Significant Ion Suppression Observed for this compound

Symptoms:

  • Low signal intensity for this compound, especially at lower concentrations.

  • Poor assay sensitivity and a higher limit of quantification (LLOQ) than expected.

  • Inconsistent results between different biological samples.

Troubleshooting Workflow:

start Start: Ion Suppression Detected quantify_mf 1. Quantify Matrix Effect Calculate Matrix Factor (MF) using post-extraction spike method start->quantify_mf mf_significant Is MF significantly < 1? quantify_mf->mf_significant optimize_prep 2. Optimize Sample Preparation Switch from Protein Precipitation to Solid-Phase Extraction (SPE) mf_significant->optimize_prep Yes check_is 4. Verify Internal Standard Performance Is a Stable Isotope-Labeled IS used? Does it co-elute with this compound? mf_significant->check_is No optimize_chrom 3. Optimize Chromatography - Modify mobile phase - Use a different column - Adjust gradient optimize_prep->optimize_chrom optimize_chrom->check_is revalidate 5. Re-evaluate Matrix Effect and Re-validate Method check_is->revalidate end End: Matrix Effect Minimized revalidate->end

Caption: Troubleshooting workflow for significant ion suppression.

Problem 2: High Variability in Matrix Effect Between Different Plasma Lots

Symptoms:

  • The calculated Matrix Factor is inconsistent across different sources of blank plasma.

  • Poor precision (%CV > 15%) for quality control (QC) samples prepared in different matrix lots.

Troubleshooting Steps:

  • Increase the Number of Matrix Lots for Validation: Ensure that the matrix effect is evaluated in a representative number of different matrix lots (at least 6) to capture the variability.

  • Improve Sample Cleanup: This is often the most effective solution. As detailed in the workflow above, switching from a simpler method like protein precipitation to a more rigorous one like Solid-Phase Extraction (SPE) can significantly reduce variability by removing more interfering components.

  • Chromatographic Separation: Further optimization of the LC method to better separate this compound from co-eluting matrix components can help minimize lot-to-lot variability.

Quantitative Data Summary

The choice of sample preparation method has a significant impact on the recovery of this compound and the extent of matrix effects. While specific comparative data for this compound is limited in the literature, we can summarize available data and expected trends.

Table 1: Comparison of Sample Preparation Methods for this compound Bioanalysis

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Analyte Recovery (%) Generally lower and more variableHigher and more consistent (e.g., ~59% for this compound)[3]
IS Recovery (%) Generally lower and more variableHigher and more consistent (e.g., ~73% for this compound-d6)[3]
Matrix Effect (Expected) More pronounced ion suppressionReduced ion suppression
Complexity Simple and fastMore complex and time-consuming
Cost LowHigher

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound in Human Plasma

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of this compound and its active metabolite, Carthis compound.[3]

Materials:

  • Human plasma with K2EDTA as anticoagulant

  • This compound and this compound-d6 (Internal Standard) stock solutions

  • Methanol

  • Water (Milli-Q or equivalent)

  • Strata-X-C 33 µm polymeric strong cation exchange SPE cartridges

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma sample, add 50 µL of the internal standard working solution and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 x 1.0 mL of water.

  • Drying: Dry the cartridge for 2.0 minutes by applying nitrogen.

  • Elution: Elute this compound and the IS with 500 µL of the mobile phase solution into pre-labeled vials.

  • Injection: Inject 5 µL of the eluate into the LC-MS/MS system.

Experimental Workflow for SPE:

start Start: Plasma Sample add_is Add Internal Standard (this compound-d6) start->add_is vortex Vortex add_is->vortex load_sample Load Sample onto SPE Cartridge vortex->load_sample condition_spe Condition SPE Cartridge (Methanol, then Water) condition_spe->load_sample wash_spe Wash Cartridge (Water) load_sample->wash_spe dry_spe Dry Cartridge (Nitrogen) wash_spe->dry_spe elute Elute Analytes (Mobile Phase) dry_spe->elute inject Inject into LC-MS/MS elute->inject

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of this compound:

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column BDS Hypersil C18, 50 mm x 4.6 mm, 5 µm[3]
Mobile Phase Acetonitrile, water, and formic acid in varying compositions[3]
Flow Rate 0.6 mL/min[3]
Injection Volume 5 µL[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) Q1: 496.2 m/z -> Q3: 261.0 m/z[3]
MRM Transition (this compound-d6) Q1: 502.2 m/z -> Q3: 261.2 m/z (Example)

Logical Relationship between Sample Preparation and Matrix Effect:

cluster_0 Sample Preparation Method cluster_1 Level of Matrix Components cluster_2 Resulting Matrix Effect ppt Protein Precipitation (PPT) high_matrix High (e.g., Phospholipids) ppt->high_matrix spe Solid-Phase Extraction (SPE) low_matrix Low spe->low_matrix high_suppression Significant Ion Suppression high_matrix->high_suppression low_suppression Minimal Ion Suppression low_matrix->low_suppression

Caption: Impact of sample preparation on matrix effects.

References

Technical Support Center: Optimizing Oral Bioavailability of Ebastine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the preclinical optimization of Ebastine's oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main physicochemical properties of this compound that influence its oral bioavailability?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Its key physicochemical properties are summarized in the table below. The poor water solubility is a primary factor limiting its dissolution and subsequent absorption after oral administration.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃₂H₃₉NO₂[1]
Molecular Weight469.66 g/mol
DescriptionWhite crystalline powder[1][3]
Melting Point80-82 °C[4]
SolubilityInsoluble in water, slightly soluble in methanol, soluble in dichloromethane.[1][3]
LogP6.8[3]
pKa (most basic)8.19

Q2: What is the primary active metabolite of this compound and how is it formed?

A2: The primary active metabolite of this compound is Carthis compound.[4] this compound acts as a prodrug and is extensively metabolized to Carthis compound through first-pass metabolism in the liver.[5] This conversion is nearly complete and is crucial for the drug's antihistaminic activity.[5]

Q3: Which enzymes are responsible for the metabolism of this compound?

A3: The metabolism of this compound to its active metabolite, Carthis compound, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP3A4 is the main enzyme involved in this metabolic conversion.

Q4: What are some effective formulation strategies to enhance the oral bioavailability of this compound in preclinical models?

A4: Several formulation strategies have been successfully employed to overcome the poor solubility and enhance the oral bioavailability of this compound. These include:

  • Transfersomal Oral Films: These ultra-deformable vesicles can enhance drug permeation across mucosal barriers.[6][7] A study showed that transfersomal oral films of this compound resulted in a 2.95-fold higher relative oral bioavailability compared to an this compound suspension in rats.[6][7]

  • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs can improve its dissolution rate and protect it from degradation. Optimized this compound-loaded SLNs have shown particle sizes around 155 nm with an entrapment efficiency of over 78%.[8][9][10]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oil, surfactant, cosurfactant, and drug can form fine oil-in-water microemulsions upon gentle agitation with aqueous fluids, enhancing drug solubilization and absorption.[11]

  • Surface Solid Dispersions: This technique involves the dispersion of the drug on the surface of an inert carrier, which can significantly increase the surface area available for dissolution and improve the drug's solubility and dissolution rate.[2]

  • Co-crystallization: Forming co-crystals of this compound with a suitable co-former can alter its physicochemical properties, leading to enhanced solubility and dissolution.[12]

Troubleshooting Guides

Table 2: Troubleshooting Common Issues in Preclinical Studies of this compound

IssuePotential Cause(s)Recommended Solution(s)
Low and variable plasma concentrations of this compound after oral administration. - Poor aqueous solubility leading to incomplete dissolution.- High first-pass metabolism to Carthis compound.- Variability in gastrointestinal transit time and fluid content in animals.- Employ solubility enhancement techniques such as solid dispersions, lipid-based formulations (e.g., SMEDDS), or nanoparticle systems (e.g., SLNs).- Co-administer with a CYP3A4 inhibitor in preclinical models to understand the extent of first-pass metabolism (for research purposes only).- Standardize feeding and fasting protocols for animal studies to minimize physiological variability.
High inter-individual variability in pharmacokinetic parameters. - Inconsistent formulation properties (e.g., particle size distribution, drug loading).- Differences in the metabolic capacity of individual animals.- Ensure rigorous quality control of the formulation to maintain batch-to-batch consistency.- Increase the number of animals per group to improve statistical power.- Consider using a crossover study design if feasible.
Difficulty in achieving complete in vitro dissolution of the formulation. - Inadequate selection of dissolution medium.- Agglomeration of drug particles.- Use a dissolution medium containing a surfactant (e.g., 0.1N HCl with 0.5% w/v sodium lauryl sulfate) to better mimic in vivo conditions for a lipophilic drug.[1]- Incorporate wetting agents or hydrophilic carriers in the formulation.
Poor correlation between in vitro dissolution and in vivo bioavailability. - The chosen in vitro dissolution method does not accurately reflect the in vivo environment.- The formulation's performance is highly dependent on gastrointestinal factors not replicated in vitro (e.g., enzymatic degradation, interaction with bile salts).- Develop a biorelevant dissolution method that includes simulated gastric and intestinal fluids (SGF and SIF) with appropriate enzymes and bile salts.- Investigate the impact of food on the formulation's performance in vivo.

Quantitative Data Summary

Table 3: Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)Reference(s)
This compound Suspension (Reference)20.86 ± 2.22492.35 ± 9.80100[11][13]
SMEDDS Formulation (Test)14.83 ± 1.586110.22 ± 13.55~119[11][13]
Transfersomal Oral Film---295 (compared to suspension)[6][7]

Table 4: Characterization of this compound-Loaded Transfersomes and Solid Lipid Nanoparticles (SLNs)

FormulationParameterValueReference(s)
Transfersomes Mean Hydrodynamic Diameter75.87 ± 0.55 nm[6][7]
Polydispersity Index (PDI)0.089 ± 0.01[6][7]
Zeta Potential-33.5 ± 0.39 mV[6][7]
Entrapment Efficiency~95.15%[6][7]
Solid Lipid Nanoparticles (SLNs) Particle Size155.2 ± 1.5 nm[8][9][10]
Polydispersity Index (PDI)0.256 ± 0.03[8][9][10]
Zeta Potential-15.6 ± 2.4 mV[8][9][10]
Entrapment Efficiency>78%[8][9][10]

Experimental Protocols

1. Preclinical Pharmacokinetic Study in Rodents

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They should be fasted overnight before the experiment.

  • Formulation Administration: Administer the this compound formulation orally via gavage at a predetermined dose. A control group receiving a simple drug suspension should be included.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentrations of this compound and its active metabolite, Carthis compound, in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

2. In-situ Single-Pass Intestinal Perfusion (SPIP) in Rats

  • Animal Preparation: Anesthetize a fasted rat and expose the small intestine through a midline abdominal incision.

  • Intestinal Segment Isolation: Isolate a specific segment of the intestine (e.g., jejunum or ileum) and cannulate both ends.

  • Perfusion: Perfuse the intestinal segment with a drug solution in a suitable buffer (e.g., Krebs-Ringer) at a constant flow rate.

  • Sample Collection: Collect the perfusate from the outlet cannula at regular intervals.

  • Analysis: Analyze the drug concentration in the collected samples to determine the amount of drug absorbed. Calculate the effective permeability coefficient (Peff).

3. Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer and differentiate (typically 21 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • For apical-to-basolateral (A-B) transport, add the this compound solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-A) transport, add the drug solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Sampling: At predetermined time points, take samples from the receiver chamber and replace with fresh buffer.

  • Analysis: Quantify the drug concentration in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be used to assess the involvement of active efflux transporters.

Visualizations

ebastine_metabolism This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound CYP2J2 Desalkylthis compound Desalkylthis compound This compound->Desalkylthis compound CYP3A4 Carthis compound Carthis compound (Active Metabolite) Hydroxythis compound->Carthis compound CYP2J2, CYP3A4

Caption: Metabolic pathway of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis Formulation Formulation Design & Optimization Characterization Physicochemical Characterization Formulation->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution Permeability In Vitro Permeability (Caco-2 Assay) Dissolution->Permeability InSitu In Situ Perfusion (SPIP) Permeability->InSitu InVivo In Vivo Pharmacokinetic Study (Rodents) InSitu->InVivo Bioanalysis Bioanalysis (LC-MS/MS) InVivo->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Experimental workflow for optimizing this compound's oral bioavailability.

formulation_strategies cluster_challenges Bioavailability Challenges cluster_strategies Formulation Strategies cluster_outcomes Improved Outcomes Solubility Poor Aqueous Solubility LipidBased Lipid-Based Systems (e.g., SMEDDS) Solubility->LipidBased Nanoparticles Nanoparticles (e.g., SLNs, Transfersomes) Solubility->Nanoparticles SolidDispersion Solid Dispersions Solubility->SolidDispersion FirstPass Extensive First-Pass Metabolism EnhancedDissolution Enhanced Dissolution LipidBased->EnhancedDissolution ReducedMetabolism Potential for Reduced Pre-systemic Metabolism LipidBased->ReducedMetabolism Nanoparticles->EnhancedDissolution IncreasedPermeation Increased Permeation Nanoparticles->IncreasedPermeation SolidDispersion->EnhancedDissolution ImprovedBioavailability Improved Oral Bioavailability EnhancedDissolution->ImprovedBioavailability IncreasedPermeation->ImprovedBioavailability ReducedMetabolism->ImprovedBioavailability

Caption: Logical relationships of formulation strategies to overcome this compound's bioavailability challenges.

References

Troubleshooting low recovery of Ebastine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the sample preparation of Ebastine, a second-generation H1 receptor antagonist. Low recovery of this highly lipophilic and basic compound is a frequent challenge for researchers, scientists, and drug development professionals. This guide offers practical solutions and detailed protocols to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its recovery during sample preparation?

A1: this compound is a challenging compound to work with due to its specific physicochemical properties. Understanding these is crucial for optimizing sample preparation methods. Key properties include:

  • High Lipophilicity (LogP ≈ 6.8 - 7.64): This indicates a strong preference for non-polar environments, making it poorly soluble in aqueous solutions.[1] This property is central to selecting appropriate extraction solvents.

  • Basic Nature (pKa ≈ 8.19): As a basic compound, its ionization state is dependent on the pH of the solution.[1] At a pH below its pKa, this compound will be protonated and more water-soluble. At a pH above its pKa, it will be in its neutral, more lipophilic form. This pH-dependent behavior is critical for optimizing both liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

  • Solubility: this compound is practically insoluble in water but soluble in organic solvents such as methanol, dichloromethane, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

  • Stability: this compound is susceptible to degradation in acidic and oxidative conditions.[2][3] This instability should be considered when choosing sample storage conditions and extraction buffers.

Q2: I am experiencing low recovery of this compound. What are the general areas I should investigate?

A2: Low recovery of this compound can stem from several factors throughout the sample preparation workflow. Here are the primary areas to troubleshoot:

  • Sample Collection and Handling: Ensure proper storage conditions to prevent degradation. For biological samples, consider the stability of this compound in the matrix.

  • Extraction Method: The choice of extraction technique (Protein Precipitation, LLE, or SPE) and the optimization of its parameters are critical.

  • pH of Aqueous Solutions: The pH plays a significant role in the extraction efficiency of basic compounds like this compound.

  • Choice of Organic Solvent: The polarity and composition of the organic solvent must be suitable for the highly lipophilic nature of this compound.

  • Adsorption to Labware: Due to its lipophilicity, this compound can adsorb to the surfaces of plastic tubes and tips, leading to significant loss.

  • Evaporation and Reconstitution Steps: Analyte loss can occur during the evaporation of organic solvents if not performed carefully. The choice of reconstitution solvent is also important to ensure the analyte remains dissolved.

Q3: Can this compound bind to proteins in plasma? If so, how does this affect sample preparation?

A3: Yes, like many drugs, this compound can bind to plasma proteins. This binding can sequester the drug, making it unavailable for extraction and leading to lower recovery. To address this, sample preparation methods for plasma or serum typically include a protein precipitation step to denature the proteins and release the bound drug. This is often achieved by adding a water-miscible organic solvent like acetonitrile or methanol.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Suggested Solution
Low recovery of this compound in the organic phase. Incorrect pH of the aqueous sample. For a basic compound like this compound (pKa ≈ 8.19), the pH of the aqueous sample should be adjusted to be at least 2 units above the pKa (i.e., pH > 10.19) to ensure it is in its neutral, more lipophilic form, which will readily partition into the organic solvent.[4]
Inappropriate organic solvent. This compound is highly lipophilic. Use a non-polar or moderately polar water-immiscible solvent. A mixture of solvents can also be effective. For example, a mixture of diethyl ether and dichloromethane has been successfully used.[5][6][7]
Insufficient mixing or extraction time. Ensure vigorous vortexing for adequate mixing of the aqueous and organic phases to allow for efficient partitioning of the analyte.
Emulsion formation. Emulsions can trap the analyte and prevent clean phase separation. To break up emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using a different organic solvent.
Low Recovery in Solid-Phase Extraction (SPE)
Symptom Possible Cause Suggested Solution
This compound is found in the sample load and/or wash fractions. Inappropriate sorbent type. For a high LogP, basic compound like this compound, a reversed-phase sorbent (e.g., C18, C8) or a mixed-mode cation exchange sorbent (e.g., Strata-X-C) is suitable.[8]
Incorrect sample pH during loading. Adjust the sample pH to be above this compound's pKa to ensure it is retained on a reversed-phase sorbent. For a cation exchange sorbent, the pH should be below the pKa to ensure the analyte is charged.
Wash solvent is too strong. The wash solvent may be eluting the analyte prematurely. Decrease the organic content of the wash solvent.
This compound is not efficiently eluted from the cartridge. Elution solvent is too weak. Increase the organic strength of the elution solvent. For reversed-phase SPE, a high percentage of methanol or acetonitrile is typically needed. For cation exchange, an elution solvent containing a base (e.g., ammonium hydroxide) in an organic solvent is often required to neutralize the analyte for elution.
Insufficient elution solvent volume. Increase the volume of the elution solvent and consider a two-step elution to ensure complete recovery.
Low Recovery after Protein Precipitation
Symptom Possible Cause Suggested Solution
Low recovery after adding precipitating solvent. Incomplete protein precipitation. The ratio of organic solvent to plasma is crucial. A 3:1 or 4:1 ratio of cold acetonitrile or methanol to plasma is generally effective.[9]
Co-precipitation of the analyte. This compound may get trapped in the precipitated protein pellet. Ensure thorough vortexing after adding the precipitating solvent and before centrifugation to break up protein-analyte complexes. Some studies suggest that adding a small amount of acid (e.g., formic acid) can help disrupt these interactions.[10]
Analyte instability in the precipitating solvent. Although less common with acetonitrile or methanol, ensure that this compound is stable in the chosen solvent during the processing time.

Data Presentation: this compound Recovery

The following table summarizes reported recovery data for this compound from various sample matrices using different analytical methods.

Sample MatrixSample Preparation MethodAnalytical MethodReported Recovery (%)Reference
Pharmaceutical TabletsMethanol ExtractionRP-HPLC99.63[11][12]
Pharmaceutical TabletsMethanol ExtractionRP-HPLC101.52[2]
Human PlasmaLiquid-Liquid Extraction (Diethylether:Dichloromethane)LC-MS/MS>88 (as accuracy)[5]
Human PlasmaSolid-Phase Extraction (Strata-X-C)LC-MS/MSNot explicitly stated, but method was validated[8]
Human PlasmaProtein Precipitation (Acetonitrile)LC-MS/MSNot explicitly stated, but method was validated[13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[5][6][7]

  • Sample Preparation: To 500 µL of human plasma in a polypropylene tube, add an appropriate volume of internal standard.

  • pH Adjustment: Add 50 µL of 1 M sodium hydroxide to alkalize the sample (pH > 10). Vortex briefly.

  • Extraction: Add 3 mL of an extraction solvent mixture of diethyl ether and dichloromethane (1:1, v/v).

  • Mixing: Vortex the mixture vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile:5 mM ammonium acetate, 50:50, v/v) and vortex.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction of this compound from Human Plasma

This protocol is based on a method using a mixed-mode cation exchange sorbent.[8]

  • Cartridge Conditioning: Condition a Strata-X-C SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 3: Protein Precipitation of this compound from Human Plasma

This protocol is a general procedure for protein precipitation.[9][13]

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Mixing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be directly injected if the solvent is compatible with the mobile phase. Alternatively, evaporate the solvent and reconstitute in the mobile phase.

  • Analysis: Inject an aliquot into the analytical instrument.

Visualizations

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Investigation Initial Investigation cluster_Solutions Potential Solutions LowRecovery Low this compound Recovery CheckProperties Review this compound Physicochemical Properties (High LogP, Basic pKa) LowRecovery->CheckProperties Understand Compound CheckMethod Evaluate Sample Preparation Method LowRecovery->CheckMethod Examine Process AdjustpH Optimize pH CheckMethod->AdjustpH ChangeSolvent Select Appropriate Organic Solvent CheckMethod->ChangeSolvent CheckAdsorption Mitigate Adsorption to Labware CheckMethod->CheckAdsorption OptimizeMethod Refine Extraction Protocol (LLE, SPE, PP) CheckMethod->OptimizeMethod Ebastine_Extraction_Logic Start Start Sample Preparation PlasmaSample Plasma Sample Containing this compound Start->PlasmaSample ProteinBinding This compound Bound to Plasma Proteins PlasmaSample->ProteinBinding ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) ProteinBinding->ProteinPrecipitation Release Bound Drug Freethis compound Free this compound in Supernatant ProteinPrecipitation->Freethis compound pH_Adjustment pH Adjustment (pH > 10) Freethis compound->pH_Adjustment Extraction Extraction Step (LLE or SPE) FinalExtract Final Extract for Analysis Extraction->FinalExtract SolventSelection Solvent/Sorbent Selection (High Lipophilicity) pH_Adjustment->SolventSelection SolventSelection->Extraction

References

Managing Ebastine instability in acidic or oxidative conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the instability of Ebastine, particularly under acidic and oxidative conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing significant degradation during my experiment. What are the likely causes?

A1: this compound is known to be susceptible to degradation under specific conditions. The most common causes of instability are exposure to acidic environments and oxidizing agents.[1][2][3] Hydrolytic and oxidative degradation are the primary pathways of breakdown.[3]

Q2: What are the primary degradation products of this compound under acidic and oxidative stress?

A2: Under acidic conditions, this compound primarily undergoes hydrolysis at the ether linkage. This results in the formation of 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one and diphenylmethanol.[4] In the presence of oxidizing agents, the tertiary amine of the piperidine ring is oxidized to form this compound N-oxide.[4][5][6]

Q3: I am observing unexpected peaks in my HPLC analysis of an this compound formulation. How can I confirm if they are degradation products?

A3: To confirm if the unexpected peaks are degradation products, you should perform a forced degradation study. This involves subjecting a pure sample of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting samples by a stability-indicating HPLC method.[2][3] If the retention times of the unknown peaks in your formulation match those of the peaks generated in the forced degradation study, it is highly likely they are degradation products.

Q4: How can I minimize the degradation of this compound in my experimental solutions?

A4: To minimize degradation, it is crucial to control the pH and avoid oxidizing agents. For acidic conditions, consider using a less acidic buffer system if your experimental design allows. The use of cyclodextrins, particularly β-cyclodextrin, has been shown to significantly stabilize this compound in acidic solutions.[7] When working with solutions, it is also advisable to prepare them fresh and protect them from light and elevated temperatures.

Q5: What are the optimal storage conditions for this compound and its formulations?

A5: this compound should be stored protected from light.[4] Given its susceptibility to acidic and oxidative degradation, it is recommended to store it in a well-closed container in a cool, dry place, away from acidic fumes and oxidizing materials.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Acidic Media
Symptom Possible Cause Troubleshooting Steps
HPLC analysis shows a rapid decrease in the this compound peak area and the appearance of new peaks when dissolved in an acidic buffer (e.g., pH < 4).Acid-catalyzed hydrolysis: The ether linkage in the this compound molecule is susceptible to cleavage in acidic environments.1. pH Adjustment: If possible, increase the pH of the medium to be closer to neutral. 2. Buffer Selection: Use a buffer system that is less aggressive. For example, a citrate or acetate buffer might be a better choice than a strong acid solution. 3. Use of Stabilizers: Incorporate β-cyclodextrin into the solution. Studies have shown it can form an inclusion complex with this compound, protecting it from hydrolysis.[7] 4. Temperature Control: Perform the experiment at a lower temperature to reduce the rate of hydrolysis.
Issue 2: Degradation of this compound in the Presence of Common Excipients
Symptom Possible Cause Troubleshooting Steps
A formulation containing this compound and excipients like povidone or polyethylene glycol (PEGs) shows signs of degradation over time, even under neutral pH conditions.Oxidative degradation: Some pharmaceutical excipients can contain residual peroxides from their manufacturing process, which can act as oxidizing agents. The tertiary amine in this compound is prone to oxidation.1. Excipient Screening: Test each excipient for the presence of peroxides using appropriate analytical methods. 2. Use High-Purity Excipients: Source excipients with low peroxide values. 3. Incorporate Antioxidants: Consider adding an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid to the formulation to scavenge peroxides. 4. Inert Atmosphere: During manufacturing or preparation, blanket the formulation with an inert gas like nitrogen to minimize exposure to oxygen.

Data Presentation

Table 1: Degradation Kinetics of this compound

Condition Kinetic Order Half-life (t½) at Room Temperature Activation Energy (Ea)
Acidic (0.1 N HCl)First-order11,403.67 minutes58.2 kJ/mol
Oxidative (6% H₂O₂)Zero-order503.32 minutes32.7 kJ/mol

Data compiled from multiple sources.[1][5]

Table 2: Effect of Cyclodextrins on the Stability of this compound in Acidic Solution (pH 1.2 at 37°C)

Stabilizer Apparent First-Order Rate Constant (k) (x 10⁻³ hour⁻¹)Stabilizing Effect
None14.9-
α-cyclodextrin12.2Minor
γ-cyclodextrin7.20Moderate
β-cyclodextrin0.83Strong

Data adapted from a study on the degradation rate of this compound.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound pure drug substance

  • Hydrochloric acid (1 N)

  • Sodium hydroxide (1 N)

  • Hydrogen peroxide (6%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 1 N HCl.

    • Heat the solution at 60°C for 2 hours in a water bath.[8]

    • Cool the solution to room temperature and neutralize with 1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 1 N NaOH.

    • Heat the solution at 60°C for 2 hours in a water bath.[8]

    • Cool the solution to room temperature and neutralize with 1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 6% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a hot air oven at 70°C for 48 hours.

    • After exposure, dissolve the sample in methanol and dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample in the dark.

    • Analyze the exposed sample by HPLC.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.

Visualizations

This compound Degradation Pathways

Ebastine_Degradation cluster_acid Acidic Conditions (Hydrolysis) cluster_oxidative Oxidative Conditions This compound This compound Acid_Product_1 1-(4-tert-butylphenyl)-4- (4-hydroxypiperidin-1-yl)butan-1-one This compound->Acid_Product_1 H⁺, H₂O (Ether Linkage Cleavage) Acid_Product_2 Diphenylmethanol This compound->Acid_Product_2 Oxidative_Product This compound N-oxide This compound->Oxidative_Product [O] (e.g., H₂O₂)

Caption: Major degradation pathways of this compound under acidic and oxidative stress.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1 N HCl, 60°C, 2h) Start->Acid Base Base Hydrolysis (1 N NaOH, 60°C, 2h) Start->Base Oxidation Oxidation (6% H₂O₂, RT, 24h) Start->Oxidation Thermal Thermal (Solid, 70°C, 48h) Start->Thermal Photo Photolytic (Solution, ICH Q1B) Start->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Results Identify Degradants & Assess Stability HPLC->Results

Caption: Workflow for conducting a forced degradation study of this compound.

Histamine H1 Receptor Signaling Pathway

H1_Receptor_Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Allergic_Response PKC->Allergic_Response

Caption: Simplified signaling pathway of the Histamine H1 receptor and the antagonistic action of this compound.

References

Strategies to minimize non-specific binding of Ebastine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) of Ebastine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a concern for a lipophilic compound like this compound?

A1: Non-specific binding refers to the interaction of a compound with unintended targets, such as plasticware, proteins, or other surfaces in an assay, rather than its intended biological target.[1] this compound is a lipophilic (fat-soluble) compound, which increases its tendency to adhere to hydrophobic surfaces like standard polypropylene or polystyrene labware.[2] This can lead to a significant reduction in the effective concentration of this compound in your experiment, resulting in inaccurate and unreliable data.[3]

Q2: What are the primary causes of high non-specific binding of this compound?

A2: High non-specific binding of this compound can stem from several factors:

  • Hydrophobic Interactions: this compound's lipophilic nature promotes binding to plastic surfaces.[2]

  • Electrostatic Interactions: Charged interactions between this compound and assay components can contribute to NSB.[4]

  • Protein Aggregation: If the target protein or other proteins in the assay system aggregate, this compound can become non-specifically trapped.

  • Inadequate Blocking: Insufficient blocking of non-specific sites on plates and other surfaces can lead to high background signals.[5][6]

Q3: What are the initial steps to assess the level of non-specific binding in my assay?

A3: To determine the extent of NSB, it is crucial to include proper controls in your experimental setup.[1] For a receptor binding assay, a key control is a reaction mixture that includes the radiolabeled ligand and a high concentration of a non-labeled competitor to saturate the specific binding sites.[7] Any remaining bound radioactivity in this control is considered non-specific binding.

Q4: How can I proactively minimize non-specific binding when designing my experiment?

A4: Several strategies can be implemented during the experimental design phase:

  • Select Appropriate Labware: Whenever possible, use low-binding microplates and tubes to reduce hydrophobic interactions.[8]

  • Optimize Buffer Conditions: Adjusting the pH and ionic strength of your buffers can help minimize electrostatic interactions.[4]

  • Incorporate Blocking Agents: The addition of proteins like Bovine Serum Albumin (BSA) or non-ionic surfactants such as Tween-20 to your buffers can help saturate non-specific binding sites.[4][9]

Troubleshooting Guide: High Non-Specific Binding of this compound

This guide provides a systematic approach to troubleshoot and resolve issues of high non-specific binding encountered during your experiments with this compound.

Problem/Symptom Possible Cause Recommended Solution
High background signal across the entire plate Inadequate blocking of the microplate.Increase the concentration of the blocking agent (e.g., 1-2% BSA) or extend the blocking incubation time. Consider adding a non-ionic detergent like 0.05% Tween-20 to the blocking buffer.[5][6]
Inconsistent results and high variability between replicate wells Inefficient washing steps, leading to residual unbound this compound.Increase the number of wash cycles (e.g., from 3 to 4). Ensure a consistent and vigorous washing technique for all wells, preferably using an automated plate washer.[5]
Low recovery of this compound in solution Adsorption of this compound to plasticware (tubes, pipette tips, plates).Switch to low-binding plasticware.[3] If this is not feasible, consider pre-coating the plasticware with a blocking agent.
Assay signal is unexpectedly low The effective concentration of this compound is reduced due to non-specific binding.Incorporate a non-ionic surfactant (e.g., 0.01-0.05% Tween-20) in the assay buffer to reduce hydrophobic interactions.[4]
Precipitation or aggregation observed in wells Poor solubility of this compound or the target protein in the assay buffer.Optimize the buffer pH to be distant from the isoelectric point of the protein. Increase the salt concentration (e.g., 150 mM NaCl) to improve protein solubility.[4][10]

Quantitative Data Summary

The following tables provide a summary of typical concentrations and conditions used to minimize non-specific binding in in vitro assays.

Table 1: Common Blocking Agents and Surfactants

Agent Typical Working Concentration Purpose
Bovine Serum Albumin (BSA)0.1 - 2% (w/v)Blocks non-specific protein binding sites on surfaces.[4][11]
Tween-200.005 - 0.1% (v/v)Reduces non-specific hydrophobic interactions.[1][12]
Non-fat Dry Milk1 - 5% (w/v)A cost-effective alternative to BSA for blocking.[9]

Table 2: Buffer Optimization Parameters

Parameter Typical Range Rationale
pH 7.2 - 8.0Maintain protein stability and minimize charge-based interactions.[13]
Salt Concentration (NaCl) 50 - 200 mMShields electrostatic interactions and can improve protein solubility.[4]
Glycerol 5 - 20% (v/v)Can act as a protein stabilizer and reduce aggregation.[10]

Experimental Protocols

Protocol 1: Histamine H1 Receptor Competitive Binding Assay

This protocol is adapted for determining the binding affinity of this compound to the histamine H1 receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparation from cells expressing the histamine H1 receptor (e.g., HEK293 or CHO cells).[7]

  • Radioligand: [³H]-mepyramine.[7]

  • Test Compound: this compound.

  • Non-labeled competitor for non-specific binding determination (e.g., 10 µM mianserin).[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).[7]

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membranes, [³H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.[7]

    • Non-specific Binding: Membranes, [³H]-mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[7]

    • Competition Binding: Membranes, [³H]-mepyramine, and varying concentrations of this compound.[7]

  • Incubate the plate at 25°C for 60-180 minutes with gentle agitation to reach equilibrium.[14]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.[14]

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound from the competition binding data using non-linear regression.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]

Visualizations

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, this compound dilutions) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_total Add Total Binding Components add_nsb Add NSB Components add_comp Add Competition Binding Components incubate Incubate at 25°C add_total->incubate add_nsb->incubate add_comp->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

G cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_verification Verification high_nsb High Non-Specific Binding Observed optimize_buffer Optimize Buffer (pH, Salt) high_nsb->optimize_buffer additives Use Additives (BSA, Tween-20) high_nsb->additives change_plasticware Switch to Low-Binding Plasticware high_nsb->change_plasticware optimize_washing Optimize Washing Steps high_nsb->optimize_washing rerun_assay Re-run Assay with Controls optimize_buffer->rerun_assay additives->rerun_assay change_plasticware->rerun_assay optimize_washing->rerun_assay acceptable_nsb Acceptable NSB Achieved rerun_assay->acceptable_nsb

Caption: Logical workflow for troubleshooting high non-specific binding.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: this compound's mechanism of action on the H1 receptor signaling pathway.[7]

References

Selection of appropriate solvents for Ebastine in formulation studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for formulation studies involving Ebastine, a second-generation H1 antihistamine. Due to its hydrophobic nature and classification as a Biopharmaceutics Classification System (BCS) Class II drug, this compound presents challenges related to its poor aqueous solubility, which can impact its bioavailability.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

A1: this compound is a white powder that is practically insoluble in water.[1] It is soluble in dichloromethane, slightly soluble in methanol, and insoluble in 0.1 N HCl.[1][3] Its aqueous solubility has been reported to be as low as 2 µg/mL.

Q2: Which solvents are commonly used to dissolve this compound in formulation studies?

A2: Due to its low aqueous solubility, organic solvents are necessary to dissolve this compound for certain formulation processes like solvent evaporation for solid dispersions. Methanol and ethanol are frequently mentioned for this purpose.[4][5] Dichloromethane is also a known solvent for this compound.[1]

Q3: My this compound formulation is showing precipitation upon storage. What are the likely causes and how can I prevent this?

A3: Precipitation of this compound in liquid or semi-solid formulations is a common issue stemming from its low solubility and tendency to crystallize. This can be caused by a variety of factors including solvent choice, pH shifts, temperature fluctuations, or exceeding the saturation solubility. To learn how to address this, please refer to the troubleshooting guide below.

Q4: Are there established methods to enhance the solubility and dissolution rate of this compound?

A4: Yes, several techniques have been successfully employed to improve the solubility and dissolution of this compound. These include the development of solid dispersions with hydrophilic carriers, the use of hydrophilic surfactants, and the formation of bilosomes.[2][6] One study reported a 751% increase in aqueous solubility (to 17.9 µg/mL) by formulating this compound into bilosomes.[6]

Solubility Data

A summary of available quantitative and qualitative solubility data for this compound is presented below. It is important to note that specific quantitative solubility data in many common organic pharmaceutical solvents is not widely available in public literature. Researchers are advised to determine the solubility in their specific solvent systems experimentally.

Solvent/MediaTemperatureSolubility
WaterNot Specified~ 2 µg/mL
Water (in bilosomes)Not Specified17.9 µg/mL[6]
0.1 N HClNot SpecifiedInsoluble[3]
MethanolNot SpecifiedSlightly Soluble[1]
DichloromethaneNot SpecifiedSoluble[1]

Troubleshooting Guide: Addressing Formulation Challenges

Issue 1: this compound Precipitation in Liquid Formulations
  • Root Cause Analysis:

    • Solvent Capacity Exceeded: The concentration of this compound may be too high for the chosen solvent system, leading to supersaturation and subsequent precipitation.

    • Co-solvent Effects: The addition of an aqueous phase to a non-aqueous this compound solution can act as an anti-solvent, causing the drug to crash out of solution.

    • pH Shift: this compound's solubility can be pH-dependent. A change in the formulation's pH during manufacturing or storage may reduce its solubility.

    • Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and crystallization.

  • Troubleshooting Steps & Solutions:

    • Determine Saturation Solubility: Conduct solubility studies to determine the saturation concentration of this compound in your specific solvent system at various temperatures.

    • Optimize Co-solvent Ratio: If using a co-solvent system, carefully titrate the aqueous and non-aqueous components to identify a ratio that maintains this compound solubility.

    • Buffering Agents: Incorporate a suitable buffering system to maintain the optimal pH for this compound solubility throughout the product's shelf life.

    • Solubilizing Excipients: Consider the addition of solubilizing agents such as surfactants (e.g., Tweens, Spans) or cyclodextrins to enhance and maintain solubility.

    • Controlled Manufacturing Environment: Ensure that temperature is carefully controlled during all stages of the manufacturing process.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a given solvent.

  • Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-capped glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) followed by careful filtration of the supernatant through a chemically inert, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter).

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL) by back-calculating from the concentration of the diluted sample.

Protocol 2: HPLC Analysis of this compound

This method is suitable for the quantification of this compound in solubility and dissolution samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized for good peak shape and separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm).

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Analysis: Dilute the samples from the solubility or dissolution studies with the mobile phase to fall within the concentration range of the calibration curve. Inject the diluted samples and quantify the this compound concentration based on the peak area relative to the calibration curve.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the mechanism of action of this compound, the following diagrams have been generated.

G cluster_protocol Solvent Selection Workflow start Identify Potential Solvents exp_protocol Execute Shake-Flask Solubility Protocol start->exp_protocol analysis Analyze Concentration via HPLC exp_protocol->analysis data Tabulate and Compare Solubility Data analysis->data decision Select Appropriate Solvent(s) data->decision

Caption: A workflow diagram for the systematic selection of appropriate solvents for this compound.

G cluster_pathway This compound's Mechanism of Action: H1 Receptor Antagonism Histamine Histamine H1R H1 Receptor (Gq-protein coupled) Histamine->H1R This compound This compound This compound->H1R Inhibition Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Cellular Response (Allergic Symptoms) Ca_release->Allergic_Response PKC->Allergic_Response Block Blocks Binding

Caption: The signaling pathway of the H1 receptor and the inhibitory action of this compound.

References

Impact of pH on the stability and activity of Ebastine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ebastine in solution. The information focuses on the critical impact of pH on the stability and activity of this second-generation antihistamine.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Rapid loss of this compound concentration in acidic solution (pH < 4) Acid-catalyzed hydrolysis. This compound is known to be susceptible to degradation in acidic environments.Adjust the pH of the solution to a neutral or near-neutral range (pH 6-7) if the experimental conditions allow. For applications requiring an acidic medium, consider the use of stabilizing agents such as cyclodextrins.[1] It is also advisable to prepare acidic solutions fresh and store them at reduced temperatures to slow down the degradation process.
Precipitation of this compound in neutral or alkaline solutions Low solubility of this compound at higher pH values. This compound is a hydrophobic compound with poor water solubility, which decreases as the pH moves from acidic to neutral and alkaline.[1]For neutral or alkaline solutions, consider using a co-solvent system or solubilizing agents. The solubility of this compound is significantly higher in acidic conditions.[1]
Inconsistent results in bioassays Degradation of this compound in the assay medium due to inappropriate pH. The chemical integrity of this compound is essential for its biological activity.Ensure the pH of the assay buffer is within a range where this compound is stable. Perform control experiments to assess the stability of this compound in the assay medium over the time course of the experiment.
Appearance of unknown peaks in HPLC analysis Degradation of this compound. Forced degradation studies show that this compound degrades under acidic, alkaline, and oxidative stress, leading to the formation of various degradation products.[2][3]Use a validated stability-indicating HPLC method that can separate the parent this compound peak from its degradation products. This is crucial for accurate quantification of this compound. Several such methods have been published.[4][5]

Frequently Asked Questions (FAQs)

Stability and Degradation

Q1: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

A1: Based on available data, this compound is most stable in neutral conditions. It shows significant degradation in acidic environments and is also susceptible to alkaline hydrolysis and oxidative conditions.[3] Therefore, for maximum stability in an aqueous solution, a pH range of 6.0 to 7.0 is recommended.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. Its solubility is poor in aqueous solutions but increases under acidic conditions.[1] In a dissolution test, the maximum dissolution was observed at pH 1.2, which decreased at pH 5.0 and was very low at pH 6.8.[1]

Q3: What are the known degradation pathways for this compound at different pH values?

A3: this compound undergoes degradation through hydrolysis. Acid hydrolysis is the most significant degradation pathway reported.[6] It is also susceptible to degradation under alkaline and oxidative conditions.[2][3] While specific degradation products have been isolated, detailed degradation pathways across a wide pH range are not extensively published.

Activity and Formulation

Q4: How does the pH of a solution impact the biological activity of this compound?

A4: While direct studies on the influence of pH on the antihistaminic activity of this compound at a molecular level are limited, maintaining the chemical stability of the molecule is paramount for its biological function. Since this compound degrades significantly in acidic conditions, its activity will be compromised at low pH due to a reduction in the concentration of the active parent drug. Therefore, ensuring a pH environment that preserves its chemical structure is the most critical factor for retaining its activity in solution.

Q5: Are there any formulation strategies to improve the stability of this compound in solution, especially at acidic pH?

A5: Yes, complexation with cyclodextrins has been shown to significantly improve the stability of this compound in acidic solutions.[1] For instance, β-cyclodextrin was found to have the strongest stabilizing effect on this compound in a pH 1.2 solution.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the impact of pH on the stability and solubility of this compound.

Table 1: Degradation Rate of this compound at Acidic pH

pHTemperature (°C)Apparent First-Order Rate Constant (k) (hour⁻¹)Reference
1.23714.9 x 10⁻³[1]

Table 2: Solubility of this compound at Different pH Values

pHDissolution MediumMaximum Dissolution (%)Reference
1.2Dissolution test medium~100[1]
5.0Dissolution test medium~80[1]
6.8Dissolution test medium<5[1]

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

    • After incubation, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.

    • Dilute to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

    • After incubation, cool the solution and neutralize it with an appropriate amount of 0.1 M HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Keep the solution at room temperature for a defined period, monitoring the degradation.

    • Dilute to a suitable concentration for analysis.

  • Neutral Hydrolysis:

    • Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Reflux the solution for a defined period.

    • Cool and dilute to a suitable concentration for analysis.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • The method should be capable of separating the intact this compound from any degradation products.

  • Quantify the amount of remaining this compound and calculate the percentage of degradation.

Visualizations

Ebastine_pH_Impact cluster_pH pH Environment cluster_properties Properties of this compound in Solution Acidic (pH < 4) Acidic (pH < 4) Stability Stability Acidic (pH < 4)->Stability Decreases (Degradation) Solubility Solubility Acidic (pH < 4)->Solubility Increases Neutral (pH 6-7) Neutral (pH 6-7) Neutral (pH 6-7)->Stability Optimal Neutral (pH 6-7)->Solubility Low Alkaline (pH > 8) Alkaline (pH > 8) Alkaline (pH > 8)->Stability Decreases (Degradation) Alkaline (pH > 8)->Solubility Very Low Activity Activity Stability->Activity Directly Impacts

References

Addressing analytical variability in Ebastine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical quantification of Ebastine.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for this compound quantification in biological matrices?

A1: The most commonly employed and robust techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, for higher sensitivity and selectivity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] These methods are well-suited for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Q2: What are the typical validation parameters I should assess for my this compound quantification method?

A2: A comprehensive method validation should include an evaluation of linearity, range, precision, accuracy, specificity, robustness, and the limit of detection (LOD) and quantification (LOQ).[1][3][5] For bioanalytical methods, it is also crucial to assess matrix effects and stability under various conditions (e.g., freeze-thaw, short-term, and long-term).

Q3: What is a "matrix effect" and how can it impact my this compound analysis?

A3: A matrix effect is the alteration of an analyte's response (suppression or enhancement) due to the presence of co-eluting, interfering components in the sample matrix (e.g., plasma, urine).[6][7][8][9] This can lead to inaccurate quantification. It is a significant consideration in LC-MS/MS methods and can be mitigated through effective sample preparation, chromatographic separation, or the use of a suitable internal standard.[9]

Q4: How does this compound work at a molecular level?

A4: this compound is a second-generation antihistamine that acts as a selective histamine H1 receptor antagonist.[10][11] It competitively blocks the binding of histamine to H1 receptors on various cells, which in turn prevents the downstream allergic response symptoms like itching, swelling, and increased mucus production.[10] Studies have also indicated that this compound can influence the ERK signaling pathway, which is involved in cell proliferation.[12]

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Results

  • Question: My replicate injections of the same sample are showing high variability. What could be the cause?

  • Answer: High variability can stem from several sources. Start by checking for leaks in your HPLC/LC-MS system, especially around fittings and seals.[13] Ensure that your mobile phase is properly degassed to prevent air bubbles in the pump, which can cause pressure fluctuations.[13][14] Inconsistent sample preparation is another common culprit; ensure your extraction or precipitation steps are performed consistently for all samples.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing. How can I improve the peak shape?

  • Answer: Peak tailing can be caused by interactions between the analyte and the stationary phase or by issues with the sample solvent.[13] Ensure your sample is dissolved in a solvent compatible with the mobile phase.[13] You might also consider adjusting the pH of your mobile phase to ensure this compound is in a single ionic state. If using an older column, column degradation could be the issue, and replacing it might be necessary.[15]

Issue 3: Low Signal Intensity or Sensitivity

  • Question: I am struggling to detect low concentrations of this compound. How can I improve the sensitivity of my method?

  • Answer: For low sensitivity, first verify your detector settings, such as the wavelength for UV detection or the ionization and fragmentation parameters for MS detection.[15] Inadequate sample clean-up can lead to ion suppression in LC-MS/MS, so optimizing your sample preparation to remove interfering matrix components is crucial.[8] You could also consider using a more sensitive instrument or a larger injection volume if your current method allows.

Issue 4: Drifting Retention Times

  • Question: The retention time for this compound is shifting between injections. What should I investigate?

  • Answer: Retention time shifts are often linked to an unstable mobile phase composition or a column that has not been properly equilibrated.[13][14] Ensure your mobile phase is well-mixed and that the column is equilibrated for a sufficient amount of time before starting your analytical run. Temperature fluctuations can also affect retention times, so using a column oven is recommended for stable performance.[3]

Quantitative Data Summary

Table 1: Comparison of HPLC and UV-Spectrophotometric Methods for this compound Quantification

ParameterHPLC Method 1[4]HPLC Method 2[16]UV-Spectrophotometric Method[5]
Linearity Range 5-100 µg/ml5-100 µg/ml5-30 µg/ml
Correlation Coefficient (r²) 0.99960.99960.999
Intra-day Precision (%RSD) 0.22% - 0.49%0.22% - 0.49%1.08%
Inter-day Precision (%RSD) 0.24% - 0.73%0.24% - 0.73%1.30%
Limit of Detection (LOD) 50 ng/ml50 ng/ml0.78 µg/ml
Limit of Quantification (LOQ) 100 ng/ml100 ng/ml2.37 µg/ml
Recovery 99.63%99.63%99.48% - 101.00%

Table 2: Comparison of LC-MS/MS Methods for this compound and Carthis compound Quantification in Human Plasma

ParameterLC-MS/MS Method 1[1]LC-MS/MS Method 2[2]
Analyte(s) This compound and Carthis compoundThis compound and Carthis compound
Linearity Range (this compound) 0.051 - 31.099 ng/mL0.01 - 8.0 ng/mL
Linearity Range (Carthis compound) 1.013 - 1005.451 ng/mL1.00 - 300 ng/mL
Sample Preparation Solid Phase ExtractionProtein Precipitation
Internal Standard This compound D6 & Carthis compound D6Not specified

Experimental Protocols

Protocol 1: HPLC Method for this compound Quantification in Pharmaceutical Formulations

This protocol is based on the methodology described by S. K. Singh et al.[4]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: Phenomenex RP-C18.

    • Detector Wavelength: 262 nm.

    • Injection Volume: 20 µl.

  • Reagents and Solutions:

    • Mobile Phase: Methanol and water (90:10 v/v), filtered through a 0.45 µm membrane filter and degassed.

    • Standard Stock Solution: Dissolve 50 mg of this compound in a 50 ml volumetric flask with HPLC grade methanol. Sonicate for 10 minutes and make up the volume with methanol.

    • Working Standard Solutions: Prepare by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-100 µg/ml.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 45 minutes at a flow rate of 1.5 ml/min.

    • Inject the working standard solutions to construct a calibration curve.

    • For sample analysis, weigh and powder not less than twenty tablets. Prepare a sample solution with a concentration within the calibration range.

    • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Protocol 2: LC-MS/MS Method for this compound and Carthis compound in Human Plasma

This protocol is a summary of the method developed by Sheeba Manoj Nair et al.[1]

  • Chromatographic and Mass Spectrometric System:

    • LC-MS/MS system (e.g., AB Sciex, API 4000) with an electrospray ionization (ESI) source in positive ionization mode.

    • Column: BDS Hypersil C18, 50 mm × 4.6 mm, 5µm.

    • Flow Rate: 0.6 mL/min.

    • MS/MS Transitions: this compound (496.2/261.0), Carthis compound (672.2/479.3/261.2).

  • Reagents and Solutions:

    • Internal Standards: this compound D6 & Carthis compound D6.

    • Sample Preparation: Solid Phase Extraction (SPE).

  • Procedure:

    • Spike plasma samples with the internal standards.

    • Perform solid-phase extraction to isolate the analytes and internal standards from the plasma matrix.

    • Evaporate the eluate and reconstitute in the mobile phase.

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Quantify this compound and Carthis compound using the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared in the same biological matrix.

Visualizations

ebastine_signaling_pathway cluster_cell_membrane Cell Membrane H1R Histamine H1 Receptor AllergicResponse Allergic Response (e.g., itching, swelling) H1R->AllergicResponse Triggers Histamine Histamine Histamine->H1R Binds and Activates This compound This compound This compound->H1R Blocks Binding ERK_Pathway ERK Signaling Pathway This compound->ERK_Pathway Influences CellProliferation Cell Proliferation ERK_Pathway->CellProliferation Leads to

Caption: this compound's mechanism as an H1 receptor antagonist.

ebastine_quantification_workflow SampleCollection Sample Collection (e.g., Plasma, Tablets) SamplePreparation Sample Preparation (e.g., SPE, Protein Ppt.) SampleCollection->SamplePreparation LC_Separation LC Separation (C18 Column) SamplePreparation->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis ResultReporting Result Reporting DataAnalysis->ResultReporting

Caption: General workflow for this compound quantification.

troubleshooting_flowchart Start Analytical Issue (e.g., Poor Peak Shape) CheckSystem Check System Integrity (Leaks, Connections) Start->CheckSystem CheckMobilePhase Review Mobile Phase (Composition, pH, Degassing) CheckSystem->CheckMobilePhase No Leaks Resolved Issue Resolved CheckSystem->Resolved Leak Found & Fixed CheckColumn Evaluate Column (Age, Equilibration) CheckMobilePhase->CheckColumn Phase OK CheckMobilePhase->Resolved Adjusted Phase CheckSamplePrep Assess Sample Prep (Solvent, Clean-up) CheckColumn->CheckSamplePrep Column OK CheckColumn->Resolved Replaced/ Equilibrated CheckSamplePrep->Resolved Prep OK

Caption: Logical flow for troubleshooting analytical issues.

References

Validation & Comparative

Comparative Efficacy of Ebastine versus Loratadine in Animal Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two prominent second-generation H1-antihistamines, ebastine and loratadine, based on preclinical data from animal models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

Overview of Preclinical Efficacy

Preclinical studies in animal models are crucial for elucidating the pharmacological profile of antihistamines before clinical trials in humans. These studies have demonstrated that both this compound and loratadine are potent antagonists of the histamine H1 receptor. However, notable differences in their potency, duration of action, and effects on other inflammatory mediators have been observed.

This compound, and its active metabolite carthis compound, have shown a high affinity and selectivity for the H1 receptor, translating to a potent and long-lasting antihistaminic effect in various animal models.[1] Loratadine also demonstrates significant H1-antihistamine activity. Comparative studies, particularly in guinea pig models of allergic bronchospasm, have provided quantitative data on their relative efficacy.

Quantitative Efficacy Data

The following tables summarize the key efficacy data from comparative preclinical studies.

Table 1: Potency in Histamine-Induced Bronchospasm in Guinea Pigs

CompoundED₅₀ (μg/kg, p.o.)Relative Potency
This compound115~3x more potent than Loratadine
Loratadine~345 (three-fold less potent than this compound)-
Cetirizine100Slightly more potent than this compound

ED₅₀: The dose required to produce 50% of the maximum effect. p.o.: oral administration. Data sourced from studies on aerosol histamine-induced bronchospasm in guinea pigs.[2][3]

Table 2: Duration of Action in Histamine-Induced Bronchospasm in Guinea Pigs

CompoundDuration of Action (hours)
This compound21
Loratadine19
Cetirizine15

Duration of action was determined in the same guinea pig model.[2][3]

Table 3: Efficacy in Allergen-Induced Bronchospasm in Guinea Pigs

CompoundED₅₀ (μg/kg, p.o.)
This compound334

This compound was found to be the most potent compound in this model when compared to loratadine and cetirizine.[2][3]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are the protocols for key experiments cited in the comparative studies.

Histamine- and Allergen-Induced Bronchospasm in Conscious Guinea Pigs
  • Animal Model: Male Hartley guinea pigs (350-450 g).

  • Sensitization (for allergen-induced model): Animals are actively sensitized with an intraperitoneal injection of ovalbumin.

  • Drug Administration: this compound, loratadine, or vehicle is administered orally (p.o.) at specified doses and times before the challenge.

  • Challenge:

    • Histamine-induced: Conscious, unrestrained animals are placed in a chamber and exposed to an aerosol of histamine dihydrochloride solution until pre-convulsive signs (e.g., dyspnea, collapse) are observed.

    • Allergen-induced: Sensitized animals are exposed to an aerosol of ovalbumin solution.

  • Endpoint: The time to the onset of pre-convulsive signs is recorded. The protective effect of the antihistamine is calculated as the percentage increase in this time compared to vehicle-treated animals. The ED₅₀ is then determined.

Leukotriene C4-Induced Bronchoconstriction in Anesthetized Guinea Pigs
  • Animal Model: Male guinea pigs anesthetized with urethane.

  • Surgical Preparation: The trachea is cannulated for artificial respiration, and the jugular vein is cannulated for drug and challenger administration. Pulmonary resistance is measured using a pneumotachograph and a pressure transducer.

  • Drug Administration: this compound, loratadine, or vehicle is administered intravenously (i.v.).

  • Challenge: Leukotriene C4 (LTC4) is administered intravenously to induce bronchoconstriction.

  • Endpoint: The increase in pulmonary resistance is measured. The inhibitory effect of the antihistamine on the LTC4-induced increase in pulmonary resistance is quantified. In some studies, this compound was shown to revert the changes in pulmonary resistance induced by LTC4, while loratadine was devoid of activity in this specific in vivo model.[2]

Signaling Pathways and Experimental Workflow

Mechanism of Action: H1 Receptor Antagonism

Both this compound and loratadine exert their primary effect by acting as inverse agonists at the histamine H1 receptor. This stabilizes the inactive conformation of the receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.

cluster_0 Mast Cell / Basophil cluster_1 Target Cell (e.g., Smooth Muscle, Endothelial Cell) Allergen Allergen IgE IgE Allergen->IgE binds to Degranulation Degranulation IgE->Degranulation triggers Histamine Histamine Degranulation->Histamine releases H1_Receptor H1 Receptor Histamine->H1_Receptor binds & activates G_Protein Gq/11 H1_Receptor->G_Protein activates PLC PLC G_Protein->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Allergic_Response Allergic Response (e.g., Bronchoconstriction) IP3_DAG->Allergic_Response leads to Ebastine_Loratadine This compound / Loratadine Ebastine_Loratadine->H1_Receptor blocks

Caption: Simplified signaling pathway of H1 receptor antagonism by this compound and loratadine.

General Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for comparing the in vivo efficacy of antihistamines in an animal model of bronchospasm.

Start Start Animal_Acclimatization Animal Acclimatization (e.g., Guinea Pigs) Start->Animal_Acclimatization Group_Allocation Random Group Allocation (Vehicle, this compound, Loratadine) Animal_Acclimatization->Group_Allocation Drug_Administration Oral Administration of Test Compounds/Vehicle Group_Allocation->Drug_Administration Allergic_Challenge Allergic Challenge (e.g., Histamine Aerosol) Drug_Administration->Allergic_Challenge Data_Collection Data Collection (e.g., Onset of Bronchospasm) Allergic_Challenge->Data_Collection Data_Analysis Statistical Analysis (e.g., ED₅₀ Calculation) Data_Collection->Data_Analysis Conclusion Comparative Efficacy Conclusion Data_Analysis->Conclusion End End Conclusion->End

Caption: General experimental workflow for in vivo comparison of antihistamines.

Discussion and Conclusion

The preclinical data from animal models consistently indicate that both this compound and loratadine are effective H1-antihistamines. However, in models of histamine- and allergen-induced bronchospasm in guinea pigs, this compound demonstrates greater potency and a longer duration of action compared to loratadine.[2][3] Furthermore, some studies suggest that this compound may have additional anti-allergic effects beyond H1-receptor antagonism, such as activity against leukotriene C4-induced bronchoconstriction, where loratadine showed limited activity in certain in vivo models.[2]

It is important to note that while these animal model data are invaluable for preclinical assessment, direct extrapolation to clinical efficacy in humans should be done with caution. Nevertheless, these findings provide a strong rationale for the observed clinical efficacy of both drugs and highlight key differences in their pharmacological profiles that can inform further research and development.

References

A Comparative In Vitro Potency Analysis of Ebastine and Cetirizine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro potency of two prominent second-generation H1 antihistamines, Ebastine and Cetirizine. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

This compound is a potent and selective H1 antihistamine antagonist that is metabolized to its active form, carthis compound.[1][2] Cetirizine, the carboxylated metabolite of hydroxyzine, is also a highly effective second-generation antihistamine known for its mast cell-stabilizing properties in addition to its H1 receptor antagonism.[3][4]

Data Presentation: Quantitative In Vitro Potency

The following table summarizes key quantitative metrics for this compound and its active metabolite, carthis compound, derived from various in vitro assays. While direct comparative values for Cetirizine under identical experimental conditions were not available in the cited literature, its potent mast cell-stabilizing effects have been documented.[4]

Compound Assay Type Target/Mediator Preparation Potency Metric Value Reference
This compound Receptor BindingHistamine H1 Receptor-IC5045 nM[5]
This compound Receptor BindingHistamine H1 ReceptorRat Cerebral CortexIC50320 nM[6]
This compound Receptor BindingHistamine H1 ReceptorGuinea Pig CerebellumKi7.1 nM[6]
Carthis compound Receptor BindingHistamine H1 ReceptorRat Cerebral CortexIC50170 nM[6]
Carthis compound Receptor BindingHistamine H1 ReceptorGuinea Pig CerebellumKi7.9 nM[6]
This compound Mediator ReleaseLTC4/D4 & PGD2Human Nasal Polyp CellsIC302.57 - 9.6 µM[2][6]
Cetirizine Mast Cell DegranulationExocytosis InhibitionRat Peritoneal Mast CellsQualitativeMore potent than diphenhydramine[4]
This compound BronchoconstrictionLeukotriene C4Perfused Guinea Pig LungsQualitativePotent inhibitor[7]
Cetirizine BronchoconstrictionLeukotriene C4Perfused Guinea Pig LungsQualitativeSignificantly less potent than this compound[7]
  • IC50 (Half maximal inhibitory concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.

  • Ki (Inhibition constant): Indicates the binding affinity of an inhibitor to a receptor. A lower Ki value signifies higher binding affinity.

  • IC30 (30% inhibitory concentration): The concentration of a drug required to inhibit 30% of a measured response.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

1. Histamine H1 Receptor Binding Assay

This competitive binding assay quantifies the affinity of a compound for the histamine H1 receptor.[8]

  • Objective: To determine the IC50 and/or Ki value of this compound and Cetirizine for the H1 receptor.

  • Methodology:

    • Membrane Preparation: A tissue source rich in H1 receptors, such as guinea pig cerebellum or rat cerebral cortex, is homogenized and centrifuged to isolate a cell membrane fraction.[6]

    • Competitive Binding: The membrane preparation is incubated with a constant concentration of a radiolabeled H1 antagonist (e.g., [3H]-mepyramine or [3H]pyrilamine) and varying concentrations of the test compound (this compound or Cetirizine).[6][8]

    • Equilibrium & Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using liquid scintillation counting.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8]

2. Mast Cell Degranulation Assay

This assay measures the ability of a compound to inhibit the release of inflammatory mediators from activated mast cells.[9]

  • Objective: To evaluate the mast cell-stabilizing properties of this compound and Cetirizine by measuring the inhibition of mediator release.

  • Methodology:

    • Cell Culture/Isolation: A suitable mast cell model, such as the rat basophilic leukemia cell line (RBL-2H3) or primary peritoneal mast cells, is used.[4][9]

    • Sensitization: Cells are sensitized by incubation with an antigen-specific IgE (e.g., anti-DNP IgE).[9]

    • Drug Incubation: The sensitized cells are washed and then pre-incubated with various concentrations of the test compound (this compound or Cetirizine) for a defined period.

    • Antigen Challenge: Degranulation is triggered by adding the specific antigen (e.g., DNP-HSA), which cross-links the IgE bound to FcεRI receptors on the cell surface.[9]

    • Quantification of Mediator Release: The reaction is stopped, and the cell supernatant is collected. The amount of a specific mediator released is quantified. Common markers include:

      • β-hexosaminidase: A colorimetric assay is used where the enzyme in the supernatant cleaves a substrate to produce a chromophore, measured spectrophotometrically.[9]

      • Histamine: The histamine concentration in the supernatant is measured using methods like ELISA or HPLC.[8]

    • Data Analysis: The percentage of inhibition of mediator release is calculated for each drug concentration relative to a positive control (activated cells without drug). This data is used to determine the potency of the compound as a mast cell stabilizer.

Visualizations: Pathways and Workflows

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor initiates a signaling cascade mediated by the Gq/11 protein, leading to the characteristic allergic response.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Inflammation) Ca->Response PKC->Response Histamine Histamine Histamine->H1R

Caption: Histamine H1 Receptor Signaling Cascade.

Experimental Workflow: H1 Receptor Binding Assay

This diagram outlines the sequential steps involved in determining the binding affinity of a test compound to the H1 receptor.

G start Start: Tissue Homogenization (e.g., Guinea Pig Cerebellum) prep Isolate Cell Membrane Fraction start->prep incubation Incubate Membranes with: 1. Radioligand ([³H]pyrilamine) 2. Test Compound (this compound/Cetirizine) prep->incubation filtration Rapid Vacuum Filtration (Separates Bound from Free Ligand) incubation->filtration counting Liquid Scintillation Counting (Quantifies Bound Radioactivity) filtration->counting analysis Data Analysis: Plot Binding Curve counting->analysis end Determine IC₅₀ and Ki Values analysis->end

Caption: Workflow for a competitive H1 receptor binding assay.

Experimental Workflow: Mast Cell Degranulation Assay

This flowchart illustrates the process of measuring the inhibition of mediator release from immunologically stimulated mast cells.

G start Start: Mast Cell Culture (e.g., RBL-2H3 cells) sensitization Sensitize Cells with IgE start->sensitization incubation Pre-incubate Cells with Test Compound (this compound/Cetirizine) sensitization->incubation challenge Challenge Cells with Antigen to Induce Degranulation incubation->challenge collection Collect Cell Supernatant via Centrifugation challenge->collection measurement Measure Released Mediator (e.g., β-hexosaminidase or Histamine) collection->measurement end Calculate % Inhibition of Degranulation measurement->end

Caption: Workflow for an IgE-mediated mast cell degranulation assay.

References

Head-to-head study of Ebastine and fexofenadine on histamine release

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of two widely used second-generation H1-antihistamines, ebastine and fexofenadine, with a specific focus on their effects on histamine release. The information presented is collated from in vivo and in vitro studies to offer a multifaceted view of their efficacy and mechanisms of action.

In Vivo Inhibition of Histamine-Induced Skin Reactions

Clinical studies have directly compared the efficacy of this compound and fexofenadine in suppressing histamine-induced wheal and flare responses in healthy volunteers. These studies serve as an in vivo model for the inhibition of histamine's effects following its release in the skin.

Data Summary: In Vivo Studies

ParameterThis compound (20 mg)Fexofenadine (120 mg)Fexofenadine (180 mg)PlaceboStudy Reference(s)
Onset of Action 3 hours1.5 hours~1 hourN/A[1][2]
Duration of Action Up to 58 hoursUp to 24 hoursN/AN/A[1][2]
Wheal Inhibition at 24h (single dose) ~60% reduction~20% reduction (not significantly different from placebo)N/AN/A[2]
Overall Efficacy (AUC reduction in wheal & flare) Superior to fexofenadineInferior to this compoundRanked below this compound in overall potencyInferior to active treatments[1][2][3]

Key Findings from In Vivo Studies:

  • Efficacy and Duration: this compound (20 mg) demonstrates a superior and longer-lasting effect in inhibiting histamine-induced wheal and flare compared to fexofenadine (120 mg), particularly at 24 hours post-dosing.[1][2] The overall effect, measured as the area under the curve (AUC) of reduction in wheal and flare, was consistently greater for this compound.[1][2]

  • Onset of Action: Fexofenadine exhibits a faster onset of action compared to this compound.[1][2]

In Vitro Effects on Mast Cell Mediator Release

While direct head-to-head in vitro studies comparing the inhibitory effects of this compound and fexofenadine on histamine release from mast cells are limited, individual studies provide insights into their anti-inflammatory properties beyond H1-receptor antagonism.

Data Summary: In Vitro Studies

DrugCell TypeMediator(s) InhibitedConcentrationKey FindingsStudy Reference(s)
This compound Human Nasal Polyp CellsProstaglandin D2 (PGD2), Leukotriene C4/D4 (LTC4/D4)IC30: 2.57 µM (PGD2), 9.6 µM (LTC4/D4)This compound inhibits the release of newly synthesized inflammatory mediators.
Carthis compound (active metabolite of this compound) Rat Peritoneal Mast Cells & Human BasophilsHistamine30-100 µMSuppressed histamine release.
Fexofenadine Mouse-derived Mast CellsTNF-α, VEGF, KCMinimum effective concentration: 200 ng/mLFexofenadine suppresses the production of various cytokines from activated mast cells.
Fexofenadine Mast CellsHistamineNot specifiedStated to inhibit histamine release.

Insights from In Vitro Evidence:

  • Both this compound and fexofenadine exhibit anti-inflammatory effects by inhibiting the release of various mediators from mast cells, in addition to their primary role as H1-receptor antagonists.

  • This compound, and its active metabolite carthis compound, have been shown to inhibit the release of both pre-formed mediators like histamine and newly synthesized lipid mediators and cytokines.

  • Fexofenadine has demonstrated a significant inhibitory effect on the production of key pro-inflammatory and angiogenic cytokines from mast cells.

Experimental Protocols

In Vivo Histamine-Induced Wheal and Flare Study

A common experimental design to compare the in vivo efficacy of antihistamines involves a double-blind, randomized, crossover, placebo-controlled clinical trial.[1]

  • Subjects: Healthy adult volunteers are recruited.

  • Treatment Arms: Participants receive single or repeated oral doses of this compound (e.g., 20 mg), fexofenadine (e.g., 120 mg or 180 mg), and a placebo, with a washout period between each treatment phase.[1][3]

  • Histamine Challenge: At baseline and at various time points after drug administration (e.g., 1, 1.5, 2, 3, 10, 24 hours), a fixed amount of histamine (e.g., 0.05 ml of a 100 µg/ml solution) is injected intradermally.[1][2]

  • Measurement: The resulting wheal and flare areas are traced and measured (e.g., using planimetry) at specified times post-injection.

  • Data Analysis: The percentage reduction in wheal and flare area from baseline is calculated for each treatment at each time point. The overall effect is often assessed by calculating the area under the curve (AUC) for the percentage inhibition over time.

In Vitro Mast Cell Histamine Release Assay (General Protocol)

This protocol outlines a general procedure for measuring the effect of antihistamines on IgE-mediated histamine release from mast cells in vitro.

  • Cell Culture: A suitable mast cell line (e.g., LAD2, RBL-2H3) or primary human mast cells are cultured under appropriate conditions.

  • Sensitization: The mast cells are sensitized overnight with human IgE.

  • Drug Incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of the test antihistamines (this compound, fexofenadine) or a vehicle control for a specified period.

  • Stimulation: Histamine release is triggered by adding an antigen (e.g., anti-IgE antibody).

  • Termination and Sample Collection: The reaction is stopped by centrifugation at a low temperature. The supernatant containing the released histamine is collected.

  • Histamine Quantification: The amount of histamine in the supernatant is measured using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Data Analysis: The percentage of histamine release is calculated relative to a positive control (cells stimulated without the drug) and a negative control (unstimulated cells). The half-maximal inhibitory concentration (IC50) can then be determined.

Signaling Pathways and Mechanisms of Action

cluster_0 Mast Cell Degranulation Pathway cluster_1 Antihistamine Mechanism of Action Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI Receptor FcεRI Receptor IgE->FcεRI Receptor Cross-links Signal Transduction Cascade Signal Transduction Cascade FcεRI Receptor->Signal Transduction Cascade Activates Calcium Influx Calcium Influx Signal Transduction Cascade->Calcium Influx Induces Granule Fusion Granule Fusion Calcium Influx->Granule Fusion Triggers Histamine Release Histamine Release Granule Fusion->Histamine Release Leads to H1 Receptor H1 Receptor Histamine Release->H1 Receptor Binds to This compound / Fexofenadine This compound / Fexofenadine This compound / Fexofenadine->Signal Transduction Cascade May Inhibit This compound / Fexofenadine->H1 Receptor Blocks (Inverse Agonist) Cellular Effects of Histamine Wheal & Flare H1 Receptor->Cellular Effects of Histamine Activates

Caption: IgE-mediated histamine release pathway and sites of antihistamine action.

Both this compound and fexofenadine are selective peripheral H1-receptor antagonists. They act as inverse agonists, meaning they bind to the H1 receptor and stabilize it in an inactive conformation, thereby preventing histamine from binding and eliciting its pro-inflammatory effects, such as the wheal and flare response.

Furthermore, evidence suggests that both drugs may possess additional anti-inflammatory properties by modulating the signaling pathways within mast cells, leading to a reduction in the release of histamine and other inflammatory mediators.

Experimental Workflow

cluster_0 In Vivo Wheal & Flare Assay Workflow cluster_1 In Vitro Histamine Release Assay Workflow Volunteer Recruitment Volunteer Recruitment Drug Administration (this compound/Fexofenadine/Placebo) Drug Administration (this compound/Fexofenadine/Placebo) Volunteer Recruitment->Drug Administration (this compound/Fexofenadine/Placebo) Intradermal Histamine Injection Intradermal Histamine Injection Drug Administration (this compound/Fexofenadine/Placebo)->Intradermal Histamine Injection Measure Wheal & Flare Area Measure Wheal & Flare Area Intradermal Histamine Injection->Measure Wheal & Flare Area Data Analysis (% Inhibition) Data Analysis (% Inhibition) Measure Wheal & Flare Area->Data Analysis (% Inhibition) Mast Cell Culture & Sensitization Mast Cell Culture & Sensitization Incubation with Antihistamine Incubation with Antihistamine Mast Cell Culture & Sensitization->Incubation with Antihistamine Stimulation with Anti-IgE Stimulation with Anti-IgE Incubation with Antihistamine->Stimulation with Anti-IgE Quantify Histamine in Supernatant Quantify Histamine in Supernatant Stimulation with Anti-IgE->Quantify Histamine in Supernatant Data Analysis (% Inhibition, IC50) Data Analysis (% Inhibition, IC50) Quantify Histamine in Supernatant->Data Analysis (% Inhibition, IC50)

Caption: Workflow for in vivo and in vitro assessment of antihistamine efficacy.

Conclusion

In head-to-head in vivo studies, this compound demonstrates superior and more prolonged suppression of histamine-induced skin reactions compared to fexofenadine, although fexofenadine has a more rapid onset of action. Both second-generation antihistamines exhibit additional anti-inflammatory effects in vitro by inhibiting the release of mediators from mast cells. For researchers and drug development professionals, the choice between these agents may depend on the desired therapeutic profile, with this compound offering a longer duration of action and fexofenadine providing a quicker onset of relief. Further direct comparative in vitro studies are warranted to elucidate the relative potencies of these drugs in inhibiting histamine release at the cellular level.

References

Cross-Reactivity Profiling of Ebastine with Other Amine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Ebastine and its active metabolite, Carthis compound, with a range of amine receptors. The information presented herein is intended to assist researchers in understanding the selectivity profile of this compound and to provide a framework for conducting similar comparative studies.

Comparative Analysis of Binding Affinities

This compound is a second-generation antihistamine that exhibits high selectivity for the histamine H1 receptor.[1][2][3] Its primary activity is mediated through its active metabolite, Carthis compound, which also demonstrates potent H1 receptor antagonism.[1][4] To understand its potential for off-target effects, it is crucial to examine its binding affinity for other amine receptors.

The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound and Carthis compound for various amine receptors. Ki values represent the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity.

Receptor FamilyReceptor SubtypeThis compound Ki (nM)Carthis compound Ki (nM)Notes
Histamine H148 ± 6[1]27 ± 4[1]High affinity and selectivity.[3]
H2Data not availableData not availableThis compound shows clear selectivity for H1 over H2 receptors.[3]
H3Data not availableData not availableNo significant activity reported.
H4Data not availableData not availableNo significant activity reported.
Adrenergic α1No binding detected[1]No binding detected[1]
α2Data not availableData not available
β1Data not availableData not available
β2Data not availableData not available
Dopamine D1Data not availableData not available
D2No binding detected[1]No binding detected[1]
D3Data not availableData not available
D4Data not availableData not available
D5Data not availableData not available
Serotonin 5-HT2Weak affinity[1]Weak affinity[1]
Other SubtypesData not availableData not available
Muscarinic M1-M5No binding detected[1]No binding detected[1]Negligible anticholinergic properties.[1]
Transporter Dopamine (DAT)231 - 876[5]Data not availableIndicates potential for interaction with dopamine reuptake.

Summary of Findings:

  • High H1 Receptor Affinity: Both this compound and its active metabolite, Carthis compound, demonstrate high affinity for the histamine H1 receptor, consistent with their therapeutic effect as antihistamines.[1]

  • Limited Adrenergic and Muscarinic Activity: No significant binding to α1-adrenergic or muscarinic acetylcholine receptors has been detected, indicating a low potential for side effects associated with these receptors (e.g., orthostatic hypotension, dry mouth).[1]

  • Dopamine Transporter Interaction: this compound exhibits a moderate affinity for the dopamine transporter (DAT), with Ki values in the nanomolar range.[5] This suggests a potential for modulating dopamine levels in the synapse, although the clinical significance of this finding requires further investigation. No binding was detected at the D2 receptor.[1]

  • Weak Serotonin Receptor Interaction: A weak affinity for the 5-HT2 receptor has been reported for both this compound and Carthis compound.[1] The affinity for other serotonin receptor subtypes has not been extensively characterized.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cross-reactivity profile of a compound like this compound.

Radioligand Binding Assay for Histamine H1 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.

a. Materials:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).

  • Test Compound: this compound or Carthis compound.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

b. Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]-Pyrilamine, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of a test compound on dopamine uptake via the dopamine transporter.

a. Materials:

  • Synaptosomes: A preparation of nerve terminals isolated from a dopamine-rich brain region (e.g., rat striatum).

  • Radiolabeled Substrate: [³H]-Dopamine.

  • Test Compound: this compound.

  • Uptake Buffer: Krebs-Ringer buffer or similar physiological salt solution.

  • Stop Solution: Ice-cold buffer to terminate the uptake reaction.

b. Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptosomal fraction.

  • Assay Setup: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or vehicle control.

  • Initiation of Uptake: Add [³H]-Dopamine to the synaptosome suspension to initiate the uptake process.

  • Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by adding ice-cold stop solution and rapidly filtering the mixture through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radiolabeled dopamine.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of dopamine uptake at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Radioligand Binding Assay Workflow Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Add Radioligand & Test Compound Filter & Wash Filter & Wash Incubate->Filter & Wash Separate Bound/Free Count Radioactivity Count Radioactivity Filter & Wash->Count Radioactivity Data Analysis Data Analysis Count Radioactivity->Data Analysis Determine IC50 & Ki

Caption: Workflow for a typical radioligand binding assay.

cluster_1 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Response Allergic Response Ca_Release->Response PKC->Response

Caption: Simplified signaling pathway of the Histamine H1 receptor.

References

Ebastine's Superior Selectivity for the H1 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data demonstrates that ebastine, and its active metabolite carthis compound, exhibit a high degree of selectivity for the histamine H1 receptor over H2 and H3 receptors, underpinning its favorable safety and tolerability profile as a second-generation antihistamine.

This compound, a potent and long-acting antihistamine, is distinguished by its pronounced affinity for the H1 receptor, the primary target in the management of allergic conditions. This high selectivity minimizes off-target effects commonly associated with first-generation antihistamines, such as sedation and anticholinergic symptoms. Experimental evidence, primarily from in vitro receptor binding assays, confirms this selectivity, positioning this compound as a preferred therapeutic option for researchers and clinicians.

Comparative Binding Affinities: A Quantitative Overview

The selectivity of this compound and its principal active metabolite, carthis compound, is most evident in their binding affinities for different histamine receptor subtypes. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics in this assessment, with lower values indicating higher affinity.

CompoundReceptorBinding Affinity (Ki/IC50, nM)
This compound H1 Receptor 48 ± 6 [1]
H2 ReceptorNot specified, activity described as "negligible" or "not seen"[2][3]
H3 ReceptorNot specified, activity described as "not seen"[3]
α1-adrenergic Receptor183[4]
Muscarinic M1 Receptor1,100[4]
Muscarinic M2 Receptor>10,000[4]
Carthis compound H1 Receptor 27 ± 4 [1][5]
H2 ReceptorNot specified, activity described as "not seen"[3]
H3 ReceptorNot specified, activity described as "not seen"[3]

Furthermore, this compound shows significantly lower affinity for other receptors, such as adrenergic and muscarinic receptors, which are often implicated in the adverse effects of older antihistamines.[4]

Experimental Validation of Selectivity

The determination of this compound's receptor selectivity relies on established experimental protocols, primarily competitive radioligand binding assays.

Experimental Protocols

1. Radioligand Binding Assay for H1, H2, and H3 Receptors:

This in vitro technique is the gold standard for assessing the binding affinity of a compound to a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of this compound and carthis compound for the H1, H2, and H3 histamine receptors.

  • Principle: The assay measures the ability of the test compound (this compound or carthis compound) to displace a known radiolabeled ligand that has high affinity and selectivity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

  • Materials:

    • Membrane preparations from cells expressing the recombinant human H1, H2, or H3 receptor.

    • Radioligands:

      • H1 Receptor: [³H]-Mepyramine

      • H2 Receptor: [¹²⁵I]-Iodoaminopotentidine

      • H3 Receptor: [³H]-Nα-methylhistamine

    • Test compounds: this compound and Carthis compound

    • Assay buffer and wash buffer

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Incubate the cell membrane preparations with the specific radioligand and varying concentrations of the test compound.

    • Allow the mixture to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to determine the IC50 and subsequently the Ki value.

dot graph TD; A[Start] --> B{Prepare Cell Membranes Expressing Target Receptor}; B --> C{Incubate Membranes with Radioligand and Test Compound}; C --> D{Separate Bound and Free Ligand via Filtration}; D --> E{Wash Filters}; E --> F{Measure Radioactivity}; F --> G{Data Analysis to Determine IC50 and Ki}; G --> H[End];

end

Experimental Workflow for Radioligand Binding Assay

Histamine Receptor Signaling Pathways

The selectivity of this compound for the H1 receptor is crucial as the different histamine receptors mediate distinct physiological responses through separate signaling pathways.

  • H1 Receptor: Activation of the H1 receptor primarily couples to the Gq/11 family of G-proteins. This initiates a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G

H1 Receptor Signaling Pathway

  • H2 Receptor: The H2 receptor is coupled to the Gs family of G-proteins. Its activation stimulates adenylyl cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).

G

H2 Receptor Signaling Pathway

  • H3 Receptor: The H3 receptor is coupled to the Gi/o family of G-proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

G

H3 Receptor Signaling Pathway

References

A Comparative Guide to Impurity Profiling of Ebastine and Other Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the impurity profiles of Ebastine and other leading second-generation antihistamines, including Loratadine, Cetirizine, and Fexofenadine. Understanding the nature and quantity of impurities is critical for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products. This document outlines the known synthesis byproducts and degradation products of these widely used drugs, supported by detailed experimental protocols for their characterization.

Comparative Analysis of Impurities

The following tables summarize the known process-related impurities and degradation products for this compound, Loratadine, Cetirizine, and Fexofenadine. This data has been compiled from various pharmacopeial sources and scientific literature.

Table 1: Comparison of Known Impurities in Second-Generation Antihistamines

Antihistamine Process-Related Impurities Degradation Products Common Analytical Techniques
This compound 4-(Diphenylmethoxy)piperidine, 1-(4-tert-butylphenyl)-4-chlorobutan-1-one, 1,1,2,2-tetraphenylethane[1]Carthis compound (active metabolite), Hydroxythis compound, this compound N-oxideHPLC-UV, LC-MS/MS, GC-MS
Loratadine Loratadine EP Impurity A, C[2]Desloratadine (Loratadine EP Impurity D), Loratadine Carboxylic Acid, N-Formyldesloratadine[2]HPLC-UV, LC-MS/MS
Cetirizine Cetirizine EP ImpuritiesMultiple degradation peaks under acid and base hydrolysis[3]HPLC-UV, LC-MS/MS
Fexofenadine Fexofenadine EP Impurities A, B, C, D, E, F, G[]Fexofenadine N-oxide[5][6]RP-UPLC, LC-MS/MS

Experimental Protocols for Impurity Profiling

Accurate impurity profiling relies on robust and validated analytical methodologies. Below are detailed protocols for the key techniques used in the characterization of this compound and its byproducts.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound and its Impurities

This method is suitable for the quantitative analysis of this compound and its known related substances in bulk drug and pharmaceutical formulations.[7][8][9][10]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Phenomenex RP-C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[8][9]

  • Mobile Phase: A mixture of methanol and water (90:10 v/v).[8][9]

  • Flow Rate: 1.5 mL/min.[8]

  • Column Temperature: 25°C.[8]

  • Detection Wavelength: 262 nm.[8][9]

  • Injection Volume: 20 µL.[8]

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample by dissolving an accurately weighed amount in methanol to achieve a known concentration (e.g., 1 mg/mL).

    • Use sonication to ensure complete dissolution.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

    • Filter all solutions through a 0.45 µm membrane filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Characterization of this compound Byproducts

This method is ideal for the identification and structural elucidation of unknown impurities and degradation products.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: A C18 reversed-phase column suitable for LC-MS applications.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • A gradient elution is typically employed to achieve optimal separation.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analysis:

    • Full scan mode to detect all ionizable species.

    • Product ion scan (MS/MS) of parent ions to obtain fragmentation patterns for structural confirmation.

  • Sample Preparation:

    • Prepare samples as described for the HPLC method.

    • Ensure the final sample concentration is appropriate for the sensitivity of the mass spectrometer.

Visualizing Synthesis and Analysis Workflows

To better illustrate the origin of synthesis byproducts and the process of impurity characterization, the following diagrams are provided.

Ebastine_Synthesis cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_final_step Final Synthesis Step cluster_product Final Product and Byproducts 4-tert-butyl-γ-chlorobutyrophenone 4-tert-butyl-γ-chlorobutyrophenone Intermediate_II 1-[4-(1,1-dimethylethyl)phenyl]-4- (4-hydroxypiperidin-1-yl)butan-1-one 4-tert-butyl-γ-chlorobutyrophenone->Intermediate_II Reaction with 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine->Intermediate_II Reaction with Ebastine_Crude Crude this compound Intermediate_II->Ebastine_Crude Reaction with Diphenylmethanol Diphenylmethanol Diphenylmethanol->Ebastine_Crude Reaction with This compound This compound Ebastine_Crude->this compound Purification Byproducts Synthesis Byproducts (e.g., 1,1,2,2-tetraphenylethane) Ebastine_Crude->Byproducts Leads to

Caption: Synthetic pathway of this compound highlighting the formation of byproducts.

Impurity_Profiling_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis and Reporting API_or_Formulation This compound API or Formulation Dissolution Dissolution in Appropriate Solvent API_or_Formulation->Dissolution Filtration Filtration Dissolution->Filtration HPLC_UV HPLC-UV (Quantification) Filtration->HPLC_UV LC_MS LC-MS/MS (Identification) Filtration->LC_MS NMR NMR Spectroscopy (Structure Elucidation) Filtration->NMR Data_Processing Data Processing and Integration HPLC_UV->Data_Processing LC_MS->Data_Processing NMR->Data_Processing Impurity_Profile Establish Impurity Profile Data_Processing->Impurity_Profile Report Generate Report Impurity_Profile->Report

Caption: General workflow for the impurity profiling of this compound.

References

Inter-Laboratory Perspectives on the Analytical Validation of Ebastine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of analytical methodologies for the quantification of Ebastine, a second-generation H1 receptor antagonist, reveals a landscape dominated by single-laboratory validation studies. While no formal inter-laboratory collaborative studies were identified, a comparative analysis of existing validated methods provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes data from multiple high-performance liquid chromatography (HPLC) and UV spectrophotometry studies to offer a comparative overview of their performance, supported by detailed experimental protocols.

Comparative Analysis of Validated Analytical Methods

The primary methods for this compound analysis are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and UV Spectrophotometry. The following tables summarize the key quantitative performance characteristics from various single-laboratory validation studies, treating each publication as an independent "laboratory" for comparative purposes.

Table 1: Comparison of HPLC Method Performance for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4Method 5
Linearity Range (µg/mL) 10 - 905 - 1005 - 2550 - 9010 - 60
Correlation Coefficient (r²) 0.999>0.9990.9990.9990.9999
Limit of Detection (LOD) (µg/mL) N/A0.050.6672.93N/A
Limit of Quantification (LOQ) (µg/mL) N/A0.12.029.91N/A
Precision (%RSD) <20.22 - 0.73<2<2<2
Accuracy (% Recovery) 98 - 10299.6399.5 - 100.599.05101.52
Retention Time (min) 3.506~4.52.952.32~5.5

Table 2: Comparison of UV Spectrophotometry Method Performance for this compound Analysis

ParameterMethod 6
Linearity Range (µg/mL) 5 - 30
Correlation Coefficient (r²) 0.999
Limit of Detection (LOD) (µg/mL) 0.78
Limit of Quantification (LOQ) (µg/mL) 2.37
Precision (%RSD) 1.08 - 1.30
Accuracy (% Recovery) 99.05
Wavelength Range (nm) 247 - 257 (AUC)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from the referenced single-laboratory validation studies.

Protocol 1: RP-HPLC Method for this compound in Pharmaceutical Formulations

This method is a common approach for the routine quality control of this compound in tablet dosage forms.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with UV-Vis Detector.

  • Analytical balance.

  • Ultrasonic bath.

  • Centrifuge.

2. Chromatographic Conditions:

  • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of 0.1% orthophosphoric acid and methanol in a 25:75 (v/v) ratio.[2] Alternative mobile phases include a mixture of phosphoric acid buffer (pH 6.0) and acetonitrile in a 40:60 (v/v) ratio[1], or methanol and water (90:10 v/v)[3].

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 262 nm.[2][3] Other studies have used 255 nm[1].

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.[1]

3. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-90 µg/mL).[2]

4. Sample Preparation (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add about 7 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

5. Analysis:

  • Inject equal volumes (20 µL) of the standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the concentration of this compound in the sample.

Protocol 2: UV Spectrophotometric Method for this compound in Bulk and Tablets

This method offers a simpler and more cost-effective alternative for the quantification of this compound.

1. Instrumentation:

  • UV-Vis Spectrophotometer.

  • Analytical balance.

  • Volumetric flasks and pipettes.

2. Method Parameters:

  • Solvent: Methanol.[4]

  • Wavelength Range for Area Under Curve (AUC): 247-257 nm.[4]

  • Linearity Range: 5-30 µg/mL.[4]

3. Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to get a stock solution of 100 µg/mL.

  • From the stock solution, prepare working standards in the concentration range of 5-30 µg/mL by appropriate dilution with methanol.[4]

4. Sample Preparation (Tablets):

  • Weigh and powder 20 tablets.

  • Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

  • Add methanol, sonicate to dissolve, and dilute to volume with methanol.

  • Filter the solution and dilute it further with methanol to obtain a concentration within the linear range.

5. Analysis:

  • Record the absorption spectra of the standard and sample solutions.

  • Calculate the Area Under the Curve (AUC) between 247 nm and 257 nm.[4]

  • Determine the concentration of this compound in the sample using the calibration curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the RP-HPLC analysis of this compound in pharmaceutical dosage forms.

Ebastine_Analysis_Workflow start Start sample_prep Sample Preparation (Tablet Powdering & Dissolution) start->sample_prep standard_prep Standard Preparation (Reference Standard Dissolution) start->standard_prep filtration Filtration (0.45 µm Filter) sample_prep->filtration dilution Dilution to Working Concentration standard_prep->dilution filtration->dilution hplc_analysis RP-HPLC Analysis dilution->hplc_analysis data_acquisition Data Acquisition (Chromatogram & Peak Area) hplc_analysis->data_acquisition quantification Quantification (Comparison with Standard) data_acquisition->quantification end End quantification->end

Caption: Workflow for RP-HPLC analysis of this compound.

This guide provides a comparative framework for the analytical methods used in the quantification of this compound. While a formal inter-laboratory validation study would provide more definitive data on method reproducibility, the compilation of existing single-laboratory validations offers valuable insights into the performance and applicability of these methods for quality control and research purposes. The provided protocols and workflow diagram serve as practical resources for professionals in the field.

References

Ebastine's Enduring Efficacy: A Comparative Analysis of its In Vivo Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacodynamic properties of ebastine reveals a prolonged duration of action that distinguishes it from other second-generation antihistamines. This guide provides a comprehensive comparison, supported by key preclinical and clinical data, for researchers, scientists, and drug development professionals.

This compound, a potent and selective H1-receptor antagonist, demonstrates a notable long-lasting effect in vivo. This extended duration of action is a critical attribute for an antihistamine, offering sustained symptom relief in allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. This guide synthesizes data from various studies to compare the in vivo duration of action of this compound with other commonly used second-generation antihistamines, including cetirizine, fexofenadine, and loratadine.

Preclinical and Clinical Evidence

Preclinical studies in animal models have provided early indications of this compound's prolonged activity. In a study involving passive cutaneous anaphylaxis in guinea pigs, the rank order for the duration of antiallergic effects, as calculated by the area under the curve (AUC), was determined to be this compound > cetirizine ≥ oxatomide = loratadine = epinastine.[1][2]

Human clinical trials, primarily utilizing the histamine-induced wheal and flare suppression model, have further substantiated these findings. A study comparing single doses of this compound 20 mg and fexofenadine 120 mg demonstrated a significantly longer duration of antihistaminic effect for this compound (58 hours) compared to fexofenadine (24 hours).[3] Although fexofenadine had a faster onset of action (1.5 hours vs. 3 hours for this compound), its effect was not significantly different from placebo at 24 hours.[3]

Another comparative study in healthy male volunteers showed that while cetirizine (10 mg) had a faster onset of action (1 hour) and was superior to other treatments initially, this compound (10 mg) was efficacious from 4 hours up to 24 hours.[4][5] The overall potency for inhibiting the wheal and flare response over 24 hours, measured by the AUC, ranked cetirizine first, followed by epinastine, terfenadine, this compound, fexofenadine, and loratadine.[4]

At steady state, after six days of treatment, this compound 10 mg and cetirizine 10 mg were found to be more effective in suppressing the histamine-induced wheal than loratadine 10 mg once daily or fexofenadine 60 mg twice daily.[6] Furthermore, a 20 mg dose of this compound has been shown to be more effective than loratadine 10 mg in improving symptoms of seasonal allergic rhinitis over a 4-week period.[7] In children, single doses of 5 mg or 10 mg of this compound syrup significantly reduced histamine-induced wheal and flare areas for up to 28 hours.[8]

Data Summary: In Vivo Duration of Action

AntihistamineDoseOnset of ActionDuration of ActionKey Findings
This compound 10 mg4 hours[4][9]≥ 24 hours[4][5]Efficacious from 4 to 24 hours after a single dose.[4] At steady state, more effective than loratadine and fexofenadine.[6]
20 mg3 hours[3]58 hours[3]Superior and longer-acting effect compared to fexofenadine 120 mg.[3] More effective than loratadine 10 mg in seasonal allergic rhinitis.[7]
Cetirizine 10 mg1 hour[4]≥ 24 hours[4]Superior to other treatments in the initial hours.[4]
Fexofenadine 60 mg---< 24 hours[3]At steady state, less effective than this compound 10 mg and cetirizine 10 mg.[6]
120 mg1.5 hours[3]24 hours[3]Shorter duration of effect compared to this compound 20 mg.[3]
180 mg1 hour[9]≥ 24 hours[9]Reached peak inhibition at 4 hours.[9]
Loratadine 10 mg4 hours[9]≥ 24 hours[9]Least potent inhibitor in some comparative studies.[4][9]
Levocetirizine 5 mg1 hour[9]≥ 24 hours[9]Most potent and consistently effective in one study.[9]
Epinastine 20 mg30 minutes[4]---Superior to placebo through 10 hours.[5]

Experimental Protocols

The primary method for evaluating the in vivo duration of action of antihistamines is the histamine-induced wheal and flare test. The following provides a generalized experimental protocol based on the cited studies.

Histamine-Induced Wheal and Flare Inhibition Study

Objective: To assess and compare the potency, onset, and duration of action of H1-antihistamines in suppressing the cutaneous response to histamine.

Study Design: Double-blind, randomized, placebo-controlled, crossover study.

Subjects: Healthy adult volunteers. A washout period of at least one week is maintained between treatment phases.

Procedure:

  • Baseline Measurement: Before drug administration, a baseline skin reaction is established.

  • Histamine Challenge: An epicutaneous or intradermal injection of a standardized histamine solution (e.g., histamine phosphate 100 mg/ml or histamine dihydrochloride 100 mg/mL) is administered on the volar surface of the forearm.[3][4][9]

  • Drug Administration: Subjects receive a single oral dose of the investigational antihistamine, a comparator drug, or a placebo.

  • Post-Dose Measurements: The histamine challenge is repeated at multiple time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours, and in some studies, up to 72 hours).[3][4][9]

  • Assessment: The areas of the resulting wheal and flare are measured at each time point. This is often done by tracing the outlines onto transparent paper and then digitizing the areas for calculation.

  • Data Analysis: The percentage inhibition of the wheal and flare areas from baseline is calculated for each treatment at each time point. The Area Under the Curve (AUC) for the percentage inhibition over the 24-hour period is often used to compare the overall efficacy of the different treatments.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a histamine-induced wheal and flare inhibition study.

G cluster_0 Subject Recruitment & Baseline cluster_1 Treatment & Observation cluster_2 Data Analysis & Crossover cluster_3 Final Analysis A Healthy Volunteers Recruited B Informed Consent & Screening A->B C Baseline Histamine Challenge (Wheal & Flare Measurement) B->C D Randomized Drug Administration (this compound, Comparator, Placebo) C->D E Serial Histamine Challenges (e.g., 0.5, 1, 2, 4, 8, 12, 24h) D->E F Wheal & Flare Measurement at each time point E->F G Calculate % Inhibition of Wheal & Flare F->G H Determine Onset & Duration of Action G->H I Washout Period H->I K Compare AUC of % Inhibition J Crossover to next treatment arm I->J J->D Repeat for all treatments L Statistical Analysis K->L M Conclusion on Comparative Efficacy L->M

Caption: Workflow of a histamine-induced wheal and flare inhibition study.

Signaling Pathways

While the primary mechanism of action for antihistamines is the competitive antagonism of histamine at H1 receptors, the downstream effects involve the interruption of the signaling cascade initiated by histamine binding.

G cluster_0 Histamine Action (Allergic Response) cluster_1 This compound's Mechanism of Action cluster_2 Outcome Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein Activation H1R->Gq Block Blocks Histamine Binding PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., cytokines, adhesion molecules) NFkB->Inflammation Symptoms Allergic Symptoms (Vasodilation, Increased Permeability) Inflammation->Symptoms Reduced_Symptoms Reduction of Allergic Symptoms This compound This compound (Carthis compound) This compound->H1R

References

Ebastine in Comparative Clinical Trials: A Statistical Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Ebastine's performance against other second-generation antihistamines, supported by experimental data from pivotal clinical trials.

This guide provides a comprehensive statistical analysis of comparative clinical trial data for this compound, a selective, second-generation H1 antihistamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes efficacy and safety data from key studies, offering a detailed comparison with other leading antihistamines, including levocetirizine, loratadine, and cetirizine. The experimental protocols employed in these trials are detailed, and the underlying pharmacological pathways are visualized to provide a clear understanding of this compound's mechanism of action and clinical performance.

Efficacy in Allergic Rhinitis and Urticaria: A Quantitative Comparison

This compound has demonstrated robust efficacy in the treatment of both seasonal allergic rhinitis (SAR) and chronic idiopathic urticaria (CIU). Clinical trial data consistently show that this compound, particularly at a 20 mg once-daily dose, is not only superior to placebo but also offers competitive or superior efficacy compared to other second-generation antihistamines.

Seasonal Allergic Rhinitis (SAR)

In the management of SAR, this compound has been shown to significantly reduce nasal and non-nasal symptoms. Comparative studies have highlighted its efficacy against loratadine. For instance, a 4-week, double-blind, placebo-controlled study revealed that this compound 20 mg provided a greater reduction from baseline in the mean daily reflective total symptom score than loratadine 10 mg (p = 0.0018).[1] Notably, at the end of the fourth week, this compound 20 mg maintained a statistically significant improvement in various symptom scores over placebo, a sustained effect not observed with loratadine 10 mg.[2] Another study corroborated these findings, showing that this compound 20 mg produced significantly greater reductions from baseline in mean daily reflective and morning snapshot Total Symptom Scores compared to loratadine 10 mg.[3]

Treatment GroupMean Reduction from Baseline in Total Rhinitis Symptom ScoreStatistical Significance vs. PlaceboStatistical Significance vs. Loratadine 10 mg
This compound 20 mgLarger reductions observed[1][2]Significant[1][2][4]Superior in some secondary efficacy variables[1][5]
This compound 10 mgSignificant reductions observed[2][4]Significant[2][4]Generally similar to Loratadine 10 mg[5][6]
Loratadine 10 mgReductions observed[2]Not always statistically significant at all time points[1][2]N/A
PlaceboMinimal reductionsN/AN/A
Chronic Idiopathic Urticaria (CIU)

For patients with CIU, this compound has proven effective in reducing the severity of itching and the number and size of wheals. A longitudinal study comparing this compound (10 mg and 20 mg) with levocetirizine 5 mg in patients with urticaria found that this compound 20 mg was highly effective.[7] The mean Urticaria Activity Score over 7 days (UAS7) at the end of 4 weeks was lowest for the this compound 20 mg group (1.08), compared to 1.98 for levocetirizine 5 mg and 3.98 for this compound 10 mg.[7] Furthermore, 80% of patients in the this compound 20 mg group achieved a UAS7 score of 0, indicating complete symptom relief, compared to 70% in the levocetirizine group and 50% in the this compound 10 mg group.[7]

Treatment GroupMean UAS7 Score (End of 4 Weeks)Patients with UAS7=0 (%)
This compound 20 mg1.08[7]80%[7]
This compound 10 mg3.98[7]50%[7]
Levocetirizine 5 mg1.98[7]70%[7]

Safety and Tolerability Profile

This compound is generally well-tolerated, with a safety profile comparable to other second-generation antihistamines and placebo.[5][8] The incidence of adverse events is not significantly different from placebo.[5] Key considerations regarding its safety include its non-sedating nature at therapeutic doses and its lack of significant cardiovascular effects.

Sedation and Cognitive Function

As a second-generation antihistamine, this compound exhibits minimal penetration of the central nervous system, resulting in a low incidence of sedation.[9] Studies comparing this compound to levocetirizine have shown that levocetirizine is associated with a higher incidence of side effects like sedation and drowsiness.[7] In one study, 28% of patients on levocetirizine reported sedation, compared to 19.3% on this compound 20 mg and 13.3% on this compound 10 mg.[7]

Adverse EventThis compound 20 mg (%)This compound 10 mg (%)Levocetirizine 5 mg (%)
Sedation19.3[7]13.3[7]28[7]
Drowsiness14[7]8[7]28[7]
Headache6.6[7]5.3[7]18[7]
Dry MouthNot specifiedNot specifiedHigher incidence than this compound[7]
Cardiovascular Safety

Concerns about cardiovascular safety, particularly QTc interval prolongation, have been a focus for some antihistamines. However, clinical trials have shown that this compound does not have a significant effect on the QTc interval at therapeutic doses.[4][5]

Experimental Protocols

The clinical trials cited in this guide predominantly follow a randomized, double-blind, placebo-controlled, parallel-group design. This methodology is the gold standard for minimizing bias and ensuring the reliability of the results.

Generalized Experimental Workflow

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Efficacy and Safety Assessment cluster_analysis Data Analysis screening Inclusion/Exclusion Criteria Assessment informed_consent Informed Consent screening->informed_consent randomization Random Assignment to Treatment Arms informed_consent->randomization treatment Double-Blind Administration of: - this compound (10mg or 20mg) - Comparator (e.g., Levocetirizine, Loratadine) - Placebo randomization->treatment efficacy_assessment Primary & Secondary Endpoints: - UAS7 (Urticaria) - Total Symptom Score (Rhinitis) - Patient/Physician Global Assessments treatment->efficacy_assessment safety_assessment Adverse Event Monitoring Vital Signs ECG treatment->safety_assessment data_analysis Statistical Analysis of Efficacy and Safety Data efficacy_assessment->data_analysis safety_assessment->data_analysis

Caption: Generalized workflow of a comparative clinical trial for antihistamines.

Key Methodological Components
  • Study Design : Randomized, double-blind, placebo-controlled, multicenter, parallel-group studies are common.[2][4]

  • Patient Population : Adults and adolescents (typically 12 years and older) with a clinical history of seasonal allergic rhinitis or chronic idiopathic urticaria.[2][7]

  • Interventions : Once-daily oral administration of this compound (10 mg or 20 mg), a comparator antihistamine (e.g., levocetirizine 5 mg, loratadine 10 mg), or placebo.[2][7]

  • Efficacy Assessment :

    • Allergic Rhinitis : Patients record symptom scores for nasal discharge, congestion, sneezing, itching, and eye symptoms in a diary.[2]

    • Urticaria : The Urticaria Activity Score (UAS7) is used to assess the severity of wheals and pruritus over 7 days.[7]

  • Safety Assessment : Monitoring and recording of all adverse events, with a particular focus on sedation and cardiovascular effects.[2][5]

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound functions as a selective antagonist of the histamine H1 receptor.[9] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors on various cells, leading to the characteristic symptoms of allergy. This compound competitively blocks this interaction, thereby mitigating the allergic response.[9]

This compound is a prodrug that is rapidly metabolized in the liver by the cytochrome P450 system to its active metabolite, carthis compound.[9][10] Carthis compound is a potent antihistamine that contributes significantly to the therapeutic effects of this compound.[9]

G cluster_allergen Allergic Response cluster_receptor Cellular Level cluster_drug This compound Action allergen Allergen Exposure mast_cell Mast Cell Degranulation allergen->mast_cell histamine Histamine Release mast_cell->histamine h1_receptor Histamine H1 Receptor histamine->h1_receptor Binds to symptoms Allergic Symptoms (e.g., itching, sneezing, wheals) h1_receptor->symptoms Activates This compound This compound (Prodrug) carthis compound Carthis compound (Active Metabolite) This compound->carthis compound Metabolized in Liver carthis compound->h1_receptor Blocks

Caption: Mechanism of action of this compound in the allergic cascade.

Beyond its primary antihistaminic activity, this compound has also been shown to have modulating effects on the allergic inflammatory process.[11] It can inhibit the release of pro-inflammatory mediators such as prostaglandin D2 and leukotrienes from human nasal polyp cells.[12] This broader anti-inflammatory action may contribute to its clinical efficacy, particularly in alleviating nasal obstruction.[11]

References

Assessment of Ebastine's cardiac safety profile compared to other antihistamines.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical and clinical data indicates that ebastine exhibits a favorable cardiac safety profile, comparable to other second-generation antihistamines such as loratadine, cetirizine, fexofenadine, and desloratadine, and a significantly lower risk of cardiotoxicity compared to older antihistamines like terfenadine and astemizole.

This guide provides a detailed comparison of the cardiac safety of this compound with other commonly used antihistamines, supported by quantitative data from preclinical and clinical studies. The focus is on two key indicators of potential cardiotoxicity: inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel and prolongation of the corrected QT (QTc) interval on an electrocardiogram (ECG).

Executive Summary

Second-generation antihistamines were developed to minimize the sedative and cardiotoxic effects associated with first-generation agents. The primary mechanism underlying the cardiac adverse effects of some older antihistamines is the blockade of the hERG potassium channel, which plays a crucial role in cardiac repolarization. Inhibition of this channel can lead to a prolongation of the QT interval, a biomarker for an increased risk of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP).

Preclinical data, primarily from in vitro hERG inhibition assays, and clinical data from "thorough QT/QTc" studies, demonstrate that this compound has a low potential to inhibit the hERG channel and cause clinically significant QTc prolongation at therapeutic doses. Its active metabolite, carthis compound, also exhibits a favorable cardiac safety profile.

Preclinical Cardiac Safety Assessment: hERG Channel Inhibition

The inhibition of the hERG potassium channel is a critical early indicator of a drug's potential to cause QT prolongation. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting the hERG channel; a higher IC50 value indicates lower potency and a potentially better safety profile.

AntihistamineActive MoietyhERG IC50 (nM)Reference(s)
This compound Carthis compoundWeak inhibition reported[1]
Loratadine Loratadine173[2]
Cetirizine Cetirizine>30,000 (negligible inhibition)[3][4]
Fexofenadine Fexofenadine65,000[5]
Terfenadine Terfenadine56 - 350[5]
Astemizole Astemizole480[4]

Note: Direct comparative studies of hERG IC50 for this compound alongside other second-generation antihistamines under identical experimental conditions are limited. However, the available literature consistently places this compound in the low-risk category.[1]

Clinical Cardiac Safety Assessment: QTc Interval Prolongation

"Thorough QT/QTc" studies are rigorous clinical trials designed to assess a drug's effect on the QT interval in healthy volunteers. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have established guidelines (ICH E14) for these studies.[6][7][8][9][10][11]

AntihistamineDose(s) StudiedMean Change in QTc (ms) from PlaceboKey Findings & References
This compound 60 mg/day+3.7Not statistically significant.[12]
100 mg/day+10.3Statistically significant but not considered clinically meaningful.[12]
Loratadine 10 mg/dayNo significant prolongationNo statistically significant difference from baseline.[13] Health Canada could not establish a link between loratadine and QT prolongation.[14]
Cetirizine 5 and 10 mg/day (pediatric)No significant changesComparable to placebo.[15]
Up to 60 mg/day (adults)No significant mean prolongationNo clinically significant mean increases in QTc were observed.[16][17]
Fexofenadine Up to 800 mg single dose; 690 mg twice daily for 28 daysNo increases in QTcChanges were similar to placebo.[18] A study in healthy volunteers showed a transient, non-sustained increase in QTc that was not considered clinically significant.[19][20]
Desloratadine 45 mg for 10 daysNo clinically relevant changesNo clinically relevant changes in ECG or other cardiovascular parameters were observed.

Experimental Protocols

In Vitro hERG Inhibition Assay (Whole-Cell Patch Clamp)

The whole-cell patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel.[21][22][23][24]

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium current.

Methodology:

  • Cell Culture: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Electrophysiological Recording:

    • A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is brought into contact with a single cell.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette tip is ruptured by gentle suction, establishing the "whole-cell" configuration, which allows for the control of the cell's membrane potential and the measurement of ion channel currents.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.

  • Compound Application: The test compound is applied to the cell at various concentrations through a perfusion system.

  • Data Analysis: The hERG current amplitude is measured before and after the application of the test compound. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

hERG_Workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_experiment Experimental Procedure cluster_analysis Data Analysis cell_culture hERG-expressing cell culture dissociation Cell dissociation and plating cell_culture->dissociation patch_pipette Patch pipette positioning dissociation->patch_pipette giga_seal Giga-seal formation patch_pipette->giga_seal whole_cell Whole-cell configuration giga_seal->whole_cell voltage_protocol Apply voltage protocol whole_cell->voltage_protocol compound_app Compound application voltage_protocol->compound_app current_measurement Measure hERG current compound_app->current_measurement inhibition_calc Calculate % inhibition current_measurement->inhibition_calc ic50_determination Determine IC50 inhibition_calc->ic50_determination

Fig. 1: Experimental workflow for a whole-cell patch clamp hERG assay.
Clinical "Thorough QT/QTc" Study

Objective: To evaluate the effect of a drug on the QTc interval in a controlled clinical setting, following ICH E14 guidelines.[6][7][8][9][10][11]

Methodology:

  • Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study in healthy volunteers.

  • Participants: A sufficient number of healthy male and female subjects to provide adequate statistical power.

  • Treatment Arms:

    • Test Drug: Therapeutic and supratherapeutic doses of the investigational drug.

    • Placebo: A negative control to account for time-of-day variations in the QTc interval.

    • Positive Control: A drug with a known small effect on the QTc interval (e.g., moxifloxacin) to demonstrate the study's ability to detect a modest change.

  • ECG Monitoring:

    • 12-lead ECGs are recorded at multiple time points before and after drug administration.

    • ECG recordings are typically centralized and read by a core laboratory blinded to treatment allocation.

  • QT Interval Measurement and Correction:

    • The QT interval is measured from the beginning of the QRS complex to the end of the T wave.

    • The measured QT interval is corrected for heart rate using a prespecified formula, most commonly Bazett's (QTcB) or Fridericia's (QTcF) correction, to obtain the QTc interval.

  • Data Analysis: The primary endpoint is the time-matched, placebo-subtracted change from baseline in the QTc interval (ΔΔQTc). Statistical analysis is performed to determine if the upper bound of the 95% confidence interval for the mean ΔΔQTc exceeds a predefined threshold of regulatory concern (typically 10 ms).

QT_Study_Flow cluster_design Study Design & Population cluster_treatment Treatment Administration cluster_data_collection Data Collection cluster_analysis Data Analysis study_design Randomized, double-blind, placebo- & positive-controlled participants Healthy volunteers study_design->participants test_drug Test Drug (therapeutic & supratherapeutic doses) placebo Placebo positive_control Positive Control ecg_monitoring Serial 12-lead ECGs test_drug->ecg_monitoring placebo->ecg_monitoring positive_control->ecg_monitoring qt_measurement Centralized QT interval measurement ecg_monitoring->qt_measurement qt_correction Heart rate correction (QTc) qt_measurement->qt_correction delta_qtc Calculate placebo-subtracted change from baseline (ΔΔQTc) qt_correction->delta_qtc stat_analysis Statistical analysis (95% confidence interval) delta_qtc->stat_analysis regulatory_assessment Compare to regulatory threshold stat_analysis->regulatory_assessment

Fig. 2: Logical workflow of a "Thorough QT/QTc" clinical study.

Signaling Pathway: Mechanism of Drug-Induced QT Prolongation

The primary mechanism for drug-induced QT prolongation by many non-cardiac drugs, including some older antihistamines, involves the direct blockade of the hERG potassium channel.

hERG_Blockade_Pathway cluster_drug_action Drug Action cluster_channel_interaction Ion Channel Interaction cluster_cellular_effect Cellular Effect cluster_ecg_manifestation ECG Manifestation cluster_clinical_outcome Clinical Outcome drug Antihistamine (e.g., Terfenadine) herg hERG (IKr) Potassium Channel drug->herg Blockade repolarization Delayed Ventricular Repolarization herg->repolarization Inhibition of K+ efflux action_potential Prolonged Action Potential Duration repolarization->action_potential qt_prolongation QT Interval Prolongation action_potential->qt_prolongation tdp Torsades de Pointes (TdP) qt_prolongation->tdp Increased Risk

Fig. 3: Signaling pathway of drug-induced QT prolongation via hERG blockade.

Conclusion

Based on a comprehensive review of the available preclinical and clinical data, this compound demonstrates a cardiac safety profile that is comparable to other modern second-generation antihistamines and is significantly safer than older agents like terfenadine and astemizole. While high doses of this compound have been associated with a statistically significant, yet small and not clinically meaningful, increase in the QTc interval, therapeutic doses do not pose a significant risk of cardiac arrhythmias. As with all medications, adherence to recommended dosing is crucial. For patients with pre-existing cardiac conditions or those taking other medications that may affect the QT interval, consultation with a healthcare professional is advised.

References

Safety Operating Guide

Proper Disposal of Ebastine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of ebastine is crucial for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound and its associated waste materials responsibly.

Hazard Profile and Environmental Impact

This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life[1][2]. Due to its potential for environmental harm, it is imperative to prevent this compound from entering drains or waterways[1][3][4]. Improper disposal, such as flushing, can release the biologically active drug into the sewer system, and current sewage treatment methods may not completely remove such chemicals[3].

Quantitative Toxicity Data

To understand the toxicological profile of this compound, the following acute toxicity data has been compiled from safety data sheets.

Toxicity Data TypeValueSpecies
Oral LD50>4 g/kgMouse
Oral LD50>4 g/kgRat
Intraperitoneal LD50446 mg/kgMouse
Intraperitoneal LD50496 mg/kgRat
Subcutaneous LD50>5 g/kgMouse
Subcutaneous LD50>5 g/kgRat
Source: Cayman Chemical Safety Data Sheet

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. Adherence to local, state, and federal regulations is mandatory[5].

Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles with side-shields[5].

  • Protective gloves[1].

  • Impervious lab coat or clothing to prevent skin exposure[5][6].

  • A suitable respirator if there is a risk of dust or aerosol formation[1][7].

Step 2: Waste Segregation and Classification Properly segregate this compound waste at the point of generation.

  • Non-hazardous vs. Hazardous: While one Safety Data Sheet (SDS) notes this compound as not a hazardous substance, others classify it as hazardous to the aquatic environment[1][5]. Therefore, it is best practice to manage it as a chemical waste with environmental risks. Always consult your institution's environmental health and safety (EHS) department and local regulations to determine if it meets the criteria for hazardous waste in your jurisdiction[4].

  • Container Selection: Use approved, clearly labeled, leak-proof waste containers[1]. For non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste, blue or white containers are often used. If your local regulations classify it as RCRA hazardous, a black container would be appropriate.

Step 3: Containment of Spills In the event of a spill:

  • Evacuate personnel from the immediate area[1].

  • Ensure adequate ventilation[5].

  • Absorb solutions with an inert, finely-powdered material like diatomite[5]. For powders, sweep up carefully to avoid creating dust[1][6].

  • Place the absorbed material and any contaminated cleaning supplies into a suitable, closed container for disposal[1].

  • Decontaminate the surface area with alcohol[5].

Step 4: Disposal of Unused or Expired this compound

  • DO NOT dispose of this compound down the drain or in regular trash[1][4]. The EPA's Subpart P rule explicitly bans the sewering of hazardous waste pharmaceuticals by healthcare facilities[8].

  • Primary Method - Incineration: The recommended disposal method for most pharmaceutical waste is incineration at a licensed facility[1][8]. One SDS for this compound specifies burning in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Licensed Disposal Service: Package surplus and non-recyclable this compound solutions for disposal by a licensed professional waste disposal company[1].

Step 5: Disposal of Contaminated Materials

  • Empty Containers: Dispose of empty containers as unused product in accordance with regulations[1]. Do not reuse the containers[4].

  • Contaminated Labware and PPE: Items such as gloves, pipette tips, and flasks that are contaminated with this compound should be placed in the designated chemical waste container for incineration. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[1].

Experimental Protocols

Detailed experimental methodologies for the disposal of this compound are not cited in the provided search results. The disposal procedures are dictated by regulatory guidelines from bodies such as the EPA rather than by specific experimental protocols[8][9][10].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research environment.

EbastineDisposalWorkflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify Waste (Consult SDS & Local Regulations) ppe->classify is_spill Is it a spill? classify->is_spill contain_spill Step 3: Contain Spill (Absorb, Sweep, Decontaminate) is_spill->contain_spill Yes is_unused Unused Product or Contaminated Material? is_spill->is_unused No package_spill Package Spill Debris in Sealed Hazardous Waste Container contain_spill->package_spill disposal Arrange for Pickup by Licensed Waste Disposal Service package_spill->disposal package_unused Step 4: Package Unused this compound in Labeled Chemical Waste Container is_unused->package_unused Unused Product package_contaminated Step 5: Package Contaminated Materials (Gloves, Labware) in Waste Container is_unused->package_contaminated Contaminated Material no_drain Crucial Safety Note: DO NOT DISPOSE IN DRAIN package_unused->no_drain package_contaminated->no_drain no_drain->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound in a laboratory setting.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.